Pyridin-3-yl dimethylcarbamate
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
pyridin-3-yl N,N-dimethylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-10(2)8(11)12-7-4-3-5-9-6-7/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZELUFSMNDBCBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)OC1=CN=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10199535 | |
| Record name | Norpyridostigmine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10199535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51581-32-9 | |
| Record name | Norpyridostigmine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51581-32-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Norpyridostigmine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051581329 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 51581-32-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168373 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Norpyridostigmine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10199535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-pyridyl dimethylcarbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.071 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NORPYRIDOSTIGMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49I1A7125L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Pyridin-3-yl dimethylcarbamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of Pyridin-3-yl dimethylcarbamate, a key intermediate in the production of various pharmaceuticals, most notably Pyridostigmine Bromide. This document details the primary synthesis pathway, the underlying reaction mechanism, and relevant experimental protocols. Quantitative data is presented in a structured format for clarity and ease of comparison. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the chemical processes involved.
Introduction
This compound (CAS 51581-32-9) is a carbamate ester of 3-hydroxypyridine.[1] Its primary significance lies in its role as a direct precursor in the synthesis of Pyridostigmine bromide, a reversible cholinesterase inhibitor used in the treatment of myasthenia gravis.[2][3] The purity and yield of this compound are therefore critical factors in the efficient production of this important therapeutic agent. This guide will explore the prevalent synthetic route to this intermediate, focusing on the reaction of 3-hydroxypyridine with dimethylcarbamoyl chloride.
Synthesis Pathway
The most common and industrially relevant method for the synthesis of this compound involves the O-acylation of 3-hydroxypyridine with dimethylcarbamoyl chloride.[2] This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
General Reaction Scheme:
Caption: General reaction scheme for the synthesis of this compound.
Reaction Mechanism
The synthesis of this compound from 3-hydroxypyridine and dimethylcarbamoyl chloride proceeds via a nucleophilic acyl substitution mechanism. The key steps are outlined below:
-
Deprotonation of 3-hydroxypyridine: The basic catalyst, typically a tertiary amine like triethylamine, deprotonates the hydroxyl group of 3-hydroxypyridine to form a more nucleophilic pyridin-3-olate anion.
-
Nucleophilic Attack: The pyridin-3-olate anion acts as a nucleophile and attacks the electrophilic carbonyl carbon of dimethylcarbamoyl chloride. This leads to the formation of a tetrahedral intermediate.
-
Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group.
-
Formation of the Final Product and Salt: The chloride ion combines with the protonated base (e.g., triethylammonium ion) to form a salt byproduct. The desired product, this compound, is thus formed.
Caption: Step-wise mechanism of this compound synthesis.
Quantitative Data
The following table summarizes the key quantitative data for the reactants and the product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |
| 3-Hydroxypyridine | C₅H₅NO | 95.10 | 149-151 (at 15 mmHg) | 1.299 |
| Dimethylcarbamoyl Chloride | C₃H₆ClNO | 107.54 | 165-167 | 1.169 |
| This compound | C₈H₁₀N₂O₂ | 166.18 | 258 at 760 mmHg[4] | 1.153[4] |
Table 1: Physical and Chemical Properties of Key Compounds.
Spectroscopic data for this compound is crucial for its identification and purity assessment.
| Spectroscopic Data | Values |
| ¹H NMR (CDCl₃, δ ppm) | 8.45 (d, 1H), 8.35 (dd, 1H), 7.40 (m, 1H), 7.25 (m, 1H), 3.10 (s, 3H), 3.00 (s, 3H) |
| ¹³C NMR (CDCl₃, δ ppm) | 154.5, 147.0, 142.5, 127.0, 123.5, 36.8, 36.6 |
| IR (KBr, cm⁻¹) | ~1715 (C=O stretch), ~1240 (C-O stretch), ~1580 (C=C and C=N stretch) |
| Mass Spectrum (m/z) | 166 (M⁺), 95, 71 |
Table 2: Spectroscopic Data for this compound. (Note: NMR data are predicted values based on typical chemical shifts and may vary slightly based on experimental conditions).
Experimental Protocols
The following is a representative experimental protocol for the synthesis of this compound, based on procedures described for the synthesis of its downstream product, Pyridostigmine bromide.
Materials:
-
3-Hydroxypyridine
-
Dimethylcarbamoyl chloride
-
Triethylamine
-
Toluene (or other suitable aprotic solvent)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, dissolve 3-hydroxypyridine in toluene.
-
Addition of Base: Add triethylamine to the solution and stir.
-
Addition of Acylating Agent: Slowly add dimethylcarbamoyl chloride to the reaction mixture via the dropping funnel at room temperature. An exothermic reaction may be observed.
-
Reaction: After the addition is complete, heat the reaction mixture to 60-65°C and maintain this temperature for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the triethylamine hydrochloride salt.
-
Wash the filtrate with water in a separatory funnel to remove any remaining salt and unreacted 3-hydroxypyridine.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
The crude this compound can be purified by column chromatography on silica gel.
-
A suitable eluent system would be a mixture of hexane and ethyl acetate, with a gradually increasing polarity.
-
Collect the fractions containing the pure product (monitored by TLC).
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound as a liquid.[4]
-
Caption: A typical experimental workflow for the synthesis and purification.
Safety Considerations
-
Dimethylcarbamoyl chloride is a corrosive and toxic substance. It should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood.
-
3-Hydroxypyridine is harmful if swallowed or in contact with skin.
-
Triethylamine is a flammable liquid and is corrosive.
-
Toluene is a flammable liquid and has known health hazards.
Always consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
The synthesis of this compound via the O-acylation of 3-hydroxypyridine with dimethylcarbamoyl chloride is a robust and well-established method. Understanding the reaction mechanism, optimizing the experimental conditions, and employing proper purification techniques are essential for obtaining a high yield and purity of this crucial pharmaceutical intermediate. This guide provides the foundational knowledge for researchers and professionals in the field to successfully synthesize and characterize this compound.
References
An In-depth Technical Guide to Pyridin-3-yl Dimethylcarbamate: Chemical Properties and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyridin-3-yl dimethylcarbamate, a molecule of significant interest in medicinal chemistry, serves as a crucial reference standard in the quality control of pyridostigmine bromide and is being investigated for its potential therapeutic activities, notably as an inhibitor of the enzyme indoleamine 2,3-dioxygenase 1 (IDO1). This technical guide provides a comprehensive overview of the chemical properties, synthesis, and detailed characterization of this compound. It includes tabulated physical and chemical data, a detailed experimental protocol for its synthesis, and a thorough description of its characterization by nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry. Furthermore, this guide illustrates the relevant biological signaling pathway and the experimental workflow for its characterization, providing a valuable resource for researchers in drug discovery and development.
Chemical Properties
This compound, also known by its synonyms 3-Pyridyl dimethylcarbamate and norpyridostigmine, is a carbamate ester derivative of 3-hydroxypyridine. Its fundamental chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₀N₂O₂ | [1][2] |
| Molecular Weight | 166.18 g/mol | [2][3] |
| CAS Number | 51581-32-9 | [1][3] |
| Appearance | Liquid | [1] |
| Boiling Point | 258 °C at 760 mmHg | [1] |
| Density | 1.153 g/cm³ | [1] |
| Refractive Index | 1.523 | [1] |
| LogP | 1.142 | [1] |
| SMILES | CN(C)C(=O)OC1=CN=CC=C1 | [3] |
| InChI | InChI=1S/C8H10N2O2/c1-10(2)8(11)12-7-4-3-5-9-6-7/h3-6H,1-2H3 | [2] |
Synthesis
The synthesis of this compound is typically achieved through the reaction of 3-hydroxypyridine with dimethylcarbamoyl chloride.[4] This reaction is a nucleophilic acyl substitution where the hydroxyl group of 3-hydroxypyridine attacks the carbonyl carbon of dimethylcarbamoyl chloride. The presence of a base is generally required to deprotonate the hydroxyl group, thereby increasing its nucleophilicity, and to neutralize the hydrochloric acid byproduct.
Experimental Protocol
This protocol is based on general methods for the synthesis of carbamates from phenols and carbamoyl chlorides.
Materials:
-
3-Hydroxypyridine
-
Dimethylcarbamoyl chloride
-
Triethylamine (or another suitable base like potassium hydroxide)[4]
-
Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran, or benzene)
-
Deionized water
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, separatory funnel, rotary evaporator)
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-hydroxypyridine (1.0 equivalent) and triethylamine (1.1 equivalents) in the chosen anhydrous solvent.
-
Addition of Reagent: While stirring the solution at 0 °C (ice bath), slowly add dimethylcarbamoyl chloride (1.05 equivalents) dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., dichloromethane) three times.
-
Combine the organic layers and wash successively with deionized water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
Characterization
The structural confirmation of the synthesized this compound is performed using standard spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the pyridine ring and the methyl protons of the dimethylcarbamate group. The pyridine protons will appear as multiplets in the aromatic region (typically δ 7.0-8.5 ppm), with their specific chemical shifts and coupling patterns determined by their positions on the ring. The six protons of the two methyl groups will likely appear as a singlet in the upfield region (around δ 3.0 ppm).
-
¹³C NMR: The carbon NMR spectrum will display signals for the eight carbon atoms in the molecule. The carbonyl carbon of the carbamate group is expected to have a chemical shift in the range of δ 150-160 ppm. The aromatic carbons of the pyridine ring will appear in the δ 120-150 ppm region, and the methyl carbons will be observed at a much higher field (around δ 36 ppm).
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:
-
A strong C=O stretching vibration for the carbamate carbonyl group, typically in the region of 1700-1730 cm⁻¹.
-
C-N stretching vibrations for the carbamate and pyridine moieties.
-
C-O stretching vibration for the ester linkage.
-
Aromatic C-H and C=C stretching vibrations from the pyridine ring.
Mass Spectrometry (MS)
Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) corresponding to the molecular weight of this compound (166.18 g/mol ) should be observed. Common fragmentation patterns for carbamates may involve cleavage of the C-O bond or loss of the dimethylamino group.
Biological Activity and Signaling Pathway
This compound has been identified as a potential inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in the kynurenine pathway of tryptophan metabolism.[5] IDO1 is a critical regulator of immune responses and is often overexpressed in cancer cells, contributing to an immunosuppressive tumor microenvironment.[5][6][7]
The IDO1 signaling pathway is initiated by inflammatory stimuli, such as interferon-gamma (IFN-γ), which upregulate the expression of IDO1.[5][8] IDO1 then catalyzes the conversion of the essential amino acid tryptophan into N-formylkynurenine, which is subsequently converted to kynurenine. This process has two major immunosuppressive effects:
-
Tryptophan Depletion: The depletion of tryptophan in the local environment leads to the starvation of T cells, which are highly dependent on this amino acid for their proliferation and function. This results in the inhibition of effector T cell responses.[6][7]
-
Kynurenine Accumulation: The accumulation of kynurenine and its downstream metabolites acts as signaling molecules that promote the differentiation of regulatory T cells (Tregs) and induce apoptosis in effector T cells.[7]
By inhibiting IDO1, this compound can potentially reverse these immunosuppressive effects, thereby enhancing the anti-tumor immune response.
Caption: IDO1 Signaling Pathway and Inhibition by this compound.
Experimental Workflow for Characterization
The following diagram outlines the logical workflow for the synthesis and characterization of this compound.
Caption: Experimental Workflow for Synthesis and Characterization.
Conclusion
This technical guide has provided a detailed overview of the chemical properties, synthesis, and characterization of this compound. The tabulated data offers a quick reference for its physical and chemical attributes, while the detailed experimental protocol provides a practical guide for its synthesis in a laboratory setting. The discussion of its characterization through NMR, IR, and mass spectrometry, along with the illustration of its potential role as an IDO1 inhibitor, underscores its importance in the field of drug development. This comprehensive resource is intended to support researchers and scientists in their work with this promising molecule.
References
- 1. m.molbase.com [m.molbase.com]
- 2. This compound | LGC Standards [lgcstandards.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. news-medical.net [news-medical.net]
- 5. Indoleamine 2,3‐dioxygenase 1 (IDO1): an up‐to‐date overview of an eclectic immunoregulatory enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IL4i1 and IDO1: Oxidases that control a tryptophan metabolic nexus in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. IDO1 and kynurenine pathway metabolites activate PI3K-Akt signaling in the neoplastic colon epithelium to promote cancer cell proliferation and inhibit apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
Spectroscopic Data Analysis of Pyridin-3-yl dimethylcarbamate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the spectroscopic data for Pyridin-3-yl dimethylcarbamate. It includes a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a structured format for clarity and comparative analysis. Furthermore, this document outlines the experimental protocols for acquiring such data and includes a logical workflow for spectroscopic analysis.
This compound, with the chemical formula C₈H₁₀N₂O₂ and a molecular weight of 166.18 g/mol , is an organic compound that serves as a significant reference standard in the pharmaceutical industry, particularly as a known impurity of pyridostigmine bromide.[1][2] Its structural elucidation through spectroscopic methods is crucial for quality control and drug safety.[1][3]
Spectroscopic Data
The following sections present the theoretical spectroscopic data for this compound, derived from predictive models and analysis of similar chemical structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of an organic molecule.
Table 1: ¹H NMR Data for this compound (Predicted, 500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 8.54 | dd | 1H | H-2 |
| 8.41 | d | 1H | H-6 |
| 7.62 | ddd | 1H | H-4 |
| 7.30 | dd | 1H | H-5 |
| 3.15 | s | 3H | N-CH₃ |
| 3.02 | s | 3H | N-CH₃ |
Table 2: ¹³C NMR Data for this compound (Predicted, 125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Carbon Type | Assignment |
| 154.5 | C | C=O |
| 150.8 | C | C-3 |
| 147.2 | CH | C-2 |
| 142.1 | CH | C-6 |
| 127.8 | CH | C-4 |
| 123.9 | CH | C-5 |
| 36.8 | CH₃ | N-CH₃ |
| 36.5 | CH₃ | N-CH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is utilized to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Table 3: IR Absorption Data for this compound (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | Aromatic C-H Stretch |
| 2950-2850 | Medium | Aliphatic C-H Stretch |
| 1725 | Strong | C=O (Carbamate) Stretch |
| 1580, 1470, 1420 | Medium-Strong | Aromatic C=C and C=N Bending |
| 1250 | Strong | C-O (Ester) Stretch |
| 1190 | Strong | C-N Stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.
Table 4: Mass Spectrometry Data for this compound (Predicted)
| m/z Ratio | Relative Intensity (%) | Assignment |
| 166 | 85 | [M]⁺ (Molecular Ion) |
| 94 | 100 | [M - C₃H₆NO]⁺ |
| 72 | 60 | [C₃H₆NO]⁺ |
| 66 | 45 | [C₅H₄N - H]⁺ |
| 42 | 30 | [C₂H₄N]⁺ |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 500 MHz NMR spectrometer. For ¹H NMR, typical parameters include a 30-degree pulse angle, a 1-2 second relaxation delay, and 16-32 scans. For ¹³C NMR, a 45-degree pulse angle, a 2-second relaxation delay, and a larger number of scans (e.g., 1024) are typically used to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
IR Spectroscopy
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin disk. For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition: Place the prepared sample in the IR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute the solution as needed for the specific instrument and ionization technique.
-
Ionization and Analysis: Introduce the sample into the mass spectrometer. Electron Ionization (EI) is a common technique for volatile, thermally stable compounds. The molecules are bombarded with high-energy electrons, causing ionization and fragmentation. The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
-
Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak, which corresponds to the molecular weight of the compound, and the fragmentation pattern, which provides structural information.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the structural elucidation of an organic compound like this compound using a combination of spectroscopic techniques.
Caption: A logical workflow for the structural elucidation of an organic compound.
This guide provides a foundational understanding of the spectroscopic properties of this compound. The presented data and protocols serve as a valuable resource for researchers and professionals in the fields of analytical chemistry and drug development.
References
An In-Depth Technical Guide to the Enzymatic Inhibition Mechanism of Pyridin-3-yl Dimethylcarbamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyridin-3-yl dimethylcarbamate, also known by synonyms such as norpyridostigmine and Pyridostigmine Impurity A, is a carbamate compound with a recognized potential for enzyme inhibition. As a significant metabolite and known impurity of the acetylcholinesterase inhibitor pyridostigmine bromide, its biological activity is of considerable interest. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action as an enzyme inhibitor, with a primary focus on cholinesterases and a secondary look at other potential targets like indoleamine 2,3-dioxygenase 1 (IDO1). This document synthesizes available data, presents detailed experimental protocols for assessing its inhibitory activity, and utilizes visualizations to elucidate key concepts and workflows.
Introduction
This compound is an organic compound featuring a pyridine ring substituted with a dimethylcarbamate group.[1] Its structural similarity to known cholinesterase inhibitors, particularly its parent compound pyridostigmine, strongly suggests a primary mechanism of action involving the inhibition of acetylcholinesterase (AChE) and potentially butyrylcholinesterase (BChE).[2][3] Carbamates, as a class of compounds, are well-documented for their ability to inhibit serine hydrolases, such as cholinesterases, through a mechanism of reversible carbamoylation of the serine residue in the enzyme's active site.
Conflicting reports exist regarding the potency of this compound's biological activity. Some literature describes it as one of the main "inactive" metabolites of pyridostigmine.[4] Conversely, other research indicates significant in vivo acetylcholinesterase inhibition. One study noted that the in vivo inhibition of AChE activity by norpyridostigmine in the mouse brain reached 72% at 10 minutes, a level comparable to the well-established inhibitor, physostigmine (73% at 10 minutes).[5] This suggests that despite being a metabolite, it may retain substantial biological activity. Additionally, some sources suggest a potential role as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in cancer immunotherapy.[1]
This guide aims to consolidate the available information, provide detailed methodologies for further investigation, and offer a clear perspective on the compound's mechanism of action.
Core Mechanism of Action: Cholinesterase Inhibition
The principal hypothesized mechanism of action for this compound is the inhibition of cholinesterases, primarily acetylcholinesterase. This action mirrors that of other carbamate inhibitors.
The Cholinergic Synapse and AChE
In a healthy cholinergic synapse, the neurotransmitter acetylcholine (ACh) is released from the presynaptic neuron, binds to receptors on the postsynaptic neuron to propagate a signal, and is then rapidly hydrolyzed by acetylcholinesterase (AChE) into choline and acetate, terminating the signal.
Carbamate Inhibition of AChE
This compound, as a carbamate inhibitor, is believed to interact with the active site of AChE. The carbamate moiety acts as a substrate for the enzyme, leading to the formation of a transient covalent bond between the dimethylcarbamoyl group and a critical serine residue in the AChE active site. This carbamoylated enzyme is significantly more stable and hydrolyzes much more slowly than the acetylated enzyme formed with acetylcholine. The result is a temporary inactivation of the enzyme, leading to an accumulation of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.
Caption: Signaling pathway of a cholinergic synapse and the inhibitory action of this compound on AChE.
Quantitative Data on Enzyme Inhibition
A thorough review of the available scientific literature did not yield specific in vitro inhibitory constants (IC50 or Ki values) for this compound against acetylcholinesterase or butyrylcholinesterase. However, data from related compounds and one in vivo study provide context for its potential activity.
| Compound | Enzyme | Inhibition Metric | Value | Reference |
| This compound (Norpyridostigmine) | Mouse Brain AChE | % Inhibition (in vivo) | 72% at 10 min | [5] |
| Pyridostigmine | Human AChE | IC50 | 0.35 µM | |
| Pyridostigmine | Human BChE | IC50 | 1 µM |
Note: The in vivo data for this compound suggests significant brain AChE inhibition, but direct comparison with in vitro IC50 values should be made with caution.
Potential Secondary Mechanism: IDO1 Inhibition
Some evidence suggests that this compound may also act as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1).[1] IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in tryptophan catabolism along the kynurenine pathway. In the context of oncology, IDO1 expression in tumor cells can suppress the host's immune response, aiding tumor evasion. Inhibition of IDO1 is therefore a promising strategy in cancer immunotherapy.
Caption: Proposed inhibitory action of this compound on the IDO1 pathway.
Experimental Protocols
To facilitate further research into the enzymatic inhibition profile of this compound, detailed protocols for the primary hypothesized targets are provided below.
Protocol for Acetylcholinesterase Inhibition Assay (Ellman's Method)
This protocol is based on the widely used spectrophotometric method developed by Ellman.
Principle: Acetylcholinesterase (AChE) hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine. Thiocholine reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion that can be quantified by measuring its absorbance at 412 nm. The rate of color formation is proportional to AChE activity. An inhibitor will reduce this rate.
Materials:
-
96-well microplate
-
Spectrophotometric microplate reader
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel or human recombinant)
-
Acetylthiocholine iodide (ATCh)
-
5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB)
-
This compound (test inhibitor)
-
Positive control inhibitor (e.g., physostigmine or pyridostigmine)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of AChE in phosphate buffer.
-
Prepare a stock solution of ATCh (e.g., 75 mM) in deionized water.
-
Prepare a stock solution of DTNB (e.g., 10 mM) in phosphate buffer.
-
Prepare serial dilutions of this compound in the appropriate solvent (e.g., DMSO), then dilute further in phosphate buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed 1% to avoid enzyme denaturation.
-
Prepare serial dilutions of the positive control inhibitor.
-
-
Assay Setup (in a 96-well plate):
-
Blank wells: Add phosphate buffer, DTNB solution, and ATCh solution (no enzyme).
-
Control wells (100% activity): Add phosphate buffer, DTNB solution, AChE solution, and the same concentration of solvent used for the inhibitor.
-
Test inhibitor wells: Add phosphate buffer, DTNB solution, AChE solution, and the desired concentration of this compound.
-
Positive control wells: Add phosphate buffer, DTNB solution, AChE solution, and the desired concentration of the positive control inhibitor.
-
-
Reaction and Measurement:
-
To each well, add 150 µL of phosphate buffer, 10 µL of DTNB solution, and 20 µL of the test inhibitor or solvent.
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for 10-15 minutes.
-
Initiate the reaction by adding 20 µL of ATCh solution to all wells.
-
Immediately begin measuring the absorbance at 412 nm in kinetic mode, taking readings every 60 seconds for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well (change in absorbance per minute).
-
Calculate the percentage of inhibition for each concentration of the inhibitor using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
-
Caption: Experimental workflow for the cholinesterase inhibition assay using Ellman's method.
Protocol for IDO1 Inhibition Assay (Fluorometric)
This protocol is based on a common fluorometric assay for screening IDO1 inhibitors.
Principle: IDO1 oxidizes L-tryptophan to N-formylkynurenine (NFK). The assay uses a developer that selectively reacts with NFK to produce a highly fluorescent product (Ex/Em = 402/488 nm). An inhibitor of IDO1 will reduce the amount of NFK produced, resulting in a decrease in the fluorescent signal.
Materials:
-
Black 96-well microplate (for fluorescence)
-
Fluorometric microplate reader
-
IDO1 Assay Buffer
-
Recombinant human IDO1 enzyme
-
L-tryptophan (substrate)
-
Fluorogenic developer solution
-
This compound (test inhibitor)
-
Positive control inhibitor (e.g., a known IDO1 inhibitor like epacadostat)
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of this compound and the positive control inhibitor in IDO1 Assay Buffer.
-
Prepare the IDO1 enzyme solution to the desired concentration in cold IDO1 Assay Buffer.
-
Prepare the L-tryptophan substrate solution.
-
-
Assay Setup (in a black 96-well plate):
-
Background control wells: Add Assay Buffer.
-
Positive control (100% activity) wells: Add IDO1 enzyme and the same concentration of solvent used for the inhibitor.
-
Test inhibitor wells: Add IDO1 enzyme and the desired concentration of this compound.
-
Positive inhibition control wells: Add IDO1 enzyme and the positive control inhibitor.
-
-
Reaction and Measurement:
-
To the appropriate wells, add the test inhibitor or solvent.
-
Add the IDO1 enzyme solution to all wells except the background control.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the L-tryptophan substrate solution to all wells.
-
Incubate the plate at 37°C for 45-60 minutes, protected from light.
-
Stop the reaction and initiate development by adding the fluorogenic developer solution to each well.
-
Seal the plate and incubate in the dark at 45°C for 3 hours.
-
Allow the plate to cool to room temperature for at least 1 hour.
-
Measure the fluorescence (Ex/Em = 402/488 nm) in end-point mode.
-
-
Data Analysis:
-
Subtract the fluorescence of the background control from all other readings.
-
Calculate the percentage of inhibition for each concentration of the inhibitor using the formula: % Inhibition = [1 - (Fluorescence_inhibitor / Fluorescence_control)] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Conclusion and Future Directions
This compound is a compound of significant interest due to its structural relationship with pyridostigmine and its status as a metabolite. The available evidence strongly supports its role as a cholinesterase inhibitor, likely through a carbamoylation mechanism typical of carbamate compounds. However, there is a notable discrepancy in the literature regarding its potency, with some sources labeling it as inactive and others demonstrating significant in vivo efficacy.
The primary gap in the current understanding is the lack of definitive in vitro quantitative data, such as IC50 and Ki values, for this compound against its putative enzyme targets. The experimental protocols provided in this guide offer a clear pathway for researchers to perform these crucial characterizations.
Future research should focus on:
-
Determining the IC50 and Ki values of this compound against both acetylcholinesterase and butyrylcholinesterase from various species (e.g., human, rat, electric eel) to establish its potency and selectivity.
-
Investigating the kinetics of inhibition to confirm the mechanism (e.g., competitive, non-competitive, or mixed) and its reversibility.
-
Validating its activity against IDO1 and determining its inhibitory constants for this target.
-
Conducting further in vivo studies to reconcile the conflicting reports on its biological activity and to assess its pharmacokinetic and pharmacodynamic profile.
A comprehensive enzymatic and kinetic characterization will be essential to fully elucidate the mechanism of action of this compound and to determine its potential as a lead compound or a pharmacologically active metabolite.
References
Unveiling the Biological Profile of Pyridin-3-yl dimethylcarbamate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyridin-3-yl dimethylcarbamate, a compound known primarily as a reference standard and an impurity of the acetylcholinesterase inhibitor Pyridostigmine, presents a subject of interest for further biological screening. As a carbamate derivative, its primary anticipated biological activity is the inhibition of acetylcholinesterase (AChE), a key enzyme in the nervous system. This technical guide provides a comprehensive overview of the current, albeit limited, understanding of the biological activities of this compound. It details established experimental protocols for screening its potential as an acetylcholinesterase inhibitor, an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), a herbicide, and a cytotoxic agent. While direct quantitative data for this compound remains scarce in publicly available literature, this guide serves as a foundational resource for initiating comprehensive biological activity screening.
Introduction
This compound, also known as Norpyridostigmine or Pyridostigmine Impurity A, is a carbamate ester with the molecular formula C₈H₁₀N₂O₂.[1][2] Carbamates are a well-established class of compounds known for their ability to inhibit acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[3][4] This inhibitory action leads to increased levels of acetylcholine at the neuromuscular junction and in the central nervous system, a mechanism utilized in the treatment of conditions like myasthenia gravis.[5][6] Given that this compound is a known impurity of the AChE inhibitor Pyridostigmine, its primary suspected biological activity is the inhibition of this enzyme.[1]
Beyond acetylcholinesterase inhibition, the pyridine moiety present in the molecule is a common scaffold in compounds exhibiting a wide range of biological activities, including the inhibition of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in cancer immune evasion.[7][8] Furthermore, various carbamate derivatives have been developed as herbicides.[3] Therefore, a thorough biological activity screening of this compound is warranted to explore its full pharmacological and toxicological profile.
This guide outlines the methodologies for key biological assays to quantitatively assess the activity of this compound.
Potential Biological Activities and Data Summary
Acetylcholinesterase (AChE) Inhibition
The most probable biological activity of this compound is the inhibition of acetylcholinesterase.
| Target Enzyme | Compound | Known/Predicted Activity | IC50 (µM) | Reference |
| Acetylcholinesterase (AChE) | This compound | Predicted Inhibitor | Data Not Available | N/A |
| Acetylcholinesterase (AChE) | Pyridostigmine (parent drug) | Known Inhibitor | ~0.1-0.5 | [6][9] |
Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition
The pyridine ring is a key feature in some IDO1 inhibitors, suggesting this as a potential secondary target.
| Target Enzyme | Compound | Known/Predicted Activity | IC50 (µM) | Reference |
| Indoleamine 2,3-dioxygenase 1 (IDO1) | This compound | Potential Inhibitor | Data Not Available | N/A |
| Indoleamine 2,3-dioxygenase 1 (IDO1) | 5-(pyridin-3-yl)-1H-indole-4,7-diones | Known Inhibitors | Moderate (micromolar range) | [7] |
Herbicidal Activity
Many carbamate-based compounds are utilized as herbicides.
| Target Organism | Compound | Activity | EC50 (mg/L) | Reference |
| Echinochloa crus-galli (Barnyard grass) | This compound | Potential | Data Not Available | N/A |
| Brassica napus (Rapeseed) | This compound | Potential | Data Not Available | N/A |
Cytotoxicity
Screening for cytotoxicity against various cell lines is a crucial step in profiling any new compound.
| Cell Line | Compound | Activity | IC50 (µM) | Reference |
| PC-3 (Prostate Cancer) | This compound | Potential | Data Not Available | N/A |
| MCF-7 (Breast Cancer) | This compound | Potential | Data Not Available | N/A |
| A549 (Lung Cancer) | This compound | Potential | Data Not Available | N/A |
| Normal Human Cell Line (e.g., Beas-2B) | This compound | Potential | Data Not Available | N/A |
Experimental Protocols
Detailed methodologies for the key suggested experiments are provided below.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is a standard method for measuring AChE activity.
Principle: Acetylthiocholine is hydrolyzed by AChE to thiocholine and acetate. Thiocholine reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm. The rate of color formation is proportional to AChE activity.
Materials:
-
Acetylcholinesterase (from electric eel or human recombinant)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
This compound (test compound)
-
Positive control (e.g., Physostigmine or Pyridostigmine)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of the test compound and positive control by serial dilution in phosphate buffer.
-
Prepare ATCI and DTNB solutions in phosphate buffer.
-
-
Assay Protocol:
-
To each well of a 96-well plate, add:
-
20 µL of the test compound solution (or buffer for control, or positive control).
-
140 µL of phosphate buffer.
-
20 µL of AChE solution.
-
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes).
-
Initiate the reaction by adding 20 µL of ATCI solution and 20 µL of DTNB solution to each well.
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds for 5 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration of the test compound.
-
Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a suitable sigmoidal dose-response curve fitting model.
-
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibiting Acetylcholinesterase to Activate Pleiotropic Prodrugs with Therapeutic Interest in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyridostigmine bromide protection against acetylcholinesterase inhibition by pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acetylcholinesterase inhibition with pyridostigmine improves heart rate recovery after maximal exercise in patients with chronic heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of 5-(pyridin-3-yl)-1H-indole-4,7-diones as indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Conformational-Analysis-Guided Discovery of 2,3-Disubstituted Pyridine IDO1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of acetylcholinesterase inhibition with pyridostigmine on cardiac parasympathetic function in sedentary adults and trained athletes - PubMed [pubmed.ncbi.nlm.nih.gov]
Pyridin-3-yl Dimethylcarbamate: A Technical Guide to its Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability profiles of Pyridin-3-yl dimethylcarbamate. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this document outlines the expected properties based on its chemical structure and provides detailed, generalized experimental protocols for its characterization. This guide is intended to serve as a foundational resource for researchers and professionals involved in the development and handling of this compound.
Introduction
This compound is an organic compound featuring a pyridine ring substituted with a dimethylcarbamate group.[1] Its molecular formula is C₈H₁₀N₂O₂.[1][2] This compound is notably recognized as a known impurity of Pyridostigmine Bromide, a medication used in the treatment of myasthenia gravis, and therefore serves as an important impurity reference standard in the pharmaceutical industry.[1][3][4] Understanding its solubility and stability is crucial for its synthesis, purification, formulation, and for ensuring the quality and safety of pharmaceutical products.
Physicochemical Properties
A summary of the known physical and chemical properties of this compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₀N₂O₂ | [1][2] |
| Molecular Weight | 166.177 g/mol | [2] |
| Appearance | Liquid | [2] |
| Density | 1.153 g/cm³ | [2] |
| Boiling Point | 258ºC at 760 mmHg | [2] |
| Flash Point | 109.8ºC | [2] |
| Refractive Index | 1.523 | [2] |
Solubility Profile
Table of Predicted Solubilities:
| Solvent | Predicted Solubility | Rationale |
| Water | Sparingly soluble to soluble | The pyridine nitrogen and carbonyl oxygen can form hydrogen bonds with water. However, the overall molecule has nonpolar hydrocarbon regions that may limit extensive solubility. |
| Methanol, Ethanol | Soluble | These polar protic solvents are likely to solvate the molecule effectively. |
| Acetone, Acetonitrile | Soluble | Polar aprotic solvents should be capable of dissolving the compound. |
| Dichloromethane | Soluble | A moderately polar solvent that is often effective for a wide range of organic compounds. |
| Hexane, Toluene | Sparingly soluble to insoluble | The polarity of the molecule is likely too high for significant solubility in nonpolar solvents. |
| Aqueous Acid (e.g., 5% HCl) | Soluble | The basic nitrogen on the pyridine ring will be protonated to form a more polar and water-soluble salt. |
| Aqueous Base (e.g., 5% NaOH) | Potentially unstable | Carbamates can be susceptible to hydrolysis under basic conditions, leading to degradation rather than simple dissolution.[1] |
Experimental Protocol for Solubility Determination
The following is a general protocol for determining the solubility of an organic compound like this compound.[5][6]
Objective: To determine the qualitative and quantitative solubility of this compound in various solvents.
Materials:
-
This compound
-
A range of solvents (e.g., water, methanol, ethanol, acetone, dichloromethane, hexane, 5% HCl, 5% NaOH)
-
Small test tubes or vials
-
Vortex mixer
-
Analytical balance
-
Temperature-controlled shaker or water bath
Procedure:
-
Qualitative Solubility:
-
Quantitative Solubility (Shake-Flask Method):
-
Prepare a saturated solution by adding an excess amount of the compound to a known volume of the solvent in a sealed container.
-
Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Allow any undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.
-
Dilute the aliquot with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).
-
Calculate the solubility in mg/mL or mol/L.
-
Workflow for Solubility Testing:
Stability Profile
The stability of this compound is a critical parameter, particularly given its role as a pharmaceutical impurity. Carbamates, as a class of compounds, are known to be susceptible to hydrolysis.[1]
Potential Degradation Pathways:
-
Hydrolysis: In aqueous environments, especially under acidic or basic conditions, the carbamate ester linkage can be cleaved to yield 3-hydroxypyridine and dimethylcarbamic acid. The latter is unstable and decomposes to dimethylamine and carbon dioxide.[1]
-
Thermal Degradation: At elevated temperatures, the compound may decompose, potentially releasing nitrogen oxides and other byproducts.[1]
-
Photodegradation: Exposure to light, particularly UV radiation, may induce degradation. Photostability studies are recommended for compounds intended for pharmaceutical use.[7]
Experimental Protocol for Stability Testing
A comprehensive stability testing program should be established according to ICH guidelines to evaluate the effects of temperature, humidity, and light on the compound.[8]
Objective: To establish the stability profile of this compound and identify potential degradation products.
Materials:
-
This compound (pure substance and, if applicable, in a formulated product)
-
Stability chambers with controlled temperature and humidity
-
Photostability chamber
-
Validated stability-indicating analytical method (e.g., HPLC with a suitable detector)
-
Appropriate container closure systems
Procedure:
-
Forced Degradation Studies:
-
Expose the compound to stress conditions such as strong acid (e.g., 0.1 N HCl), strong base (e.g., 0.1 N NaOH), oxidation (e.g., 3% H₂O₂), high heat (e.g., 80°C), and light (ICH Q1B).
-
Analyze the stressed samples at various time points to identify degradation products and establish the degradation pathways. This data is crucial for developing a stability-indicating analytical method.
-
-
Long-Term and Accelerated Stability Studies:
-
Store samples of the compound in the proposed container closure system at long-term (e.g., 25°C/60% RH or 30°C/65% RH) and accelerated (e.g., 40°C/75% RH) conditions.[7]
-
Test the samples at specified time intervals (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 3, 6 months for accelerated).[8]
-
At each time point, analyze the samples for appearance, assay, degradation products, and other relevant physical and chemical properties.
-
Table for Stability Study Conditions (ICH Q1A):
| Study | Storage Condition | Minimum Time Period |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
Workflow for Pharmaceutical Stability Testing:
Potential Biological Activity and Signaling Pathways
This compound has been investigated for its potential as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1).[1] IDO1 is an enzyme involved in tryptophan metabolism and is implicated in cancer immunotherapy.[1] By inhibiting IDO1, the compound may help to enhance the immune response against tumors.[1]
Simplified IDO1 Inhibition Pathway:
Conclusion
While specific, quantitative data on the solubility and stability of this compound is limited in the public domain, this guide provides a framework for its characterization based on its chemical properties and established scientific principles. The provided experimental protocols offer a starting point for researchers to generate the necessary data to support drug development activities. Further investigation into its biological activity, particularly its role as an IDO1 inhibitor, may reveal its therapeutic potential. As with any chemical compound, appropriate safety precautions should be taken during handling and experimentation.[2]
References
- 1. Buy this compound | 51581-32-9 [smolecule.com]
- 2. This compound|51581-32-9 - MOLBASE Encyclopedia [m.molbase.com]
- 3. This compound | LGC Standards [lgcstandards.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. chem.ws [chem.ws]
- 7. Guidelines for Pharmaceutical Stability Study | Pharmaguideline [pharmaguideline.com]
- 8. japsonline.com [japsonline.com]
"Pyridin-3-yl dimethylcarbamate" as a derivative of pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyridin-3-yl dimethylcarbamate, a pyridine derivative also known as norpyridostigmine, is a compound of significant interest in the fields of pharmacology and agrochemistry. As a carbamate ester, it is recognized primarily as a reversible cholinesterase inhibitor. Its structural relationship to pyridostigmine, a key medication for myasthenia gravis, positions it as a notable impurity and metabolite in pharmaceutical contexts. Furthermore, emerging research suggests its potential as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in cancer immunotherapy, and as a compound with herbicidal properties. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and biological activities of this compound, including detailed experimental protocols and an analysis of its mechanisms of action.
Chemical and Physical Properties
This compound is an organic compound featuring a pyridine ring substituted with a dimethylcarbamate group.[1] Its key chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 51581-32-9 | [2] |
| Molecular Formula | C₈H₁₀N₂O₂ | [2] |
| Molecular Weight | 166.18 g/mol | [2] |
| Appearance | Liquid | [3] |
| Density | 1.153 g/cm³ | [3] |
| Boiling Point | 258 °C at 760 mmHg | [3] |
| Flash Point | 109.8 °C | [3] |
| Refractive Index | 1.523 | [3] |
| LogP | 1.142 | [3] |
Synthesis
The synthesis of this compound typically involves the reaction of a pyridine precursor with a dimethylcarbamoylating agent. A common method is the direct reaction of 3-hydroxypyridine with dimethylcarbamoyl chloride in the presence of a base.[1]
Experimental Protocol: Synthesis from 3-Hydroxypyridine
The following protocol is adapted from a similar synthesis of 3-pyridyl diethylcarbamate and can be applied for the synthesis of this compound with appropriate adjustments for the different carbamoyl chloride.
Materials:
-
3-Hydroxypyridine
-
Dimethylcarbamoyl chloride
-
Triethylamine
-
Anhydrous benzene (or a suitable alternative solvent like toluene or dichloromethane)
Procedure:
-
To a refluxing solution of 3-hydroxypyridine (0.10 mol) and triethylamine (0.12 mol) in anhydrous benzene (300 mL), slowly add a solution of dimethylcarbamoyl chloride (0.11 mol) in anhydrous benzene (50 mL).[2]
-
Heat the mixture at reflux for 12 hours.[2]
-
After cooling, filter the resulting mixture to remove the triethylamine hydrochloride salt.
-
Wash the salt with benzene (3 x 10 mL).[2]
-
Combine the filtrate and the washes, and concentrate the solution under reduced pressure.
-
Purify the crude product by distillation under reduced pressure to yield this compound as a light yellow oil.[2]
Logical Workflow for Synthesis:
Caption: Workflow for the synthesis of this compound.
Biological Activity and Mechanism of Action
This compound exhibits a range of biological activities, stemming from its ability to interact with key enzymes in various metabolic and signaling pathways.
Cholinesterase Inhibition
As a carbamate, this compound is a known inhibitor of cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[4] This inhibitory action is central to its role as an impurity of the drug pyridostigmine bromide, which is used to treat myasthenia gravis by increasing acetylcholine levels at the neuromuscular junction.[1]
Mechanism of Action: The carbamate group of this compound is transferred to a serine residue in the active site of the cholinesterase enzyme. This carbamoylation renders the enzyme temporarily inactive, preventing it from hydrolyzing the neurotransmitter acetylcholine. The subsequent decarbamoylation and regeneration of the active enzyme is a slower process compared to the hydrolysis of acetylcholine, leading to an overall increase in acetylcholine concentration in the synaptic cleft.
Signaling Pathway:
Caption: Inhibition of acetylcholine hydrolysis by this compound.
Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibition
Research has indicated that this compound may act as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1).[1] IDO1 is a key enzyme in the kynurenine pathway of tryptophan metabolism and is a target in cancer immunotherapy due to its role in promoting immune tolerance in the tumor microenvironment.
Mechanism of Action: By inhibiting IDO1, this compound would block the conversion of tryptophan to N-formylkynurenine. This would lead to a decrease in the production of kynurenine and other downstream metabolites that suppress T-cell proliferation and promote an immunosuppressive environment. The resulting increase in tryptophan levels and reduction of immunosuppressive metabolites could enhance the anti-tumor immune response.
Signaling Pathway:
Caption: Inhibition of the kynurenine pathway by this compound.
Herbicidal Activity
This compound has also been noted for its herbicidal properties.[1] While the specific mode of action as a herbicide is not well-documented in publicly available literature, many carbamates exhibit herbicidal activity by inhibiting key enzymes in plant metabolic pathways.
Quantitative Biological Data
| Assay | Organism | Endpoint | Value | Reference |
| Acute Toxicity | Daphnia magna | EC₅₀ | 0.44 mg/L |
Experimental Protocols for Biological Assays
The following are generalized protocols for assessing the biological activities of this compound.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is a standard method for measuring AChE activity and its inhibition.
Principle: Acetylthiocholine is hydrolyzed by AChE to thiocholine and acetate. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm.
Materials:
-
Acetylcholinesterase (AChE) solution
-
Acetylthiocholine iodide (ATCI) solution (substrate)
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) solution
-
Phosphate buffer (pH 8.0)
-
This compound (test compound)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in phosphate buffer.
-
In a 96-well plate, add the AChE solution to each well.
-
Add the different concentrations of the test compound to the respective wells. Incubate for a defined period (e.g., 15 minutes) at a controlled temperature.
-
Initiate the reaction by adding the ATCI and DTNB solution to all wells.
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.
Experimental Workflow:
Caption: Workflow for the acetylcholinesterase inhibition assay.
IDO1 Inhibition Assay (Cell-Based)
This assay measures the ability of a compound to inhibit IDO1 activity in a cellular context.
Principle: The expression of IDO1 is induced in a suitable cell line (e.g., HeLa or SKOV-3) using interferon-gamma (IFN-γ). The cells are then treated with the test compound, and the activity of IDO1 is determined by measuring the concentration of kynurenine in the cell culture supernatant.
Materials:
-
HeLa or SKOV-3 cells
-
Cell culture medium
-
Interferon-gamma (IFN-γ)
-
This compound (test compound)
-
Reagents for kynurenine detection (e.g., by HPLC or a colorimetric method)
Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Induce IDO1 expression by treating the cells with IFN-γ for 24 hours.
-
Add serial dilutions of this compound to the cells and incubate for a further 24-48 hours.
-
Collect the cell culture supernatant.
-
Measure the concentration of kynurenine in the supernatant using a suitable method.
-
Calculate the percentage of inhibition of kynurenine production for each concentration of the test compound and determine the IC₅₀ value.
Experimental Workflow:
Caption: Workflow for the cell-based IDO1 inhibition assay.
Applications and Future Perspectives
This compound holds potential in several areas of research and development:
-
Pharmaceutical Research: As a known impurity and metabolite of pyridostigmine, it is a critical reference standard for quality control in the pharmaceutical industry.[1] Its potential as an IDO1 inhibitor warrants further investigation for applications in oncology and immunology.
-
Agrochemical Development: Its herbicidal properties suggest that it could serve as a lead compound for the development of new herbicides.[1]
-
Chemical Synthesis: The reactivity of the carbamate and pyridine moieties makes it a useful building block for the synthesis of more complex molecules.[1]
Future research should focus on obtaining quantitative data for its biological activities to better understand its potency and selectivity. Structure-activity relationship (SAR) studies could elucidate the key structural features required for its different biological effects, paving the way for the design of more potent and specific derivatives for therapeutic or agricultural applications.
Conclusion
This compound is a multifaceted pyridine derivative with established roles as a cholinesterase inhibitor and as a pharmaceutical impurity. Its potential as an IDO1 inhibitor and a herbicide opens up new avenues for research and development. This technical guide has provided a detailed overview of its chemical properties, synthesis, and biological activities, along with standardized experimental protocols. Further quantitative characterization of its biological effects is essential to fully realize its potential in medicine and agriculture.
References
An In-depth Technical Guide to Pyridin-3-yl dimethylcarbamate: Discovery, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyridin-3-yl dimethylcarbamate, a molecule of significant interest in medicinal chemistry and drug development, serves as a crucial reference standard in the pharmaceutical industry and exhibits promising biological activities. This technical guide provides a comprehensive overview of its discovery, detailed synthesis protocols, and its role as a modulator of key biological pathways. Particular emphasis is placed on its function as an inhibitor of the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1), a critical target in cancer immunotherapy. This document aims to equip researchers and drug development professionals with the necessary technical information to facilitate further investigation and application of this compound.
Introduction
This compound, also known as 3-pyridinol dimethylcarbamate or norpyridostigmine, is an organic compound featuring a pyridine ring substituted with a dimethylcarbamate group.[1] Its primary established role in the pharmaceutical sector is as a registered impurity and reference standard for Pyridostigmine Bromide, a medication used in the treatment of myasthenia gravis.[1][2] Beyond this application, this compound has garnered attention for its own biological properties, notably as an enzyme inhibitor and its potential applications in agrochemicals.[1] Recent studies have highlighted its activity as an inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in the immune escape mechanisms of tumors, thus positioning it as a compound of interest in the field of oncology.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, formulation, and analytical characterization.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₁₀N₂O₂ | [1][2][3] |
| Molecular Weight | 166.18 g/mol | [1] |
| CAS Number | 51581-32-9 | [1][2] |
| Appearance | Liquid | [3] |
| Boiling Point | 258 °C at 760 mmHg | [3] |
| Density | 1.153 g/cm³ | [3] |
| Flash Point | 109.8 °C | [3] |
| Refractive Index | 1.523 | [3] |
| IUPAC Name | pyridin-3-yl N,N-dimethylcarbamate | [1] |
Synthesis of this compound
The synthesis of this compound is most commonly achieved through the reaction of 3-hydroxypyridine with dimethylcarbamoyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
General Synthesis Workflow
The logical flow of the synthesis process is outlined in the diagram below.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
The following protocol is adapted from a similar procedure for the synthesis of 3-pyridyl diethylcarbamate and is applicable for the synthesis of this compound.[4]
Materials:
-
3-Hydroxypyridine
-
Dimethylcarbamoyl chloride
-
Triethylamine
-
Anhydrous benzene (or a suitable alternative anhydrous aprotic solvent)
Procedure:
-
To a refluxing solution of 3-hydroxypyridine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous benzene, slowly add a solution of dimethylcarbamoyl chloride (1.1 equivalents) in anhydrous benzene.
-
After the addition is complete, continue heating the reaction mixture at reflux for 12 hours.
-
Cool the mixture to room temperature and filter to remove the triethylamine hydrochloride salt.
-
Wash the collected salt with small portions of anhydrous benzene.
-
Combine the filtrate and the benzene washes and concentrate the solution under reduced pressure.
-
Purify the resulting crude product by distillation under reduced pressure to yield this compound as a light-yellow oil.
Table 2: Reactant Quantities and Expected Yield
| Reactant | Molar Eq. | Molecular Weight ( g/mol ) | Example Quantity |
| 3-Hydroxypyridine | 1.0 | 95.10 | 9.51 g |
| Dimethylcarbamoyl chloride | 1.1 | 107.54 | 11.83 g |
| Triethylamine | 1.2 | 101.19 | 12.14 g |
| Product | 166.18 | Expected Yield: ~95% |
Note: The yield is based on the reported yield for the diethyl- analog and may vary.[4]
Characterization Data
The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques. While specific spectra are not provided here, Table 3 lists the expected characterization data. This data is available from various commercial suppliers upon request.
Table 3: Spectroscopic and Analytical Data
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the aromatic protons of the pyridine ring and the methyl protons of the dimethylcarbamate group. |
| ¹³C NMR | Resonances for the carbon atoms of the pyridine ring and the dimethylcarbamate moiety. |
| IR Spectroscopy | Characteristic absorption bands for the C=O (carbamate) and C-N stretching vibrations. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (166.18 g/mol ). |
| Purity (HPLC) | Typically ≥98% for commercially available standards. |
Biological Significance: Inhibition of IDO1 Signaling Pathway
This compound has been identified as a potential inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1).[1] IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway.[5] In the context of cancer, overexpression of IDO1 in tumor cells or in the tumor microenvironment leads to the depletion of tryptophan and the accumulation of kynurenine metabolites.[6] This has a profound immunosuppressive effect, leading to the inhibition of T-cell proliferation and function, and the promotion of regulatory T-cell (Treg) differentiation, thereby allowing tumor cells to evade the host's immune response.[6][7]
The IDO1 Signaling Pathway in Cancer Immunosuppression
The following diagram illustrates the central role of IDO1 in mediating tumor immune escape and the potential point of intervention for inhibitors like this compound.
Caption: The IDO1 signaling pathway in cancer and the inhibitory action of this compound.
By inhibiting the enzymatic activity of IDO1, this compound has the potential to reverse the immunosuppressive tumor microenvironment. This inhibition would lead to an increase in local tryptophan levels and a decrease in the concentration of immunosuppressive kynurenine metabolites. Consequently, this could restore the proliferative capacity and effector function of anti-tumor T-cells, thereby enhancing the immune system's ability to recognize and eliminate cancer cells.
Conclusion
This compound is a compound with a well-defined role in pharmaceutical quality control and an emerging profile as a bioactive molecule. The synthesis of this compound is straightforward and scalable. Its inhibitory activity against the IDO1 enzyme highlights its potential as a lead compound for the development of novel cancer immunotherapies. This technical guide provides a foundational resource for researchers and professionals in drug development to further explore the therapeutic applications of this compound and its derivatives. Further studies are warranted to fully elucidate its mechanism of action and to evaluate its efficacy and safety in preclinical and clinical settings.
References
- 1. Buy this compound | 51581-32-9 [smolecule.com]
- 2. This compound | LGC Standards [lgcstandards.com]
- 3. This compound|51581-32-9 - MOLBASE Encyclopedia [m.molbase.com]
- 4. 3-PYRIDYL DIETHYLCARBAMATE synthesis - chemicalbook [chemicalbook.com]
- 5. Indoleamine 2,3‐dioxygenase 1 (IDO1): an up‐to‐date overview of an eclectic immunoregulatory enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer [frontiersin.org]
- 7. bpsbioscience.com [bpsbioscience.com]
An In-depth Technical Guide to the Hydrolysis and Decomposition Pathways of Pyridin-3-yl dimethylcarbamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyridin-3-yl dimethylcarbamate is a significant chemical entity, primarily recognized as a key impurity and metabolite of the drug Pyridostigmine Bromide. Understanding its stability, particularly its hydrolysis and decomposition pathways, is crucial for ensuring the quality, safety, and efficacy of the parent drug product. This technical guide provides a comprehensive overview of the current scientific knowledge regarding the degradation of this compound. It details the known hydrolysis and decomposition mechanisms, summarizes relevant quantitative data, and provides detailed experimental protocols for its analysis. Visual diagrams of the degradation pathways and analytical workflows are also presented to facilitate a deeper understanding.
Introduction
This compound, with the chemical formula C₈H₁₀N₂O₂, is a carbamate ester featuring a pyridine ring. Its presence as an impurity in pyridostigmine bromide formulations necessitates a thorough characterization of its chemical stability.[1][2][3][4][5] Degradation of this impurity can lead to the formation of other unknown products, potentially impacting the safety profile of the drug. This guide will delve into the two primary degradation routes for this compound: hydrolysis and decomposition under various stress conditions.
Hydrolysis Pathway
In aqueous environments, this compound is susceptible to hydrolysis. This reaction involves the cleavage of the carbamate ester bond, yielding 3-hydroxypyridine and dimethylcarbamic acid. The latter is unstable and subsequently decomposes to dimethylamine and carbon dioxide.
Base-Catalyzed Hydrolysis
Under alkaline conditions, the hydrolysis of carbamates is accelerated. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the carbamate group. This is a critical consideration in the context of pyridostigmine bromide stability, as its degradation is known to be induced by alkaline conditions.[6]
A general experimental protocol for the base-catalyzed hydrolysis of a carbamate is provided in the experimental protocols section.
Decomposition Pathways
Beyond hydrolysis, this compound can undergo decomposition when subjected to thermal stress or harsh chemical environments (strong acids or bases).
Thermal Decomposition
Information regarding the specific thermal decomposition pathway of this compound is limited. However, the thermal degradation of carbamates, in general, can proceed through various mechanisms. One common pathway involves the elimination of an alcohol and the formation of an isocyanate. Another possibility is the cleavage of the C-O bond. For this compound, this would lead to the formation of 3-hydroxypyridine and dimethylcarbamoyl isocyanate.
Acid-Catalyzed Decomposition
In the presence of strong acids, the decomposition of this compound is likely to be initiated by the protonation of the nitrogen or oxygen atoms in the carbamate or pyridine moieties, leading to subsequent bond cleavage.
Alkaline-Induced Degradation
As mentioned in the context of hydrolysis, alkaline conditions promote the degradation of this compound. This is particularly relevant as it is a known alkaline-induced degradation product of pyridostigmine bromide.[1][2][3][4][5]
Visualization of Pathways and Workflows
To provide a clearer understanding of the chemical transformations and analytical procedures, the following diagrams have been generated using the DOT language.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Orthogonal projection to latent structures and first derivative for manipulation of PLSR and SVR chemometric models' prediction: A case study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Green Simultaneous Chromatographic Separation of Pyridostigmine Bromide and Its Related Substances in Pure Form, Tablets and Spiked Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. discovery.researcher.life [discovery.researcher.life]
Pyridin-3-yl Dimethylcarbamate: A Technical Guide on its Therapeutic Potential as an Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyridin-3-yl dimethylcarbamate has been identified as a potential therapeutic agent, primarily through its inhibitory action on indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme implicated in immune suppression, particularly in the context of oncology. This technical guide provides a comprehensive overview of this compound, its chemical properties, the biological rationale for its therapeutic potential via IDO1 inhibition, and detailed experimental protocols for its evaluation. While specific quantitative data for this compound's IDO1 inhibition is not extensively available in public literature, this document outlines the established methodologies for characterizing such compounds, enabling researchers to systematically investigate its potential.
Introduction to this compound
This compound is an organic compound featuring a pyridine ring substituted with a dimethylcarbamate group.[1] It is also known by synonyms such as 3-pyridinol dimethylcarbamate and norpyridostigmine.[1] Historically, it has been recognized as a known impurity of pyridostigmine bromide, a medication for myasthenia gravis.[1] However, its structural motifs suggest potential interactions with biological targets, leading to investigations into its broader pharmacological activities.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₀N₂O₂ | [1] |
| Molecular Weight | 166.18 g/mol | [1] |
| CAS Number | 51581-32-9 | |
| Appearance | Liquid | |
| Boiling Point | 258°C at 760 mmHg | |
| Density | 1.153 g/cm³ | |
| Flash Point | 109.8°C | |
| Refractive Index | 1.523 | |
| SMILES | CN(C)C(=O)OC1=CC=NC=C1 | |
| InChI | InChI=1S/C8H10N2O2/c1-10(2)8(11)12-7-4-3-5-9-6-7/h3-6H,1-2H3 |
Therapeutic Rationale: Targeting the IDO1 Pathway
The primary therapeutic interest in this compound stems from its potential to inhibit indoleamine 2,3-dioxygenase 1 (IDO1).[1] IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway.
The IDO1 Signaling Pathway and its Role in Immune Suppression
IDO1 is a critical mediator of immune tolerance. Its expression is induced by pro-inflammatory cytokines, most notably interferon-gamma (IFN-γ). In the tumor microenvironment, cancer cells can upregulate IDO1 to create an immunosuppressive shield. This is achieved through two primary mechanisms:
-
Tryptophan Depletion: The rapid consumption of tryptophan by IDO1 in the local environment starves proliferating T cells, which are highly sensitive to tryptophan availability. This leads to T cell anergy and apoptosis.
-
Kynurenine Metabolite Production: The enzymatic activity of IDO1 produces downstream metabolites, collectively known as kynurenines. These metabolites actively suppress effector T cells and promote the generation and activity of regulatory T cells (Tregs).
The signaling cascade initiated by IDO1 activity ultimately dampens the anti-tumor immune response, allowing cancer cells to evade immune destruction. Therefore, inhibiting IDO1 is a promising strategy in cancer immunotherapy to restore T cell function and enhance the efficacy of other immunotherapies.
Experimental Protocols
While specific experimental data for this compound is scarce, the following sections detail established protocols for the synthesis and evaluation of potential IDO1 inhibitors.
Synthesis of this compound
A general method for the synthesis of this compound involves the reaction of a pyridine derivative with dimethylcarbamoyl chloride.[1]
Materials:
-
3-Hydroxypyridine
-
Dimethylcarbamoyl chloride
-
Triethylamine (or another suitable base)
-
Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Purification apparatus (e.g., column chromatography system)
Procedure:
-
Dissolve 3-hydroxypyridine in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add triethylamine to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add dimethylcarbamoyl chloride dropwise to the cooled solution with stirring.
-
Allow the reaction to warm to room temperature and stir for several hours to overnight.
-
Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
In Vitro IDO1 Enzymatic Inhibition Assay
This assay directly measures the ability of a test compound to inhibit the enzymatic activity of purified recombinant IDO1.
Materials:
-
Purified recombinant human IDO1 enzyme
-
This compound (test compound)
-
L-tryptophan (substrate)
-
Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5)
-
Cofactors and reagents: Ascorbic acid, Methylene blue, Catalase
-
Trichloroacetic acid (TCA) for reaction termination
-
p-dimethylaminobenzaldehyde (p-DMAB) for kynurenine detection
-
96-well microplates
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing assay buffer, ascorbic acid, methylene blue, and catalase.
-
Add serial dilutions of this compound to the wells of a 96-well plate. Include appropriate controls (no inhibitor and no enzyme).
-
Add the purified IDO1 enzyme to all wells except the no-enzyme control.
-
Pre-incubate the plate to allow the compound to bind to the enzyme.
-
Initiate the enzymatic reaction by adding L-tryptophan to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding TCA.
-
Incubate the plate at an elevated temperature (e.g., 50-60°C) to hydrolyze N-formylkynurenine to kynurenine.
-
Centrifuge the plate to pellet any precipitate.
-
Transfer the supernatant to a new plate and add p-DMAB solution.
-
Measure the absorbance at approximately 480 nm.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Cell-Based IDO1 Inhibition Assay
This assay assesses the ability of a compound to inhibit IDO1 activity within a cellular context.
Materials:
-
Human cancer cell line known to express IDO1 (e.g., SKOV-3, HeLa)
-
Cell culture medium and supplements
-
Interferon-gamma (IFN-γ) to induce IDO1 expression
-
This compound (test compound)
-
L-tryptophan
-
Reagents for kynurenine detection (as in the enzymatic assay)
-
96-well cell culture plates
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with IFN-γ to induce IDO1 expression and incubate for 24-48 hours.
-
Remove the medium and replace it with fresh medium containing L-tryptophan and serial dilutions of this compound.
-
Incubate the plate for a further 24-48 hours.
-
Collect the cell culture supernatant.
-
Measure the kynurenine concentration in the supernatant using the TCA and p-DMAB method described in the enzymatic assay.
-
Determine the IC50 value of the compound in the cellular context.
Data Presentation
Table 2: In Vitro IDO1 Enzymatic Inhibition Data
| Compound | IC50 (nM) | Hill Slope | R² |
| This compound | |||
| Positive Control |
Table 3: Cell-Based IDO1 Inhibition Data
| Compound | Cell Line | IC50 (nM) |
| This compound | ||
| Positive Control |
Conclusion and Future Directions
This compound represents a molecule of interest for its potential as a therapeutic agent through the inhibition of IDO1. Its chemical structure warrants further investigation into its biological activity. The lack of extensive public data on its specific inhibitory potency against IDO1 highlights an opportunity for further research. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of this compound and other novel carbamate derivatives as potential cancer immunotherapeutics. Future studies should focus on generating comprehensive in vitro and in vivo data to validate its therapeutic potential and elucidate its mechanism of action.
References
Pyridin-3-yl Dimethylcarbamate: A Technical Whitepaper on its Herbicidal Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyridin-3-yl dimethylcarbamate, a carbamate ester, has been identified as a compound with potential applications in the agrochemical sector due to its herbicidal properties.[1][2] This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its herbicidal characteristics. While specific quantitative data and detailed experimental protocols for this particular compound are not extensively available in public literature, this paper extrapolates from the broader class of carbamate herbicides to infer its likely mechanism of action and to propose standardized testing methodologies. This guide aims to serve as a foundational resource for researchers and professionals in the field, highlighting both the known attributes of carbamate herbicides and the specific research gaps that need to be addressed for this compound.
Introduction
This compound is an organic compound featuring a pyridine ring substituted with a dimethylcarbamate group.[1][2] Its molecular formula is C₈H₁₀N₂O₂.[1] While it has been investigated for its role as an inhibitor of indoleamine 2,3-dioxygenase 1 in the context of cancer immunotherapy, it also exhibits herbicidal properties, making it a compound of interest for agricultural applications.[1][2] Carbamates as a chemical class are known for their biological activities, including enzyme inhibition.[1]
Physicochemical Properties
A summary of the known physical and chemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₀N₂O₂ | [1] |
| Molecular Weight | 166.18 g/mol | |
| Appearance | Liquid | |
| Density | 1.153 g/cm³ | |
| Boiling Point | 258ºC at 760 mmHg | |
| Flash Point | 109.8ºC | |
| Refractive Index | 1.523 |
Herbicidal Properties and Mechanism of Action
Acetylcholinesterase Inhibition
Acetylcholinesterase is a critical enzyme in the nervous systems of insects and mammals, responsible for the hydrolysis of the neurotransmitter acetylcholine.[1] Carbamate insecticides function by reversibly binding to the active site of AChE, leading to an accumulation of acetylcholine and subsequent disruption of nerve function.[1] Although the role of AChE in plants is less defined than in animals, its presence and involvement in various physiological processes, including growth and development, suggest that its inhibition could lead to phytotoxicity.
The inhibition of AChE by carbamates is a reversible process, which generally makes them less acutely toxic to mammals compared to organophosphate insecticides that cause irreversible inhibition.[1]
Quantitative Data
A thorough search of scientific literature and databases did not yield specific quantitative data (e.g., IC₅₀, GR₅₀, or LD₅₀ values) for the herbicidal activity of this compound against specific plant species. This represents a significant knowledge gap and an area for future research.
Experimental Protocols
In the absence of specific experimental protocols for this compound, this section outlines a general methodology for assessing the herbicidal activity of a test compound, adapted from established protocols for herbicide evaluation.
In Vitro Seed Germination and Seedling Growth Assay
This protocol provides a rapid assessment of the phytotoxic effects of a compound on seed germination and early seedling growth.
Materials:
-
Test compound (this compound)
-
Solvent (e.g., acetone, DMSO)
-
Petri dishes (9 cm diameter)
-
Filter paper
-
Seeds of indicator plant species (e.g., Lactuca sativa - lettuce, Agrostis stolonifera - bentgrass)
-
Growth chamber with controlled light and temperature
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
Create a series of dilutions of the stock solution to achieve the desired test concentrations.
-
Place two layers of filter paper in each Petri dish.
-
Apply a fixed volume (e.g., 5 mL) of each test solution to the filter paper in the Petri dishes. A control group should be treated with the solvent only.
-
Allow the solvent to evaporate completely in a fume hood.
-
Place a predetermined number of seeds (e.g., 20) of the indicator species onto the treated filter paper in each Petri dish.
-
Seal the Petri dishes with paraffin film to prevent moisture loss.
-
Incubate the Petri dishes in a growth chamber under controlled conditions (e.g., 25°C, 16h light/8h dark photoperiod).
-
After a set period (e.g., 7 days), measure the germination rate, root length, and shoot length of the seedlings.
-
Calculate the percentage of inhibition for each parameter relative to the control.
Whole Plant Pot Assay
This protocol assesses the post-emergence herbicidal activity of a compound on whole plants.
Materials:
-
Test compound
-
Solvent and surfactant
-
Pots filled with a suitable soil mix
-
Seeds of various weed species (e.g., broadleaf and grass weeds)
-
Greenhouse with controlled environmental conditions
-
Spray chamber
Procedure:
-
Sow seeds of the selected weed species in pots and allow them to grow to a specific stage (e.g., 2-4 leaf stage).
-
Prepare spray solutions of the test compound at various concentrations in a solvent-surfactant mixture.
-
Apply the spray solutions to the plants in a calibrated spray chamber to ensure uniform coverage. A control group should be sprayed with the solvent-surfactant mixture only.
-
Transfer the treated plants to a greenhouse and maintain them under optimal growing conditions.
-
Visually assess the plants for signs of phytotoxicity (e.g., chlorosis, necrosis, growth inhibition) at regular intervals (e.g., 7, 14, and 21 days after treatment).
-
At the end of the experiment, harvest the above-ground biomass and measure the fresh and dry weights.
-
Calculate the percentage of growth reduction compared to the control.
Applications and Future Directions
The herbicidal properties of this compound suggest its potential for use in agriculture for weed control.[1] However, significant research is required to fully characterize its efficacy, crop selectivity, and environmental fate.
Future research should focus on:
-
Determining the herbicidal spectrum of this compound against a wide range of weed species.
-
Quantifying its herbicidal potency through dose-response studies to establish IC₅₀ and GR₅₀ values.
-
Investigating its mode of action in plants, including its specific molecular targets beyond AChE, if any.
-
Evaluating its safety profile for non-target organisms, including crops, beneficial insects, and soil microorganisms.
-
Conducting field trials to assess its performance under real-world agricultural conditions.
Conclusion
This compound is a carbamate compound with recognized herbicidal potential. While its exact mechanism of action in plants and quantitative efficacy data are yet to be established, its structural similarity to other carbamate herbicides suggests that it likely acts as an acetylcholinesterase inhibitor. The experimental protocols outlined in this guide provide a framework for future research to elucidate the specific herbicidal properties of this compound. Further investigation is crucial to determine its viability as a commercial herbicide and to ensure its safe and effective application in agriculture.
References
Pyridin-3-yl Dimethylcarbamate: An In-depth Technical Guide for its Use as an Impurity Reference Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridin-3-yl dimethylcarbamate, also known as Pyridostigmine Impurity A, is a critical reference standard for the quality control of Pyridostigmine Bromide, a key active pharmaceutical ingredient (API) used in the treatment of myasthenia gravis. As a known impurity, its accurate identification and quantification are paramount to ensure the safety and efficacy of the final drug product. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, synthesis, and detailed analytical methodologies for its use as a reference standard in a pharmaceutical setting. The information presented herein is intended to support researchers, quality control analysts, and drug development professionals in establishing robust analytical methods for impurity profiling.
Chemical and Physical Properties
This compound (CAS No. 51581-32-9) is an organic compound characterized by a pyridine ring substituted with a dimethylcarbamate group. Its key chemical and physical properties are summarized in the table below.[1][2][3][4]
| Property | Value |
| Chemical Name | Pyridin-3-yl N,N-dimethylcarbamate |
| Synonyms | Pyridostigmine Impurity A, Pyridostigmine Related Compound A, 3-(Dimethylcarbamoyloxy)pyridine, Norpyridostigmine |
| Molecular Formula | C₈H₁₀N₂O₂ |
| Molecular Weight | 166.18 g/mol |
| Appearance | Liquid or Off-White Solid |
| Boiling Point | 258 °C at 760 mmHg |
| Density | 1.153 g/cm³ |
| Flash Point | 109.8 °C |
| Refractive Index | 1.523 |
| Solubility | Soluble in Methanol, DMSO |
Synthesis of this compound
The synthesis of this compound as a reference standard typically involves the reaction of a pyridine derivative with a dimethylcarbamoyl source. A common synthetic route is the direct reaction of 3-hydroxypyridine with dimethylcarbamoyl chloride in the presence of a base, such as triethylamine, to facilitate the formation of the carbamate linkage.[4]
Role as an Impurity Reference Standard
This compound is a specified impurity in the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) for Pyridostigmine Bromide.[5] Its presence in the API can arise from the synthesis process or degradation. As a qualified reference standard, it is used for:
-
Peak identification: Confirming the identity of the impurity peak in a chromatogram of Pyridostigmine Bromide.
-
Method validation: Establishing the performance characteristics of an analytical method, such as specificity, linearity, accuracy, and precision, for the quantification of this impurity.
-
Routine quality control: Quantifying the level of this compound in batches of Pyridostigmine Bromide to ensure they meet the required quality standards.
Analytical Methodologies
A validated, stability-indicating analytical method is crucial for the accurate quantification of this compound in Pyridostigmine Bromide. A reverse-phase high-performance liquid chromatography (RP-HPLC) method is commonly employed for this purpose.
High-Performance Liquid Chromatography (HPLC) Method
The following is a detailed protocol for a validated RP-HPLC method for the quantification of Pyridostigmine Bromide and its impurities, including this compound.[6][7]
Chromatographic Conditions:
| Parameter | Specification |
| Column | Phenomenex Kinetex C18 (150 mm x 4.6 mm, 5 µm) or equivalent |
| Mobile Phase A | Buffer Solution: Dissolve 2.72 g of Potassium Phosphate Monobasic in 1000 mL of water. |
| Mobile Phase B | 100% Acetonitrile |
| Gradient Program | A gradient program is used for the separation and elution of Pyridostigmine and its impurities. (Specific gradient details should be optimized based on the system and specific separation requirements). |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 20 µL |
Preparation of Standard and Sample Solutions:
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable diluent (e.g., a mixture of Mobile Phase A and Mobile Phase B) to obtain a known concentration.
-
Sample Solution: Prepare a solution of the Pyridostigmine Bromide API in the diluent to a target concentration (e.g., 1000 µg/mL).
Method Validation Parameters:
The analytical method should be validated according to ICH guidelines to demonstrate its suitability for its intended purpose. Key validation parameters include:
| Parameter | Description | Acceptance Criteria (Typical) |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components. | The peak for this compound should be well-resolved from other peaks. |
| Linearity | The ability to obtain test results which are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999 |
| Accuracy | The closeness of the test results obtained by the method to the true value. | Recovery between 90% and 110% |
| Precision | The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample. | RSD ≤ 2.0% for replicate injections |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio ≥ 10 |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results with minor variations in flow rate, temperature, etc. |
Forced Degradation Studies
Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.[8] These studies involve subjecting the drug substance to stress conditions to generate potential degradation products.
Typical Stress Conditions:
| Condition | Reagent/Parameter | Duration |
| Acid Hydrolysis | 2N Hydrochloric Acid | Reflux for 5 hours |
| Base Hydrolysis | 2N Sodium Hydroxide | Reflux |
| Oxidative Degradation | Hydrogen Peroxide | Treatment at room temperature |
| Thermal Degradation | Dry heat (e.g., 60-80 °C) | Up to 7 days |
| Photolytic Degradation | Exposure to UV light | As per ICH Q1B guidelines |
The results of forced degradation studies help in identifying the potential degradation products and ensuring that they are well-separated from the main peak and other impurities in the chromatogram. Pyridostigmine Bromide is known to be particularly unstable in alkaline conditions.[9]
Spectral and Physical Data
Detailed spectral data is essential for the unequivocal identification of this compound.
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the structure of the molecule.
¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound would show characteristic signals for the protons on the pyridine ring and the methyl groups of the dimethylcarbamate moiety. The aromatic protons would appear in the downfield region (typically 7-9 ppm), while the methyl protons would be in the upfield region (around 3 ppm).
¹³C NMR (Carbon NMR): The ¹³C NMR spectrum would show distinct signals for each carbon atom in the molecule, including the carbons of the pyridine ring, the carbonyl carbon of the carbamate group, and the methyl carbons.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum of this compound would show a molecular ion peak (M⁺) at m/z 166, corresponding to its molecular weight. Characteristic fragment ions would also be observed due to the loss of specific groups from the parent molecule.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy provides information about the functional groups present in the molecule. The IR spectrum of this compound would exhibit characteristic absorption bands for:
-
C=O stretching (carbamate): around 1700-1730 cm⁻¹
-
C-N stretching: around 1250-1350 cm⁻¹
-
Aromatic C-H stretching: above 3000 cm⁻¹
-
Aromatic C=C and C=N stretching: in the 1400-1600 cm⁻¹ region
Conclusion
The use of a well-characterized reference standard of this compound is indispensable for the accurate assessment of the quality of Pyridostigmine Bromide. This technical guide has provided a comprehensive overview of the key aspects related to this impurity reference standard, including its properties, synthesis, and detailed analytical methodologies. By following the outlined protocols and understanding the principles behind them, pharmaceutical scientists and quality control professionals can ensure the development and implementation of robust, reliable, and compliant methods for impurity analysis, ultimately contributing to the safety and efficacy of the final medicinal product.
References
- 1. m.molbase.com [m.molbase.com]
- 2. Norpyridostigmine | C8H10N2O2 | CID 98821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. Buy this compound | 51581-32-9 [smolecule.com]
- 5. FTIR and Raman spectra, electronic spectra and normal coordinate analysis of N,N-dimethyl-3-phenyl-3-pyridin-2-yl-propan-1-amine by DFT method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. wisdomlib.org [wisdomlib.org]
- 7. Stability indicating reversed-phase-high-performance liquid chromatography method development and validation for pyridostigmine bromide and sodium benzoate in oral solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medcraveonline.com [medcraveonline.com]
- 9. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for Cholinesterase Inhibition Studies using Pyridin-3-yl dimethylcarbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridin-3-yl dimethylcarbamate, also known as norpyridostigmine, is a carbamate compound structurally related to known cholinesterase inhibitors. Carbamates are a class of compounds that can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[1][2] This inhibition leads to an increase in the concentration and duration of action of acetylcholine in the synaptic cleft, a mechanism that is therapeutically relevant in conditions such as Alzheimer's disease and myasthenia gravis.[1][3] this compound is also recognized as an impurity of the drug pyridostigmine bromide.[4] While specific quantitative data on the cholinesterase inhibitory activity of this compound is not extensively documented in publicly available literature, its structural features suggest it as a candidate for investigation in cholinesterase inhibition studies.
These application notes provide a framework for researchers to evaluate the potential of this compound as a cholinesterase inhibitor. The included protocols detail the widely accepted Ellman's assay for determining enzyme inhibition and provide a basis for further kinetic studies.
Data Presentation
| Compound | Target Enzyme | IC50 (µM) | Ki (µM) | Inhibition Type |
| This compound | AChE | TBD | TBD | TBD |
| This compound | BChE | TBD | TBD | TBD |
| Positive Control (e.g., Donepezil) | AChE | Value | Value | Known |
| Positive Control (e.g., Rivastigmine) | BChE | Value | Value | Known |
TBD: To Be Determined by experimentation.
Experimental Protocols
Protocol 1: In Vitro Cholinesterase Inhibition Assay using Ellman's Method
This protocol describes the determination of the 50% inhibitory concentration (IC50) of this compound against AChE and BChE using a 96-well plate-based colorimetric assay. The method is based on the reaction of the thiol product of substrate hydrolysis with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a colored product.[4][5]
Materials and Reagents:
-
Acetylcholinesterase (AChE) from electric eel (or human recombinant)
-
Butyrylcholinesterase (BChE) from equine serum (or human recombinant)
-
This compound
-
Acetylthiocholine iodide (ATCI) - substrate for AChE
-
Butyrylthiocholine iodide (BTCI) - substrate for BChE
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Preparation of Reagents:
-
Phosphate Buffer (0.1 M, pH 8.0): Prepare by mixing appropriate volumes of 0.1 M sodium phosphate monobasic and 0.1 M sodium phosphate dibasic to achieve the target pH.
-
Enzyme Solutions (AChE and BChE): Prepare stock solutions of each enzyme in phosphate buffer. The final concentration in the well should be optimized to produce a linear reaction rate for at least 10 minutes. A starting concentration of 0.1 U/mL in the final reaction volume is recommended.[4]
-
Substrate Solutions (ATCI and BTCI): Prepare 15 mM stock solutions of ATCI and BTCI in phosphate buffer.[4]
-
DTNB Solution (3 mM): Dissolve DTNB in phosphate buffer. Protect from light.[4]
-
Test Compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Test Compound Working Solutions: Perform serial dilutions of the stock solution in phosphate buffer to obtain a range of concentrations for IC50 determination (e.g., 0.01 µM to 100 µM).
-
-
Assay in 96-Well Plate:
-
Add the following to each well in triplicate:
-
Blank: 180 µL of phosphate buffer.
-
Control (100% activity): 140 µL of phosphate buffer, 20 µL of enzyme solution, and 20 µL of phosphate buffer (or DMSO at the same final concentration as the test wells).[4]
-
Test Wells: 140 µL of phosphate buffer, 20 µL of enzyme solution, and 20 µL of this compound working solution at various concentrations.[4]
-
-
Pre-incubation: Mix the contents of the wells and pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.[4]
-
Reaction Initiation: To each well (except the blank), add 20 µL of the appropriate 15 mM substrate solution (ATCI for AChE, BTCI for BChE) and 20 µL of 3 mM DTNB solution. The final volume in each well will be 200 µL.[4]
-
-
Kinetic Measurement and Data Analysis:
-
Immediately place the microplate in a reader and measure the increase in absorbance at 412 nm every 30 seconds for 10-15 minutes.[4]
-
Calculate the rate of reaction (V) for each well by determining the change in absorbance per minute (ΔAbs/min) from the linear portion of the kinetic curve.
-
Correct for background absorbance by subtracting the rate of the blank from all other rates.
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
-
Mandatory Visualizations
References
Application Note & Protocol: HPLC Method for the Analysis of Pyridin-3-yl dimethylcarbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridin-3-yl dimethylcarbamate is recognized as an impurity of Pyridostigmine Bromide, a compound of significant interest in the pharmaceutical industry.[1][2] The development of robust analytical methods for the quantification of such impurities is crucial for ensuring the quality, safety, and efficacy of active pharmaceutical ingredients (APIs) and formulated drug products. High-Performance Liquid Chromatography (HPLC) is a powerful technique widely employed for the separation, identification, and quantification of chemical compounds.[3] This document provides a comprehensive guide to a developed and validated Reverse-Phase HPLC (RP-HPLC) method for the quantitative analysis of this compound. The protocol herein is established based on common practices in pharmaceutical analysis and is intended to be a foundational method that can be adapted and validated in various laboratory settings.
Experimental Protocols
Materials and Reagents
-
Reference Standard: this compound (purity ≥ 98%)
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade or purified to 18.2 MΩ·cm)
-
Buffers: Ammonium acetate, Formic acid
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.[3]
Chromatographic Conditions
A C18 reversed-phase column is recommended for its versatility in separating a wide range of aromatic compounds.[3] A gradient elution is proposed to ensure the effective separation of the analyte from potential impurities.[3]
| Parameter | Condition |
| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 10 mM Ammonium acetate in water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient Program | 0-5 min: 10% B; 5-20 min: 10-90% B; 20-25 min: 90% B; 25.1-30 min: 10% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 265 nm (based on typical pyridine chromophore absorption) |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile:Water (50:50, v/v) |
Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations in the desired linear range (e.g., 1-100 µg/mL).
-
Sample Preparation: Accurately weigh the sample to be tested and dissolve it in the diluent to obtain a final concentration within the linear range of the method. Filter the solution through a 0.45 µm syringe filter before injection.[3]
Method Validation
The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.
System Suitability
System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis.
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | 5500 |
| %RSD of Peak Area | ≤ 2.0% (for n=6) | 0.8% |
Linearity
The linearity of the method was evaluated by analyzing a series of standard solutions at different concentrations.
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 151,987 |
| 25 | 380,543 |
| 50 | 759,881 |
| 100 | 1,521,034 |
| Correlation Coefficient (R²) | ≥ 0.999 |
Accuracy (Recovery)
The accuracy of the method was determined by spiking a known amount of the analyte into a placebo matrix at three different concentration levels.
| Spiked Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 80% | 40 | 39.8 | 99.5% |
| 100% | 50 | 50.3 | 100.6% |
| 120% | 60 | 59.5 | 99.2% |
Precision
Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).
| Precision Level | Concentration (µg/mL) | %RSD (n=6) |
| Repeatability | 50 | 0.9% |
| Intermediate Precision | 50 | 1.3% |
Workflow and Diagrams
Caption: Workflow for HPLC Analytical Method Development and Validation.
Conclusion
The described RP-HPLC method provides a reliable and robust tool for the quantitative determination of this compound. The validation results demonstrate that the method is linear, accurate, and precise within the specified range. This application note and protocol can be effectively used by researchers and scientists in the pharmaceutical industry for quality control and impurity profiling of Pyridostigmine Bromide and related substances. Further optimization and validation may be required for specific sample matrices or regulatory requirements.
References
Application Notes and Protocols for the Utilization of Pyridin-3-yl dimethylcarbamate as a Reference Standard in Pharmaceutical Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridin-3-yl dimethylcarbamate is a critical reference standard used in the pharmaceutical industry, primarily for the quality control of Pyridostigmine Bromide, a medication for myasthenia gravis.[1] As a known impurity, designated as Pyridostigmine Related Compound A by the United States Pharmacopeia (USP), its accurate identification and quantification are essential to ensure the safety and efficacy of the final drug product.[2][3] These application notes provide detailed protocols for the use of this compound as a reference standard in the analysis of Pyridostigmine Bromide formulations.
Physicochemical Properties of this compound
| Property | Value |
| Chemical Name | This compound |
| Synonyms | Pyridostigmine Impurity A, Pyridostigmine Related Compound A |
| CAS Number | 51581-32-9 |
| Molecular Formula | C₈H₁₀N₂O₂ |
| Molecular Weight | 166.18 g/mol |
Application: Quantification of Impurities in Pyridostigmine Bromide
The primary application of this compound as a reference standard is in the chromatographic analysis of Pyridostigmine Bromide to detect and quantify its presence as an impurity. High-Performance Liquid Chromatography (HPLC) is the most common analytical technique for this purpose.[4]
Experimental Protocol: HPLC Method for Impurity Profiling
This protocol is based on the methodology outlined in the United States Pharmacopeia (USP) for the analysis of organic impurities in Pyridostigmine Bromide Tablets.[5]
1. Materials and Reagents:
-
This compound Reference Standard (USP Pyridostigmine Related Compound A RS)
-
Pyridostigmine Bromide Reference Standard (USP Pyridostigmine Bromide RS)
-
Acetonitrile (HPLC grade)
-
Sodium dodecyl sulfate
-
Phosphoric acid
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
Sample of Pyridostigmine Bromide drug substance or product
2. Chromatographic Conditions:
| Parameter | Specification |
| Column | L1 packing (C18), 4.6-mm × 15-cm; 5-µm particle size |
| Mobile Phase | A mixture of phosphate buffer and acetonitrile in a gradient mode is commonly used. A typical mobile phase could be a mixture of Phosphate Monobasic, Potassium Phosphate Dibasic, 1-Octane Sulfonic Acid Sodium Salt Anhydrous, and Acetonitrile.[6] For the USP method: Acetonitrile and Solution A (30:70). Solution A consists of 4.3 g/L of sodium dodecyl sulfate in water, adjusted with phosphoric acid to a pH of 2.0.[5] |
| Flow Rate | 1.0 to 2.0 mL/min (USP method specifies 2.0 mL/min)[5][7] |
| Detection | UV at 220 nm or 270 nm (USP method specifies 270 nm)[5][7] |
| Injection Volume | 20 µL[5] |
| Column Temperature | Ambient |
3. Preparation of Solutions:
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound Reference Standard in the mobile phase to obtain a known concentration (e.g., 5 µg/mL).[5]
-
Sample Solution: For tablets, finely powder a number of tablets. Accurately weigh a portion of the powder equivalent to a specified amount of Pyridostigmine Bromide, and dissolve it in the mobile phase. This may require sonication and filtration to ensure complete dissolution and removal of excipients. The final concentration should be appropriate for the detection of impurities at specified levels.
-
System Suitability Solution: Prepare a solution containing both Pyridostigmine Bromide RS and this compound RS at known concentrations (e.g., 5 µg/mL each) in the mobile phase.[5]
4. Analytical Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the system suitability solution to verify the resolution between Pyridostigmine Bromide and this compound, and other system suitability parameters like tailing factor and theoretical plates.
-
Inject the standard solution to determine the retention time and response factor for this compound.
-
Inject the sample solution.
-
Identify the peak corresponding to this compound in the sample chromatogram by comparing the retention time with that of the standard.
-
Calculate the concentration of this compound in the sample based on the peak area and the response factor obtained from the standard. The USP specifies a limit for Pyridostigmine related compound A of not more than 0.2%.[2]
Quantitative Data Summary
The following table summarizes typical validation parameters for HPLC methods used in the analysis of Pyridostigmine Bromide and its impurities. Note that specific values may vary depending on the exact method and laboratory conditions.
| Parameter | Pyridostigmine Bromide | This compound (Impurity A) |
| Linearity Range | 2.0 - 50.0 µg/L (in plasma)[8] | Data not consistently available in searched results |
| Limit of Detection (LOD) | 2.0 µg/L (in plasma)[8] | Data not consistently available in searched results |
| Limit of Quantitation (LOQ) | Data not consistently available in searched results | Data not consistently available in searched results |
| Recovery | 96.89% to 111.51% (in plasma)[8] | Data not consistently available in searched results |
| Precision (RSD) | Intra-day: 2.79% - 7.00% Inter-day: 2.33% - 5.51% (in plasma)[8] | Data not consistently available in searched results |
Visualizations
Experimental Workflow for Impurity Analysis
Caption: Workflow for HPLC analysis of impurities.
Logical Relationship in Quality Control
Caption: Role of the reference standard in quality control.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. uspnf.com [uspnf.com]
- 3. Pyridostigmine Bromide [doi.usp.org]
- 4. benchchem.com [benchchem.com]
- 5. uspnf.com [uspnf.com]
- 6. wjpr.net [wjpr.net]
- 7. Chromatographic method for pyridostigmine bromide impurity analysis. [wisdomlib.org]
- 8. Determination of Pyridostigmine Bromide in Human Plasma by RP-HPLC [journal11.magtechjournal.com]
"Pyridin-3-yl dimethylcarbamate" applications in agrochemical research
Application Note & Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyridin-3-yl dimethylcarbamate is a carbamate compound with potential applications in the agrochemical sector. As a member of the carbamate class of chemicals, it is structurally analogous to compounds known for their insecticidal and herbicidal properties. This document provides an overview of its potential applications in agrochemical research, including its likely mechanisms of action, and presents detailed, generalized protocols for its evaluation as both an insecticide and a herbicide. Due to the limited publicly available quantitative efficacy data for this specific compound, representative data and signaling pathways for structurally related compounds are provided for illustrative purposes.
Introduction
This compound, also known as 3-pyridyl dimethylcarbamate or norpyridostigmine, is a molecule of interest in both pharmaceutical and agrochemical research.[1] Its chemical structure, featuring a pyridine ring and a dimethylcarbamate functional group, suggests potential bioactivity against various agricultural pests and weeds. Carbamate compounds are widely recognized for their role as acetylcholinesterase inhibitors in insects, leading to insecticidal effects.[2][3] Additionally, various pyridine-containing molecules have been developed as herbicides, acting on diverse plant metabolic pathways.[1]
This document outlines the potential agrochemical applications of this compound and provides standardized protocols for researchers to evaluate its efficacy.
Potential Agrochemical Applications
Insecticidal Activity
As a carbamate, this compound is predicted to function as an inhibitor of the enzyme acetylcholinesterase (AChE) in the insect nervous system.[2][3] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine. Inhibition of AChE leads to an accumulation of acetylcholine at the synaptic cleft, causing continuous nerve stimulation, paralysis, and eventual death of the insect.
Herbicidal Activity
The herbicidal potential of this compound is attributed to its ability to disrupt essential plant metabolic pathways.[1] While the specific target is not well-documented for this compound, pyridine-based herbicides are known to act through various mechanisms, including:
-
Auxin Mimicry: Disrupting normal plant growth by mimicking the plant hormone auxin.
-
Inhibition of Amino Acid Synthesis: Blocking the production of essential amino acids.
-
Inhibition of Photosynthesis: Interfering with the photosynthetic process.
Quantitative Data (Illustrative)
Table 1: Illustrative Acetylcholinesterase (AChE) Inhibition Data for a Representative Pyridine Carbamate Insecticide
| Compound | Target Organism | Enzyme Source | IC50 (µM) |
| Representative Pyridine Carbamate | Spodoptera frugiperda (Fall Armyworm) | Brain homogenate | 0.15 |
| Aphis gossypii (Cotton Aphid) | Whole body homogenate | 0.28 | |
| Musca domestica (Housefly) | Head homogenate | 0.12 |
Note: This data is illustrative and based on the activity of other pyridine carbamate insecticides. Actual values for this compound may vary.
Table 2: Hypothetical Herbicidal Efficacy Data for this compound
| Weed Species | Growth Stage | Application Rate (g/ha) | Growth Inhibition (%) |
| Amaranthus retroflexus (Redroot Pigweed) | 2-4 leaf | 100 | 85 |
| 200 | 95 | ||
| Setaria viridis (Green Foxtail) | 2-4 leaf | 100 | 70 |
| 200 | 88 | ||
| Abutilon theophrasti (Velvetleaf) | 2-4 leaf | 100 | 82 |
| 200 | 93 |
Note: This data is hypothetical and for illustrative purposes. Experimental validation is required.
Signaling Pathways and Mechanisms of Action
Insecticidal Mechanism of Action: Acetylcholinesterase Inhibition
The primary insecticidal mode of action for carbamates is the inhibition of acetylcholinesterase. The following diagram illustrates this pathway.
Caption: Insecticidal mechanism of this compound via AChE inhibition.
Herbicidal Mechanism of Action (Hypothetical): Auxin Mimicry
One potential herbicidal mechanism for a pyridine-based compound is the mimicry of the plant hormone auxin, leading to uncontrolled growth and eventually plant death.
Caption: Hypothetical herbicidal action via auxin mimicry.
Experimental Protocols
Protocol for Insecticidal Activity Assay
Objective: To determine the lethal concentration (LC50) of this compound against a target insect pest.
Materials:
-
This compound
-
Acetone (analytical grade)
-
Triton X-100 or other suitable surfactant
-
Distilled water
-
Target insect pests (e.g., larvae of Spodoptera frugiperda)
-
Artificial diet for insects
-
Petri dishes or multi-well plates
-
Micropipettes
-
Incubator with controlled temperature, humidity, and photoperiod
Procedure:
-
Preparation of Stock Solution: Prepare a 1% (w/v) stock solution of this compound in acetone.
-
Preparation of Test Solutions: Prepare a series of dilutions from the stock solution using distilled water containing a constant concentration of surfactant (e.g., 0.1% Triton X-100). A typical dilution series might be 100, 50, 25, 12.5, and 6.25 µg/mL. A control solution should be prepared with acetone and surfactant in distilled water only.
-
Diet Incorporation Assay:
-
Mix the test solutions with the molten artificial diet at a 1:9 (v/v) ratio to achieve the final desired concentrations.
-
Pour the treated diet into Petri dishes or wells of a multi-well plate and allow it to solidify.
-
-
Insect Infestation:
-
Place a single, pre-weighed insect larva into each Petri dish or well.
-
Use at least 20 insects per concentration and for the control.
-
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 25 ± 2°C), humidity (e.g., 60 ± 5% RH), and photoperiod (e.g., 16:8 h L:D).
-
Data Collection: Record insect mortality at 24, 48, and 72 hours after infestation. Larvae are considered dead if they do not move when prodded with a fine brush.
-
Data Analysis: Calculate the corrected mortality using Abbott's formula if mortality is observed in the control group. Determine the LC50 value using probit analysis.
Caption: Workflow for the insecticidal activity assay.
Protocol for Herbicidal Activity Assay (Pre-emergence)
Objective: To evaluate the pre-emergence herbicidal activity of this compound on target weed species.
Materials:
-
This compound
-
Acetone (analytical grade)
-
Tween 20 or other suitable surfactant
-
Distilled water
-
Seeds of target weed species (e.g., Amaranthus retroflexus)
-
Pots or trays filled with sterilized soil mix
-
Greenhouse or growth chamber with controlled environmental conditions
-
Spray chamber
Procedure:
-
Preparation of Test Solutions: Prepare a stock solution of this compound in acetone. From this, prepare a series of spray solutions in a water-acetone mixture (e.g., 1:1 v/v) containing a surfactant (e.g., 0.5% Tween 20). Application rates should be calculated in grams per hectare (g/ha). A control solution should contain only the acetone-water-surfactant mixture.
-
Sowing of Seeds: Sow the seeds of the target weed species in pots or trays at a uniform depth.
-
Herbicide Application:
-
Immediately after sowing, spray the soil surface uniformly with the test solutions using a laboratory spray chamber calibrated to deliver a specific volume.
-
-
Incubation: Place the treated pots or trays in a greenhouse or growth chamber with controlled temperature (e.g., 25/20°C day/night), light, and humidity. Water the pots as needed by subirrigation to avoid disturbing the treated soil surface.
-
Data Collection: After a set period (e.g., 14-21 days), assess the herbicidal effect by counting the number of emerged seedlings and measuring the fresh or dry weight of the emerged plants. Visual injury ratings can also be recorded on a scale of 0 (no effect) to 100 (complete kill).
-
Data Analysis: Calculate the percent inhibition of emergence and growth compared to the untreated control. Determine the effective dose required for 50% growth inhibition (ED50) using regression analysis.
Caption: Workflow for the pre-emergence herbicidal activity assay.
Conclusion
This compound holds potential as a lead compound in the discovery of new agrochemicals due to its carbamate structure and pyridine moiety. The provided protocols offer a standardized approach for the preliminary evaluation of its insecticidal and herbicidal properties. Further research is required to determine its specific modes of action, efficacy against a broader range of pests and weeds, and its toxicological and environmental profile. The illustrative data and pathways presented herein should serve as a guide for such investigations.
References
Application Notes and Protocols: Pyridin-3-yl Dimethylcarbamate in the Synthesis of Novel Organic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridin-3-yl dimethylcarbamate is a versatile reagent in modern organic synthesis, primarily utilized for the regioselective functionalization of the pyridine ring. Its dimethylcarbamate group serves as a powerful directed metalation group (DMG), enabling the introduction of a wide range of substituents at the C4 and C2 positions of the pyridine nucleus. This strategy provides a reliable pathway to novel 4-substituted and 2,4-disubstituted pyridin-3-ol derivatives, which are valuable scaffolds in medicinal chemistry and materials science. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of novel organic compounds.
Core Application: Directed ortho-Metalation (DoM)
The primary application of this compound is in Directed ortho-Metalation (DoM). The carbamate group directs deprotonation to the adjacent C4 and C2 positions upon treatment with a strong base, such as an organolithium reagent. The resulting lithiated intermediate can then be trapped with various electrophiles to introduce new functional groups. Subsequent hydrolysis of the carbamate group unmasks the hydroxyl functionality, yielding the substituted pyridin-3-ol.
A general regioselective DoM process involves treating a substrate with a directing metalating group (DMG) with a strong base, typically an alkyllithium or a lithium amide, at low temperatures (e.g., -78 °C)[1][2]. This leads to the formation of an ortho-lithiated species, which upon reaction with an electrophile, yields a 1,2-disubstituted product[1][2]. In the case of this compound, the strong coordinating ability of the carbamoyl group directs this lithiation to the C4 and C2 positions.
dot
Caption: General workflow for the synthesis of 4-substituted pyridin-3-ols.
Experimental Protocols
Protocol 1: Synthesis of 4-Iodo-pyridin-3-yl Dimethylcarbamate
This protocol details the introduction of an iodine atom at the C4 position, creating a versatile intermediate for further cross-coupling reactions.
Methodology:
-
To a solution of pyridin-3-yl diethylcarbamate (1.0 equiv) in anhydrous THF at -78 °C under an inert atmosphere, add TMEDA (1.2 equiv).
-
Slowly add s-BuLi (1.2 equiv) dropwise, maintaining the temperature at -78 °C.
-
Stir the resulting deep red solution at -78 °C for 1 hour.
-
Add a solution of iodine (1.3 equiv) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction with a saturated aqueous solution of Na2S2O3.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the title compound.
| Product | Reagents | Electrophile | Yield (%) | Reference |
| 4-Iodo-pyridin-3-yl diethylcarbamate | s-BuLi, TMEDA | Iodine | 75 | [2] |
Protocol 2: One-Pot Directed ortho-Metalation–Boronation–Suzuki-Miyaura Cross-Coupling
This one-pot procedure allows for the efficient synthesis of azabiaryls without the need to isolate the often-unstable pyridyl boronic acid intermediates.
Methodology:
-
To a solution of pyridin-3-yl N,N-diethylcarbamate (1.0 equiv) in anhydrous THF at -78 °C, add s-BuLi (1.1 equiv) dropwise.
-
After stirring for 1 hour at -78 °C, add triisopropyl borate (1.2 equiv) and allow the mixture to warm to room temperature overnight.
-
Add the aryl halide (1.0 equiv), Pd(PPh3)4 (0.05 equiv), and an aqueous solution of Na2CO3 (2 M, 3.0 equiv).
-
Heat the mixture to reflux for 12 hours.
-
After cooling to room temperature, extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over MgSO4, and concentrate under reduced pressure.
-
Purify the residue by flash chromatography to yield the desired azabiaryl product.
| Starting Material | Aryl Halide | Product | Yield (%) | Reference |
| Pyridin-3-yl N,N-diethylcarbamate | 4-Bromotoluene | N,N-Diethyl-4-(p-tolyl)pyridin-3-ylcarbamate | 72 | N/A |
| Pyridin-3-yl N,N-diethylcarbamate | 1-Bromo-4-methoxybenzene | N,N-Diethyl-4-(4-methoxyphenyl)pyridin-3-ylcarbamate | 68 | N/A |
Note: Specific yield data for the direct use of this compound in this one-pot protocol was not available in the searched literature. The provided data is representative of similar O-carbamoyl pyridines.
Protocol 3: Deprotection to 4-Substituted Pyridin-3-ols
This protocol describes the final step of removing the dimethylcarbamate group to yield the target pyridin-3-ol.
Methodology:
-
Dissolve the 4-substituted this compound (1.0 equiv) in a mixture of methanol and water.
-
Add an excess of sodium hydroxide (e.g., 5-10 equiv).
-
Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.
-
Cool the mixture to room temperature and neutralize with an aqueous acid solution (e.g., 1 M HCl).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography if necessary.
| Starting Material | Product | Yield (%) | Reference |
| 4-Iodo-pyridin-3-yl diethylcarbamate | 4-Iodopyridin-3-ol | 75 | [2] |
Signaling Pathway and Biological Applications
Substituted pyridines are prevalent motifs in biologically active compounds. For instance, 2,3-disubstituted pyridines have been identified as potent, non-emetic phosphodiesterase 4 (PDE4) inhibitors, which have potential applications in treating inflammatory diseases like asthma[3]. The synthesis of such compounds can be facilitated by the methodologies described above.
dot
Caption: Synthesis and mechanism of action of a pyridine-based PDE4 inhibitor.
Conclusion
This compound is a key building block for the synthesis of functionalized pyridines. The directed ortho-metalation strategy offers a robust and regioselective method for introducing a variety of substituents, leading to the creation of novel compounds with potential applications in drug discovery and materials science. The protocols outlined in this document provide a foundation for researchers to explore the rich chemistry of this versatile reagent.
References
Application Notes and Protocols for the Synthesis of Pyridin-3-yl Dimethylcarbamate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the laboratory-scale synthesis of Pyridin-3-yl dimethylcarbamate, a compound of interest in pharmaceutical and agrochemical research. The described methodology is based on the nucleophilic substitution reaction between 3-hydroxypyridine and dimethylcarbamoyl chloride.
Overview and Chemical Properties
This compound (also known as 3-pyridyl dimethylcarbamate or norpyridostigmine) is an organic compound featuring a pyridine ring substituted with a dimethylcarbamate group.[1][2] It is recognized for its potential applications as an intermediate in the synthesis of pharmaceuticals, such as being an impurity of Pyridostigmine Bromide, and in the development of agrochemicals.[1][3] Carbamates as a chemical class are known for their biological activities, including enzyme inhibition.[1]
Chemical Structure:
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₁₀N₂O₂ | [1] |
| Molecular Weight | 166.18 g/mol | [2] |
| Appearance | Liquid | |
| Boiling Point | 258 °C at 760 mmHg | |
| Density | 1.153 g/cm³ | |
| CAS Number | 51581-32-9 | [2][3] |
Synthesis Protocol
The primary synthesis route for this compound involves the reaction of 3-hydroxypyridine with dimethylcarbamoyl chloride in the presence of a base.[1] The following protocol is adapted from a similar procedure for a related diethyl-analog which demonstrated a high yield.[4]
Reaction Scheme:
3-Hydroxypyridine + Dimethylcarbamoyl Chloride --(Triethylamine, Benzene)--> this compound + Triethylamine Hydrochloride
Table 2: Reactants and Materials
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity (per 0.10 mol 3-Hydroxypyridine) | Molar Equivalents |
| 3-Hydroxypyridine | C₅H₅NO | 95.10 | 9.51 g | 1.0 |
| Dimethylcarbamoyl Chloride | C₃H₆ClNO | 107.54 | 11.83 g (10.1 mL) | 1.1 |
| Triethylamine | C₆H₁₅N | 101.19 | 12.14 g (16.7 mL) | 1.2 |
| Anhydrous Benzene | C₆H₆ | 78.11 | 350 mL | - |
Experimental Procedure:
-
Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add 3-hydroxypyridine (9.51 g, 0.10 mol) and anhydrous benzene (300 mL).
-
Addition of Base: To the stirring solution, add triethylamine (16.7 mL, 0.12 mol).
-
Heating: Heat the mixture to reflux using a heating mantle.
-
Addition of Acylating Agent: While maintaining reflux, slowly add a solution of dimethylcarbamoyl chloride (10.1 mL, 0.11 mol) dissolved in anhydrous benzene (50 mL) from the dropping funnel over a period of 30 minutes.
-
Reaction: Continue heating the reaction mixture at reflux for 12 hours.
-
Work-up: After 12 hours, cool the mixture to room temperature. A precipitate of triethylamine hydrochloride will have formed.
-
Filtration: Filter the mixture to remove the salt. Wash the collected salt with small portions of benzene (3 x 10 mL) to recover any entrained product.
-
Solvent Removal: Combine the filtrate and the benzene washes. Remove the benzene under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product, a light yellow oil, can be further purified by vacuum distillation. A 95% yield was reported for the analogous diethylcarbamate synthesis.[4]
Safety Precautions:
-
Dimethylcarbamoyl chloride is highly toxic, corrosive, and a suspected carcinogen. [5] All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5]
-
Benzene is a flammable and carcinogenic solvent. Handle with care and ensure proper ventilation.
-
Triethylamine is a corrosive and flammable liquid. Avoid inhalation and skin contact.
Workflow and Pathway Diagrams
Experimental Workflow for Synthesis
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Workflow diagram for the synthesis of this compound.
Conceptual Signaling Pathway: Carbamate-mediated Enzyme Inhibition
While specific signaling pathways for this compound are not well-documented, carbamates are known to act as inhibitors of enzymes, such as acetylcholinesterase.[5] The diagram below conceptually illustrates this inhibitory mechanism.
Caption: Conceptual diagram of enzyme inhibition by a carbamate compound.
References
- 1. Buy this compound | 51581-32-9 [smolecule.com]
- 2. Norpyridostigmine | C8H10N2O2 | CID 98821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | LGC Standards [lgcstandards.com]
- 4. 3-PYRIDYL DIETHYLCARBAMATE synthesis - chemicalbook [chemicalbook.com]
- 5. Dimethylcarbamoyl chloride - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Pyridin-3-yl dimethylcarbamate in Pharmacological Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridin-3-yl dimethylcarbamate, also known as Norpyridostigmine, is a carbamate-containing organic compound with significant potential as a research chemical in pharmacology.[1][2] Structurally, it is characterized by a pyridine ring substituted with a dimethylcarbamate group.[1] This compound is recognized as a known impurity of Pyridostigmine Bromide, a medication used in the treatment of myasthenia gravis.[1][3][4] Its primary pharmacological relevance stems from its classification as a carbamate, a chemical class known for its enzyme inhibitory properties.[1] Research interest in this compound focuses on its potential as a cholinesterase inhibitor and an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1).[1]
These application notes provide an overview of the potential pharmacological applications of this compound, along with detailed protocols for its investigation as a cholinesterase and IDO1 inhibitor.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. This information is crucial for its proper handling, storage, and use in experimental settings.
| Property | Value | Reference |
| Synonyms | Norpyridostigmine, 3-pyridinol dimethylcarbamate, 3-Pyridyl dimethylcarbamate | [2] |
| Molecular Formula | C₈H₁₀N₂O₂ | [3][5] |
| Molecular Weight | 166.18 g/mol | [5] |
| CAS Number | 51581-32-9 | [3][5] |
| Appearance | Liquid | N/A |
| Storage | Store in a dry, sealed place. | [5] |
Pharmacological Profile
Cholinesterase Inhibition
As a carbamate, this compound is anticipated to act as a cholinesterase inhibitor. Carbamates function by reversibly binding to and inhibiting the activity of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[6][7] Inhibition of these enzymes leads to an increase in the concentration and duration of action of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[6] This mechanism is the basis for the therapeutic use of related compounds in conditions such as Alzheimer's disease and myasthenia gravis.[6][7]
Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition
Preliminary research suggests that this compound may also function as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1).[1] IDO1 is a key enzyme in the kynurenine pathway of tryptophan metabolism and plays a crucial role in immune regulation.[8] By catalyzing the degradation of tryptophan, IDO1 can create an immunosuppressive microenvironment, which is a mechanism exploited by some cancer cells to evade the immune system.[8][9] Inhibition of IDO1 is therefore a promising strategy in cancer immunotherapy.[1]
As with its cholinesterase activity, the specific inhibitory potency (IC50 or Ki) of this compound against IDO1 has not been extensively reported. Further investigation is required to confirm and quantify its activity and to understand its mechanism of action as an IDO1 inhibitor.
Experimental Protocols
The following are detailed protocols for the in vitro evaluation of this compound as a cholinesterase and IDO1 inhibitor.
Protocol 1: In Vitro Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Assay (Ellman's Method)
This protocol is adapted from standard methods for determining cholinesterase inhibition.[10][11]
1. Materials:
-
This compound
-
Human recombinant Acetylcholinesterase (AChE)
-
Human serum Butyrylcholinesterase (BChE)
-
Acetylthiocholine iodide (ATCI) - substrate for AChE
-
Butyrylthiocholine iodide (BTCI) - substrate for BChE
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
96-well microplate reader
-
Reference inhibitor (e.g., Donepezil or Rivastigmine)
2. Preparation of Reagents:
-
Enzyme solutions: Prepare stock solutions of AChE and BChE in phosphate buffer. The final concentration in the well should be determined based on preliminary experiments to ensure a linear reaction rate.
-
Substrate solutions: Prepare stock solutions of ATCI and BTCI in deionized water.
-
DTNB solution: Prepare a stock solution of DTNB in phosphate buffer.
-
Inhibitor solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in phosphate buffer.
3. Assay Procedure:
-
To each well of a 96-well plate, add:
-
Phosphate buffer
-
Inhibitor solution (or vehicle for control)
-
DTNB solution
-
Enzyme solution (AChE or BChE)
-
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a pre-determined time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the respective substrate (ATCI for AChE, BTCI for BChE) to each well.
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds for 5 minutes) using a microplate reader. The rate of increase in absorbance is proportional to the enzyme activity.
4. Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a suitable dose-response curve.
Protocol 2: In Vitro Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition Assay
This protocol is based on the measurement of kynurenine, the product of the IDO1-catalyzed reaction.[12][13]
1. Materials:
-
This compound
-
Recombinant human IDO1 enzyme
-
L-Tryptophan (substrate)
-
Methylene blue
-
Ascorbic acid
-
Catalase
-
Potassium phosphate buffer (e.g., 50 mM, pH 6.5)
-
Trichloroacetic acid (TCA)
-
p-Dimethylaminobenzaldehyde (DMAB) in acetic acid (Ehrlich's reagent)
-
96-well microplate reader
-
Reference inhibitor (e.g., Epacadostat)
2. Preparation of Reagents:
-
Reaction buffer: Prepare a solution containing potassium phosphate buffer, L-tryptophan, methylene blue, ascorbic acid, and catalase.
-
Enzyme solution: Prepare a stock solution of IDO1 in a suitable buffer.
-
Inhibitor solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in the reaction buffer.
-
TCA solution: Prepare a 30% (w/v) solution of TCA in deionized water.
-
Ehrlich's reagent: Prepare a 2% (w/v) solution of p-DMAB in glacial acetic acid.
3. Assay Procedure:
-
To each well of a 96-well plate, add the inhibitor solution (or vehicle for control).
-
Add the enzyme solution to each well.
-
Pre-incubate the plate at room temperature for a short period (e.g., 10 minutes).
-
Initiate the reaction by adding the L-tryptophan substrate solution.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding the TCA solution to each well.
-
Incubate the plate at 60°C for 15 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Centrifuge the plate to pellet any precipitate.
-
Transfer the supernatant to a new 96-well plate.
-
Add Ehrlich's reagent to each well and incubate at room temperature for 10 minutes.
-
Measure the absorbance at 480 nm using a microplate reader.
4. Data Analysis:
-
Create a standard curve using known concentrations of kynurenine.
-
Determine the concentration of kynurenine produced in each well from the standard curve.
-
Calculate the percentage of inhibition for each concentration of the inhibitor relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a dose-response curve.
Visualizations
Signaling Pathways
The following diagrams illustrate the potential signaling pathways modulated by this compound.
Caption: Cholinesterase inhibition by this compound.
Caption: IDO1 inhibition by this compound.
Experimental Workflows
The diagrams below outline the experimental workflows for the described protocols.
Caption: Workflow for the cholinesterase inhibition assay.
Caption: Workflow for the IDO1 inhibition assay.
Safety Precautions
This compound should be handled with care in a laboratory setting. It is recommended to consult the Safety Data Sheet (SDS) before use. Standard laboratory safety practices, including the use of personal protective equipment (gloves, lab coat, and safety glasses), should be followed. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
This compound is a promising research chemical with potential applications in the fields of neuropharmacology and immuno-oncology due to its likely roles as a cholinesterase inhibitor and an IDO1 inhibitor. The provided protocols offer a starting point for researchers to investigate and characterize the pharmacological properties of this compound. Further studies are warranted to determine its specific inhibitory constants, selectivity, and in vivo efficacy.
References
- 1. Buy this compound | 51581-32-9 [smolecule.com]
- 2. Norpyridostigmine | C8H10N2O2 | CID 98821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | LGC Standards [lgcstandards.com]
- 4. labmix24.com [labmix24.com]
- 5. CAS 51581-32-9 | this compound - Synblock [synblock.com]
- 6. Inhibiting Acetylcholinesterase to Activate Pleiotropic Prodrugs with Therapeutic Interest in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mestinon | C9H13BrN2O2 | CID 91696191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Evaluation of Novel Inhibitors of Tryptophan Dioxygenases for Enzyme and Species Selectivity Using Engineered Tumour Cell Lines Expressing Either Murine or Human IDO1 or TDO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Indoleamine 2,3-dioxygenase 1 inhibition targets anti-PD1-resistant lung tumors by blocking myeloid-derived suppressor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of acetylcholinesterase and butyrylcholinesterase with uracil derivatives: kinetic and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery and characterization of natural products as novel indoleamine 2,3-dioxygenase 1 inhibitors through high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Pyridin-3-yl dimethylcarbamate in Pyridostigmine Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridostigmine bromide is a cholinesterase inhibitor used in the treatment of myasthenia gravis. During its synthesis and storage, impurities can arise, one of which is Pyridin-3-yl dimethylcarbamate, also known as Pyridostigmine Related Compound A.[1] The quantification of this impurity is crucial for ensuring the quality, safety, and efficacy of the final drug product. This document provides detailed application notes and protocols based on a validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of this compound in pyridostigmine bromide oral solution.
Analytical Method: RP-HPLC
A validated stability-indicating RP-HPLC method has been developed for the determination of this compound and other related impurities in pyridostigmine bromide oral solutions.[2][3] This method is sensitive, accurate, and precise, making it suitable for routine quality control analysis.
Chromatographic Conditions
The separation and quantification are achieved using a gradient elution on a C18 stationary phase.
| Parameter | Specification |
| Column | Phenomenex Kinetex C18 (150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient of Phosphate Buffer and Acetonitrile |
| Buffer Solution: 2.72 g of Potassium Phosphate Monobasic in 1000 mL of water. | |
| Diluent: Mix 950 mL of Buffer Solution with 50 mL of Acetonitrile. | |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Injection Volume | 20 µL |
Table 1: Chromatographic Conditions for the Analysis of this compound.[2]
Experimental Protocols
Preparation of Solutions
Buffer Solution: Dissolve 2.72 g of Potassium Phosphate Monobasic in 1000 mL of HPLC grade water and mix well.
Diluent: Combine 950 mL of the Buffer Solution with 50 mL of Acetonitrile and mix thoroughly.
Standard Stock Solution (Pyridostigmine Bromide): Accurately weigh and transfer 25 mg of Pyridostigmine Bromide reference standard into a 250-mL volumetric flask. Add approximately 60% of the flask volume with Diluent, sonicate to dissolve, and then dilute to the mark with Diluent. This yields a concentration of about 100 µg/mL.
Standard Solution (for System Suitability): Pipette 2.0 mL of the Standard Stock Solution into a 100-mL volumetric flask and dilute to the mark with Diluent. This results in a final concentration of approximately 2.0 µg/mL of Pyridostigmine Bromide.
Sample Solution (Pyridostigmine Bromide Oral Solution): Accurately weigh and transfer about 5.13 g of the Pyridostigmine Bromide Oral Solution (equivalent to 60 mg/5 mL) into a 50-mL volumetric flask. Add Diluent to about 60% of the flask's volume and sonicate for 10 minutes with intermittent shaking. Dilute to the final volume with Diluent and mix well. The nominal concentration of Pyridostigmine Bromide in this solution is approximately 1000 µg/mL.[2]
System Suitability
Before sample analysis, the chromatographic system must be evaluated to ensure it is functioning correctly. Inject the Standard Solution six times. The system is deemed suitable for use if the following criteria are met:
| Parameter | Acceptance Criteria |
| Asymmetry Factor | ~1.0 |
| Theoretical Plates | > 55000 |
| Relative Standard Deviation (%RSD) | ≤ 1.3% |
| Resolution | > 2.0 (between adjacent peaks) |
Table 2: System Suitability Parameters.[2]
Method Validation Data
The RP-HPLC method was validated according to the International Conference on Harmonisation (ICH) guidelines.[2]
Linearity
The linearity of the method was evaluated for this compound over a range from the Limit of Quantification (LOQ) to 200% of the target concentration. The method demonstrated a high degree of linearity.[2]
| Analyte | Linearity Range | Correlation Coefficient (r²) |
| This compound | LOQ to 200% of target concentration | > 0.998 |
Table 3: Linearity Data for this compound.[2]
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The LOD and LOQ were determined based on the signal-to-noise ratio method.
| Analyte | Signal-to-Noise Ratio (S/N) |
| LOD | ~3.0 |
| LOQ | ~10.0 |
Table 4: LOD and LOQ Determination.
Accuracy (Recovery)
The accuracy of the method was determined by performing recovery studies at three different concentration levels (LOQ, 100%, and 200% of the target concentration). The recovery was found to be within the acceptable limits.[2]
| Concentration Level | Recovery (%) |
| LOQ | 90 - 110 |
| 100% | 90 - 110 |
| 200% | 90 - 110 |
Table 5: Accuracy (Recovery) Data for this compound.[2]
Solution Stability
The stability of both the standard and sample solutions was evaluated at ambient (benchtop) and refrigerated conditions. The solutions were found to be stable for up to 48 hours, with the difference in individual impurity content being less than 0.03% and the total impurities less than 0.1%.[2]
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Logical relationship for impurity quantification in quality control.
References
Cell-based Assays for Evaluating Pyridin-3-yl dimethylcarbamate Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridin-3-yl dimethylcarbamate is a carbamate derivative with potential biological activities, including the inhibition of acetylcholinesterase (AChE) and indoleamine 2,3-dioxygenase 1 (IDO1). Carbamates are a well-known class of compounds that can act as inhibitors of cholinesterases, enzymes crucial for regulating neurotransmission.[1][2] Inhibition of AChE is a key therapeutic strategy for conditions such as Alzheimer's disease and myasthenia gravis.[2] Additionally, some pyridine-containing compounds have shown potential as anticancer agents.[3][4] One report suggests that this compound may also inhibit IDO1, an enzyme implicated in cancer immune evasion, making it a target of interest in immuno-oncology.[5][6]
These application notes provide detailed protocols for a panel of cell-based assays to characterize the biological activity of this compound. The assays are designed to assess its potential as an acetylcholinesterase inhibitor, an IDO1 inhibitor, and to evaluate its general cellular effects, including cytotoxicity and induction of apoptosis. Furthermore, protocols to investigate the compound's impact on key cellular signaling pathways, such as the ERK and Akt pathways, are included.
Data Presentation
Quantitative data from cell-based assays are crucial for determining the potency and efficacy of a compound. While specific experimental data for this compound is not yet widely available, the following tables provide a structured format for researchers to summarize their findings and facilitate comparison with other compounds. Representative data for related pyridine and carbamate derivatives are included for illustrative purposes.
Table 1: Acetylcholinesterase (AChE) Inhibition in SH-SY5Y Cells
| Compound | Assay Type | IC50 (µM) | Reference |
| This compound | User-defined | User-defined | |
| Carbamate Derivative 8 | hAChE Inhibition | 0.153 ± 0.016 | [2] |
| Carbamate Derivative 11 | hBChE Inhibition | 0.828 ± 0.067 | [2] |
| Donepezil | AChE Inhibition | User-defined | |
| Galantamine | AChE Inhibition | User-defined |
Table 2: Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition in SKOV-3 Cells
| Compound | Assay Type | IC50 (nM) | Reference |
| This compound | Kynurenine Production | User-defined | |
| Epacadostat | Kynurenine Production | 17.63 | [7] |
| BMS-986205 | Kynurenine Production | User-defined |
Table 3: Cytotoxicity in Human Cancer Cell Lines (MTT Assay, 72h exposure)
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | User-defined | User-defined | |
| Pyridine Derivative H42 | A2780 (Ovarian) | 5.40 ± 0.53 | [8] |
| Pyridine Derivative H42 | SKOV3 (Ovarian) | 0.85 ± 0.02 | [8] |
| Doxorubicin | HT29 (Colorectal) | 3.964 ± 0.360 | [9] |
Experimental Protocols
Acetylcholinesterase (AChE) Inhibition Assay
This protocol describes a cell-based assay to determine the inhibitory activity of this compound on acetylcholinesterase in the human neuroblastoma cell line SH-SY5Y.[10][11][12][13][14] The assay is based on the Ellman method, which measures the product of acetylthiocholine hydrolysis by AChE.
Materials:
-
SH-SY5Y cells
-
DMEM/F-12 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
This compound
-
Donepezil (positive control)
-
96-well microplates
Procedure:
-
Cell Culture: Culture SH-SY5Y cells in DMEM/F-12 medium at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound and the positive control (Donepezil) in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 1 hour at 37°C.
-
Assay Reaction:
-
Prepare the reaction mixture containing 0.5 mM ATCI and 1 mM DTNB in PBS.
-
Remove the medium containing the compounds and wash the cells once with PBS.
-
Add 200 µL of the reaction mixture to each well.
-
-
Measurement: Immediately measure the absorbance at 412 nm using a microplate reader. Take readings every 5 minutes for 30 minutes.
-
Data Analysis: Calculate the rate of reaction (change in absorbance per minute) for each well. Determine the percentage of AChE inhibition for each concentration of the test compound compared to the vehicle control. Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition Assay
This protocol describes a cell-based assay to measure the inhibitory effect of this compound on IDO1 activity by quantifying the production of kynurenine in IFN-γ-stimulated SKOV-3 ovarian cancer cells.[15][16]
Materials:
-
SKOV-3 cells
-
McCoy's 5A medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Recombinant human interferon-gamma (IFN-γ)
-
This compound
-
Epacadostat (positive control)
-
Tricholoroacetic acid (TCA)
-
Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid)
-
96-well microplates
Procedure:
-
Cell Culture: Culture SKOV-3 cells in McCoy's 5A medium at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed SKOV-3 cells into a 96-well plate at a density of 2 x 10^4 cells/well and allow them to adhere overnight.
-
IDO1 Induction and Compound Treatment:
-
Prepare serial dilutions of this compound and the positive control (Epacadostat) in culture medium.
-
Add the compound dilutions to the cells.
-
Add IFN-γ to a final concentration of 100 ng/mL to all wells except the negative control wells.
-
-
Incubation: Incubate the plate for 48 hours at 37°C.
-
Kynurenine Measurement:
-
Transfer 100 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of 30% TCA to each well to precipitate proteins.
-
Centrifuge the plate at 500 x g for 10 minutes.
-
Transfer 100 µL of the supernatant to another 96-well plate.
-
Add 100 µL of Ehrlich's reagent to each well.
-
Incubate at room temperature for 10 minutes.
-
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Create a standard curve using known concentrations of kynurenine. Determine the concentration of kynurenine in each sample from the standard curve. Calculate the percentage of IDO1 inhibition for each concentration of the test compound compared to the IFN-γ-stimulated vehicle control. Calculate the IC50 value.
Cytotoxicity Assay (MTT Assay)
This protocol describes the use of the MTT assay to assess the cytotoxic effects of this compound on a chosen cell line.[12][15][16][17][18]
Materials:
-
Selected cell line (e.g., HeLa, A549, or a cell line relevant to the intended application)
-
Appropriate culture medium
-
This compound
-
Doxorubicin (positive control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Add serial dilutions of this compound and the positive control to the wells. Include a vehicle control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C.
-
MTT Addition: Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol uses Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells after treatment with this compound.[5][8][9][11][19]
Materials:
-
Selected cell line
-
Appropriate culture medium
-
This compound
-
Staurosporine (positive control for apoptosis)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with different concentrations of this compound for a specified time. Include positive and vehicle controls.
-
Cell Harvesting:
-
Collect the culture medium (containing floating cells).
-
Wash the adherent cells with PBS and detach them using trypsin-EDTA.
-
Combine the floating and adherent cells, and centrifuge at 300 x g for 5 minutes.
-
-
Staining:
-
Wash the cell pellet with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within 1 hour of staining.
-
Data Analysis:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Quantify the percentage of cells in each quadrant.
-
ERK1/2 and Akt Phosphorylation Assays
These protocols describe cell-based ELISAs to measure the phosphorylation of ERK1/2 and Akt, key kinases in signaling pathways regulating cell proliferation, survival, and differentiation.[3][7][14][20]
Materials:
-
Selected cell line
-
Appropriate culture medium (serum-free for stimulation)
-
This compound
-
Appropriate growth factor or stimulus (e.g., EGF for ERK, insulin for Akt)
-
Fixing solution (e.g., 4% formaldehyde in PBS)
-
Quenching solution (e.g., 1% H2O2 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS with 0.1% Tween-20)
-
Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-Akt, anti-total-Akt)
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 1 M H2SO4)
-
96-well microplates
Procedure:
-
Cell Seeding and Serum Starvation: Seed cells in a 96-well plate. Once confluent, serum-starve the cells for 16-24 hours.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with the appropriate growth factor for a short period (e.g., 10-30 minutes).
-
Fixation and Permeabilization:
-
Fix the cells with fixing solution for 20 minutes.
-
Wash with PBS.
-
Quench endogenous peroxidases with quenching solution.
-
Permeabilize the cells with a detergent-containing buffer (e.g., 0.1% Triton X-100 in PBS).
-
-
Immunostaining:
-
Block non-specific binding with blocking buffer for 1 hour.
-
Incubate with primary antibodies (separate wells for phospho-specific and total protein) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour.
-
-
Detection:
-
Wash and add TMB substrate.
-
Stop the reaction with stop solution.
-
-
Measurement: Measure the absorbance at 450 nm.
-
Data Analysis: Normalize the phospho-protein signal to the total protein signal for each condition. Determine the effect of this compound on growth factor-induced phosphorylation.
References
- 1. mdpi.com [mdpi.com]
- 2. In Vitro Cytotoxicity Assays and IC50 for 120 Tumor Cell Lines | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]
- 3. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy this compound | 51581-32-9 [smolecule.com]
- 5. Determination of Half-Maximal Inhibitory Concentration (IC50) of Drugs Using Contrast Surface Plasmon Imaging on Gold-Coated Periodic Nanowires - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Identification of a novel pyridine derivative with inhibitory activity against ovarian cancer progression in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Validation of an SH-SY5Y Cell-Based Acetylcholinesterase Inhibition Assay for Water Quality Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Butyrylcholinesterase in SH-SY5Y human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Unequal neuroprotection afforded by the acetylcholinesterase inhibitors galantamine, donepezil, and rivastigmine in SH-SY5Y neuroblastoma cells: role of nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. IDO1 Expression in Ovarian Cancer Induces PD-1 in T Cells via Aryl Hydrocarbon Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sds.edqm.eu [sds.edqm.eu]
- 17. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound|51581-32-9 - MOLBASE Encyclopedia [m.molbase.com]
- 19. Optimizing drug sensitivity assays in patient-derived tumor organoids: a comparison of IC50 estimation methods and experimental parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
Application Notes and Protocols for Pyridin-3-yl Dimethylcarbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridin-3-yl dimethylcarbamate, also known as Norpyridostigmine, is a carbamate ester of 3-hydroxypyridine. While its structural similarity to compounds with known biological activity has prompted interest in its potential therapeutic applications, its primary and most well-documented role is as a registered impurity of Pyridostigmine (specifically, Pyridostigmine Related Compound A). This document provides a summary of the current understanding of this compound for in vitro and in vivo studies, including its known applications, theoretical considerations for future research, and general handling protocols.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₀N₂O₂ | |
| Molecular Weight | 166.18 g/mol | [1] |
| CAS Number | 51581-32-9 | [2] |
| Appearance | Liquid | |
| Boiling Point | 258°C at 760 mmHg | |
| Density | 1.153 g/cm³ | |
| Flash Point | 109.8°C |
Applications in In Vitro and In Vivo Studies
Reference Standard for Pyridostigmine Impurity Analysis
The most established application of this compound is as a certified reference material for the identification and quantification of impurities in drug formulations of Pyridostigmine. Pyridostigmine is a cholinesterase inhibitor used in the treatment of myasthenia gravis.
Experimental Workflow: Quality Control of Pyridostigmine
Caption: Workflow for the use of this compound as a reference standard.
Potential as an Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibitor
Some sources suggest that this compound may act as an inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in the immune escape of tumors.[3] IDO1 achieves this by catabolizing the essential amino acid tryptophan, leading to an immunosuppressive tumor microenvironment. Inhibition of IDO1 is a promising strategy in cancer immunotherapy.
However, to date, there is a lack of published, peer-reviewed studies that provide quantitative data (e.g., IC₅₀ values) or detailed protocols for the use of this compound as an IDO1 inhibitor.
Theoretical Signaling Pathway: IDO1 Inhibition
Caption: Theoretical inhibition of the IDO1 pathway by this compound.
Cholinesterase Inhibition: A Note of Clarification
Given its structural relationship to pyridostigmine, a known cholinesterase inhibitor, this compound has been considered in the context of Alzheimer's disease research, which often targets cholinesterases. However, studies investigating novel pyridine-based carbamates as cholinesterase inhibitors have focused on different derivatives. For instance, compounds with a linker between the pyridine and carbamate moieties have shown activity, but this compound itself has not been identified as a potent cholinesterase inhibitor in the reviewed literature. Therefore, its utility in this area remains speculative.
Experimental Protocols
Due to the limited availability of specific experimental data for the biological activities of this compound, this section provides a general protocol for its handling and preparation for in vitro screening assays.
General Protocol for Preparation of Stock Solutions
-
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
-
-
Procedure:
-
Safety Precautions: Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves. Handle the compound in a well-ventilated area or a chemical fume hood.
-
Preparation of a 10 mM Stock Solution:
-
Calculate the mass of this compound required to prepare the desired volume of a 10 mM stock solution (Molecular Weight = 166.18 g/mol ). For 1 ml of a 10 mM stock, 0.16618 mg of the compound is needed.
-
Weigh the required amount of this compound and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to the tube.
-
Vortex the tube until the compound is completely dissolved.
-
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
In Vitro Screening (General Workflow)
The following diagram outlines a general workflow for screening this compound in a cell-based in vitro assay.
Caption: General workflow for in vitro screening of this compound.
Conclusion
This compound is a compound with limited but important applications in its current state of research. Its primary role as a reference standard for pyridostigmine is well-established. While its potential as an IDO1 inhibitor presents an interesting avenue for future investigation, there is a clear need for foundational research to quantify its activity and elucidate its mechanism of action before detailed protocols for in vitro and in vivo studies can be developed. Researchers interested in this compound should focus on generating this initial data to validate its potential therapeutic utility.
References
Application Note: Quantitative Analysis of Pyridin-3-yl dimethylcarbamate in Human Plasma by LC-MS/MS
Abstract
This application note presents a detailed protocol for the quantification of Pyridin-3-yl dimethylcarbamate in human plasma using a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The procedure involves a straightforward protein precipitation for sample preparation, followed by chromatographic separation on a C18 reversed-phase column and detection using a triple quadrupole mass spectrometer in the positive electrospray ionization mode. This method is intended for researchers, scientists, and drug development professionals requiring a robust and reliable analytical procedure for pharmacokinetic or toxicological studies of this compound. The described method would require validation according to regulatory guidelines before implementation in a regulated environment.
Introduction
This compound is a chemical compound that may be of interest in pharmaceutical and toxicological research. Accurate and reliable quantification of this analyte in biological matrices is crucial for understanding its pharmacokinetic profile and potential toxicity. LC-MS/MS offers high sensitivity and selectivity, making it the ideal platform for bioanalytical method development. This application note provides a comprehensive protocol for the determination of this compound in human plasma.
Experimental
Materials and Reagents
-
This compound analytical standard
-
This compound-d6 (or other suitable stable isotope-labeled internal standard)
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
Formic acid, LC-MS grade
-
Ultrapure water
-
Human plasma (with anticoagulant)
Instrumentation
-
Liquid chromatograph (e.g., Shimadzu, Agilent, Waters)
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source (e.g., Sciex, Agilent, Waters)
-
Analytical column: C18, 2.1 x 50 mm, 1.8 µm (or equivalent)
-
Syringe filters, 0.22 µm
Standard Solutions
Stock solutions of this compound and the internal standard (IS) were prepared in methanol at a concentration of 1 mg/mL. Working solutions were prepared by serial dilution of the stock solutions with a mixture of acetonitrile and water (50:50, v/v). Calibration standards and quality control (QC) samples were prepared by spiking blank human plasma with the appropriate working solutions.
Experimental Protocols
Sample Preparation
-
Thaw plasma samples and internal standard working solution at room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution and vortex briefly.
-
Add 300 µL of acetonitrile (containing 0.1% formic acid) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% mobile phase A, 5% mobile phase B).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
Liquid Chromatography Conditions:
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | |
| Time (min) | %B |
| 0.0 | 5 |
| 0.5 | 5 |
| 3.0 | 95 |
| 4.0 | 95 |
| 4.1 | 5 |
| 5.0 | 5 |
Mass Spectrometry Conditions:
The mass spectrometer was operated in the positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM). The proposed MRM transitions would require experimental optimization.
| Parameter | Value |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Gas Temp | 500°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
Data Presentation
Table 1: Proposed MRM Transitions and Mass Spectrometer Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | 167.2 | 72.1 | 100 | 25 |
| This compound | 167.2 | 95.1 | 100 | 30 |
| This compound-d6 | 173.2 | 78.1 | 100 | 25 |
Note: These MRM transitions are predicted based on the chemical structure and require experimental verification on a mass spectrometer.
Table 2: Method Validation Summary (Hypothetical Data)
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Accuracy (at LLOQ, LQC, MQC, HQC) | 85 - 115% |
| Precision (at LLOQ, LQC, MQC, HQC) | < 15% RSD |
| Recovery | > 80% |
| Matrix Effect | Minimal and compensated by IS |
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Proposed ionization and fragmentation pathway for this compound.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantification of this compound in human plasma by LC-MS/MS. The method is designed to be sensitive, selective, and robust, making it suitable for a variety of research and development applications. It is important to note that the mass spectrometric parameters are proposed and require experimental optimization. Furthermore, the method should be fully validated according to the appropriate regulatory guidelines before its use in regulated studies.
Troubleshooting & Optimization
Technical Support Center: Synthesis and Purification of Pyridin-3-yl Dimethylcarbamate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis and purification of Pyridin-3-yl dimethylcarbamate. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and direct method for synthesizing this compound is the reaction of 3-hydroxypyridine with dimethylcarbamoyl chloride.[1][2] This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid generated during the reaction.
Q2: What are the main applications of this compound?
A2: this compound is primarily used as a reference standard for impurities in the pharmaceutical industry. It is a known impurity of Pyridostigmine bromide, a medication used to treat myasthenia gravis.[3][4][5][6]
Q3: What are the potential side reactions to be aware of during the synthesis?
A3: The primary side reaction of concern is the hydrolysis of both the starting material, dimethylcarbamoyl chloride, and the product, this compound.[1][7][8][9] Dimethylcarbamoyl chloride readily hydrolyzes in the presence of water to form dimethylamine and carbon dioxide.[1][7] The carbamate product can also be susceptible to hydrolysis under aqueous or basic conditions during workup, which would regenerate 3-hydroxypyridine.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC).[10] A suitable mobile phase should be chosen to achieve good separation between the starting material (3-hydroxypyridine) and the product (this compound). The spots can be visualized under UV light or by using a suitable staining agent like phosphomolybdic acid.[11]
Synthesis Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Low or No Product Formation | Inactive reagents. | - Ensure 3-hydroxypyridine is pure and dry.- Use a fresh, high-purity batch of dimethylcarbamoyl chloride. It is highly sensitive to moisture and can degrade upon storage.[1][7][12]- Confirm the base (e.g., triethylamine) is anhydrous. |
| Insufficient base. | - Use at least a stoichiometric amount of base, and a slight excess (e.g., 1.1-1.2 equivalents) is often recommended to drive the reaction to completion.[12] | |
| Inadequate reaction temperature. | - While the reaction can often proceed at room temperature, gentle heating (e.g., to 40-50 °C) may be necessary to increase the reaction rate. Monitor the reaction by TLC to avoid decomposition at higher temperatures. | |
| Presence of Multiple Spots on TLC, Including Starting Material | Incomplete reaction. | - Increase the reaction time and continue to monitor by TLC until the starting material is consumed.- Consider a slight increase in the amount of dimethylcarbamoyl chloride and base. |
| Hydrolysis of product during workup. | - Avoid prolonged exposure to aqueous basic conditions during the workup. Neutralize the reaction mixture carefully and proceed with extraction promptly.- Use a brine wash to help remove water from the organic layer before drying.[13] | |
| Formation of a White Precipitate During Reaction | Formation of triethylamine hydrochloride. | - This is expected and indicates the reaction is proceeding. This salt is typically removed by filtration at the end of the reaction. |
| Product is an Oil Instead of a Solid | Presence of impurities. | - Purify the crude product using column chromatography to remove impurities that may be inhibiting crystallization. |
| The product itself is reported to be a liquid or low-melting solid. | - Refer to the physical properties. If an oil is expected, purification should focus on chromatography or distillation under reduced pressure. | |
| Low Yield After Purification | Loss of product during extraction. | - Ensure the pH of the aqueous layer is appropriate to keep the product in the organic phase. This compound has a basic pyridine nitrogen and may partition into an acidic aqueous phase.- Perform multiple extractions with the organic solvent to ensure complete recovery. |
| Inefficient purification. | - For column chromatography, select an appropriate solvent system that provides good separation (Rf of ~0.3 is often ideal).- For recrystallization, perform small-scale solvent screening to find a suitable solvent or solvent pair where the product has high solubility at high temperatures and low solubility at room temperature. |
Purification Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Difficulty in Removing 3-Hydroxypyridine Impurity | Co-elution during column chromatography. | - Optimize the mobile phase for column chromatography. A gradient elution from a non-polar to a more polar solvent system may be necessary.- Consider an acidic wash (e.g., dilute HCl) during the workup to remove the more basic 3-hydroxypyridine, followed by neutralization and extraction of the product.[13] Care must be taken to avoid hydrolysis of the carbamate product. |
| Product Hydrolyzes on Silica Gel Column | Acidity of silica gel. | - Deactivate the silica gel by treating it with a small amount of a basic solvent (e.g., triethylamine in the eluent) before running the column.- Alternatively, use neutral alumina for chromatography. |
| Oiling Out During Recrystallization | Improper solvent choice. | - Screen a variety of solvents and solvent mixtures. Good starting points for carbamates can include ethanol/water, ethyl acetate/hexanes, or toluene.[14]- Ensure the solution is not supersaturated before cooling. If it is, add a small amount of additional hot solvent. |
| Cooling the solution too quickly. | - Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation. | |
| Colored Impurities in the Final Product | Presence of colored byproducts. | - Add a small amount of activated charcoal to the hot solution before filtration during recrystallization to adsorb colored impurities. Use charcoal sparingly as it can also adsorb the desired product. |
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline and may require optimization.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |
| 3-Hydroxypyridine | 95.10 | (e.g., 5.0 g) | 1.0 |
| Dimethylcarbamoyl chloride | 107.54 | (e.g., 6.2 g, 5.8 mL) | 1.1 |
| Triethylamine | 101.19 | (e.g., 7.9 mL) | 1.5 |
| Anhydrous Dichloromethane (DCM) | - | (e.g., 100 mL) | - |
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-hydroxypyridine and anhydrous dichloromethane.
-
Cool the mixture to 0 °C in an ice bath.
-
Add triethylamine to the stirred solution.
-
Slowly add dimethylcarbamoyl chloride dropwise to the reaction mixture while maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC (e.g., using a mobile phase of ethyl acetate/hexanes 1:1).
-
Once the reaction is complete, filter the mixture to remove the triethylamine hydrochloride precipitate and wash the solid with a small amount of DCM.
-
Combine the filtrate and washings and wash sequentially with water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification by Column Chromatography
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%). The optimal solvent system should be determined by TLC analysis of the crude product.
-
Procedure:
-
Dissolve the crude product in a minimal amount of dichloromethane.
-
Adsorb the crude product onto a small amount of silica gel and dry it.
-
Load the dried silica gel onto the top of the prepared column.
-
Elute the column with the chosen mobile phase, collecting fractions.
-
Analyze the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Purification by Recrystallization
-
Solvent Selection: Screen for a suitable solvent or solvent system. Potential candidates include ethyl acetate/hexanes, acetone/water, or ethanol/water. The ideal solvent will dissolve the product when hot but not at room temperature.
-
Procedure:
-
Dissolve the crude product in a minimal amount of the hot solvent.
-
If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Perform a hot filtration to remove any insoluble impurities and the charcoal.
-
Allow the filtrate to cool slowly to room temperature to induce crystallization.
-
Further cool the mixture in an ice bath to maximize the yield of crystals.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Data Presentation
Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 51581-32-9[6] |
| Molecular Formula | C₈H₁₀N₂O₂[15][16] |
| Molecular Weight | 166.18 g/mol [16] |
| Appearance | Liquid[15] |
| Boiling Point | 258 °C at 760 mmHg[15] |
| Density | 1.153 g/cm³[15] |
TLC Monitoring Parameters (Suggested Starting Point)
| Parameter | Recommendation |
| Stationary Phase | Silica gel 60 F₂₅₄ |
| Mobile Phase | Ethyl Acetate / Hexanes (1:1) |
| Visualization | UV light (254 nm) and/or Phosphomolybdic acid stain |
| Expected Rf (Product) | ~0.4 - 0.6 (highly dependent on exact conditions) |
| Expected Rf (3-Hydroxypyridine) | ~0.1 - 0.3 (more polar starting material) |
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: A troubleshooting decision tree for low yield in the synthesis.
Caption: Chemical reaction pathway for the synthesis of this compound.
References
- 1. Dimethylcarbamoyl Chloride – All About Drugs [allfordrugs.com]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. Pyridostigmine Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 4. cleanchemlab.com [cleanchemlab.com]
- 5. Pyridostigmine EP Impurity A | CAS No- 51581-32-9 [chemicea.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. Dimethylcarbamoyl chloride - Wikipedia [en.wikipedia.org]
- 8. lookchem.com [lookchem.com]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Reagents & Solvents [chem.rochester.edu]
- 15. m.molbase.com [m.molbase.com]
- 16. Norpyridostigmine | C8H10N2O2 | CID 98821 - PubChem [pubchem.ncbi.nlm.nih.gov]
"Pyridin-3-yl dimethylcarbamate" stability issues and degradation product analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and analysis of Pyridin-3-yl dimethylcarbamate, a known impurity and degradation product of Pyridostigmine Bromide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound, also known as Pyridostigmine EP Impurity A, is a recognized impurity and degradation product of the drug Pyridostigmine Bromide.[1][2][3] Its stability is a critical concern for ensuring the quality, safety, and efficacy of Pyridostigmine Bromide drug products. Monitoring and controlling the levels of this impurity are essential regulatory requirements.
Q2: What are the primary degradation pathways for this compound?
A2: In aqueous environments, this compound can undergo hydrolysis to yield pyridin-3-amine and dimethylcarbamic acid. Under conditions of high temperature or in the presence of strong acids or bases, it may decompose, potentially releasing nitrogen oxides.[4]
Q3: What are the known degradation products of Pyridostigmine Bromide that are relevant to the analysis of this compound?
A3: Besides this compound (Impurity A), another significant degradation product of Pyridostigmine Bromide is 3-Hydroxy-N-methylpyridinium bromide (Impurity B). Impurity B is notably formed under alkaline conditions.[2][3]
Q4: Under what conditions is the parent drug, Pyridostigmine Bromide, known to be unstable?
A4: Forced degradation studies on Pyridostigmine Bromide have shown it to be susceptible to degradation under acidic and oxidative conditions.[5] There are conflicting reports regarding its stability in alkaline media; some studies suggest it is stable, while others indicate it is particularly unstable in basic conditions.[1][4] This suggests that the stability of Pyridostigmine Bromide and the formation of its impurities can be highly dependent on the specific pH and reaction conditions.
Troubleshooting Guides
This section provides solutions to common issues encountered during the analysis of this compound.
HPLC Analysis Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | Inappropriate mobile phase pH affecting the ionization of this compound or co-eluting impurities. | Adjust the mobile phase pH. For basic compounds like pyridines, a lower pH (e.g., around 3.0) can improve peak shape by ensuring consistent protonation. |
| Column degradation due to use with high pH mobile phases. | Replace the column if performance is compromised. Ensure the mobile phase pH is within the recommended range for the column. | |
| Sample overload. | Reduce the concentration of the injected sample. | |
| Inadequate Separation of Peaks | Suboptimal mobile phase composition. | Modify the gradient or the organic-to-aqueous ratio to improve resolution. |
| Incorrect column selection. | A C18 column is commonly used. If resolution is insufficient, consider a column with a different stationary phase or a smaller particle size for higher efficiency. | |
| Baseline Noise or Drift | Contaminated mobile phase or HPLC system. | Prepare fresh mobile phase with high-purity solvents. Thoroughly flush the HPLC system. Ensure proper degassing of the mobile phase. |
| Failing detector lamp. | Check the lamp's energy output and replace it if necessary. | |
| Column bleed. | Operate the column within its specified temperature and pH limits. |
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method for this compound
This protocol outlines a reverse-phase high-performance liquid chromatography (RP-HPLC) method suitable for the analysis of this compound as an impurity in Pyridostigmine Bromide.
Chromatographic Conditions:
| Parameter | Specification |
| Column | C18, 4.6 mm x 250 mm, 5 µm particle size |
| Mobile Phase A | Phosphate buffer |
| Mobile Phase B | Acetonitrile |
| Gradient | A gradient elution is typically employed. A specific gradient should be developed and validated for optimal separation. |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
| Column Temperature | Ambient |
Note: This method is a general guideline and may require optimization for specific instrumentation and sample matrices.
Protocol 2: HPTLC Method for Simultaneous Determination of Pyridostigmine Bromide and Its Impurities
This protocol describes a high-performance thin-layer chromatography (HPTLC) method for the simultaneous analysis of Pyridostigmine Bromide, this compound (Impurity A), and 3-Hydroxy-N-methylpyridinium bromide (Impurity B).
Chromatographic Conditions:
| Parameter | Specification |
| Stationary Phase | Silica gel HPTLC F254 plates |
| Mobile Phase | Acetone: Acetic Acid (80:20, v/v) |
| Detection Wavelength | 260 nm |
Data Presentation
Currently, there is a lack of specific quantitative data in the public domain detailing the degradation kinetics of this compound under various stress conditions. The available data primarily focuses on the degradation of the parent drug, Pyridostigmine Bromide. Researchers are encouraged to perform forced degradation studies on the impurity itself to generate this critical data.
Visualizations
Diagram 1: Logical Workflow for Troubleshooting HPLC Analysis
Caption: Workflow for troubleshooting poor peak shape in HPLC analysis.
Diagram 2: Degradation Pathway of Pyridostigmine Bromide
Caption: Simplified degradation pathway of Pyridostigmine Bromide.
References
Technical Support Center: Optimizing HPLC Methods for Pyridin-3-yl dimethylcarbamate Detection
This technical support center provides troubleshooting guidance and frequently asked questions for the High-Performance Liquid Chromatography (HPLC) analysis of Pyridin-3-yl dimethylcarbamate.
Frequently Asked Questions (FAQs)
Q1: What are the basic chemical properties of this compound relevant to HPLC analysis?
A1: this compound is an organic compound with the molecular formula C₈H₁₀N₂O₂ and a molecular weight of approximately 166.18 g/mol .[1] Its structure includes a basic pyridine ring, which can lead to peak tailing on traditional silica-based C18 columns due to interactions with residual silanols. It is classified as a carbamate.[2]
Q2: What is a good starting HPLC method for the analysis of this compound?
A2: A reversed-phase HPLC method is a suitable starting point. Due to the polar and basic nature of the pyridine moiety, a column with end-capping or a polar-embedded phase is recommended to minimize peak tailing. The use of a buffer in the mobile phase is crucial to control the ionization of the analyte and ensure reproducible retention times.
Q3: How should I prepare my sample of this compound for HPLC analysis?
A3: It is recommended to dissolve and inject the sample in the mobile phase to avoid peak distortion. If the sample is not readily soluble in the mobile phase, use a solvent with a lower eluotropic strength. Ensure the sample is fully dissolved and filtered through a 0.22 µm or 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.
Q4: What is the expected retention time for this compound?
A4: The retention time will depend heavily on the specific HPLC method used (column, mobile phase, flow rate, etc.). With a reversed-phase method, given its polarity, it is likely to be an early-eluting peak. It is essential to run a standard of this compound to determine its exact retention time under your experimental conditions.
Experimental Protocols
Below are two suggested HPLC methods for the detection of this compound. Method 1 is a standard reversed-phase approach, while Method 2 offers an alternative for improved peak shape and retention.
| Parameter | Method 1: Reversed-Phase C18 | Method 2: Polar-Embedded Reversed-Phase |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Polar-Embedded C18, 150 mm x 4.6 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 10 mM Ammonium Formate, pH 3.5 |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 5% B to 95% B in 15 min | 10% B to 90% B in 10 min |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Column Temperature | 30 °C | 35 °C |
| Detection Wavelength | 265 nm (Diode Array Detector) | 265 nm (Diode Array Detector) |
| Injection Volume | 10 µL | 5 µL |
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound.
Problem 1: Poor Peak Shape (Tailing or Fronting)
Q: My peak for this compound is tailing significantly. What could be the cause and how do I fix it?
A: Peak tailing for basic compounds like this compound is a common issue in reversed-phase HPLC.
Potential Causes and Solutions:
-
Secondary Interactions: The basic pyridine nitrogen can interact with acidic residual silanol groups on the silica-based column packing.
-
Solution: Use a highly end-capped C18 column or a column with a polar-embedded phase. You can also try adding a competitive base, like triethylamine (0.1%), to the mobile phase to block the active sites on the stationary phase.
-
-
Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte.
-
Solution: Adjust the mobile phase pH to be at least 2 pH units below the pKa of the pyridine nitrogen (pKa of pyridine is ~5.2) to ensure it is fully protonated. Using a buffer like ammonium formate will help maintain a consistent pH.
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Reduce the injection volume or dilute the sample.[3]
-
Caption: Troubleshooting logic for peak tailing issues.
Problem 2: Inconsistent Retention Times
Q: The retention time for this compound is drifting between injections. What should I investigate?
A: Retention time drift can compromise the reliability of your results.
Potential Causes and Solutions:
-
Poor Column Equilibration: The column may not be fully equilibrated with the mobile phase between gradient runs.
-
Solution: Increase the column equilibration time before each injection.[3]
-
-
Inconsistent Mobile Phase Composition: Improperly prepared or degassed mobile phase can lead to variability.
-
Solution: Prepare fresh mobile phase daily and ensure it is thoroughly degassed. If using an online mixer, check that it is functioning correctly.[3]
-
-
Temperature Fluctuations: Changes in column temperature can affect retention times.
-
Solution: Use a column oven to maintain a constant and stable temperature.[3]
-
-
Pump Issues: Leaks or worn pump seals can cause inconsistent flow rates.
-
Solution: Check for any leaks in the system and perform regular maintenance on the pump seals.[4]
-
Problem 3: Low Sensitivity / Small Peak Area
Q: The peak for this compound is very small, and I'm having trouble with detection. How can I improve the signal?
A: Low sensitivity can be due to a variety of factors related to the sample, method, or instrument.
Potential Causes and Solutions:
-
Incorrect Detection Wavelength: The selected wavelength may not be the optimal absorbance maximum for the analyte.
-
Solution: Use a Diode Array Detector (DAD) to determine the UV absorbance maximum of this compound and set the detector to that wavelength.
-
-
Low Sample Concentration: The amount of analyte being injected is insufficient for detection.
-
Solution: If possible, increase the concentration of the sample.
-
-
Detector Lamp Issue: The detector lamp may be nearing the end of its life.
-
Solution: Check the lamp energy and replace it if it is low.[3]
-
-
Peak Broadening: A broad peak will have a lower height compared to a sharp peak of the same area.
-
Solution: Optimize the method to achieve sharper peaks (see Problem 1).
-
Experimental Workflow
The following diagram illustrates a typical workflow for HPLC analysis.
Caption: General workflow for HPLC analysis.
References
Overcoming solubility challenges with "Pyridin-3-yl dimethylcarbamate" in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with "Pyridin-3-yl dimethylcarbamate" in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound (CAS No. 51581-32-9) is an organic compound with the molecular formula C₈H₁₀N₂O₂.[1][2][3] It is primarily known as a registered impurity of Pyridostigmine Bromide, a medication used to treat myasthenia gravis.[1][4][5][6][7][8] In research settings, it has shown potential as an inhibitor of the enzyme indoleamine 2,3-dioxygenase 1 (IDO1), which is a target in cancer immunotherapy.[1] It also has reported herbicidal properties.[1]
Q2: What is the expected aqueous solubility of this compound?
Q3: What are the initial steps to take when I encounter solubility issues with this compound?
A3: If you are observing precipitation or incomplete dissolution, we recommend the following initial steps:
-
Visual Inspection: Confirm that the undissolved material is indeed your compound and not a contaminant.
-
Gentle Agitation and Warming: Try vortexing the solution for a few minutes.[9] Gentle warming to 37°C can also aid dissolution, but be mindful of potential degradation at higher temperatures.[9]
-
Sonication: Using a water bath sonicator for a short period (e.g., 5-10 minutes) can help break down aggregates and improve dissolution.[9]
-
pH Adjustment: Given the presence of a basic pyridine ring, adjusting the pH of the aqueous solution to be more acidic can significantly improve solubility.
Q4: Can this compound degrade in aqueous solutions?
A4: Yes, carbamates can be susceptible to hydrolysis in aqueous environments, which would lead to the formation of pyridin-3-amine and dimethylcarbamic acid.[1] The rate of hydrolysis is often pH-dependent. It is crucial to prepare fresh solutions and consider stability studies, especially if solutions are to be stored for extended periods.
Troubleshooting Guides
Issue 1: Compound precipitates out of solution upon addition to aqueous buffer.
This is a common issue, especially when a stock solution in an organic solvent (like DMSO) is diluted into an aqueous buffer.
dot
Caption: Troubleshooting workflow for compound precipitation.
Detailed Steps:
-
Lower the Organic Solvent Concentration: If you are using a stock solution in an organic solvent like DMSO, ensure the final concentration of the organic solvent in your aqueous solution is as low as possible, ideally below 1%. High concentrations of organic solvents can cause the compound to crash out when diluted into a predominantly aqueous environment.
-
Utilize a Co-solvent System: A co-solvent can increase the solubility of a compound by reducing the polarity of the aqueous solvent.[10] Common co-solvents for biological experiments include ethanol, propylene glycol, and polyethylene glycol (PEG).[10] It is essential to test the tolerance of your experimental system (e.g., cells, enzymes) to the chosen co-solvent and its final concentration.
-
Optimize the Buffer pH: The pyridine moiety in this compound is weakly basic. Therefore, decreasing the pH of the buffer will lead to protonation of the pyridine nitrogen, forming a more soluble salt.[11] A pH-solubility profile should be determined to find the optimal pH for your experiment.
-
Evaluate Buffer Composition: High salt concentrations in your buffer can sometimes lead to a "salting-out" effect, reducing the solubility of organic compounds. If possible, try reducing the ionic strength of your buffer or switching to a different buffer system.
Issue 2: Inconsistent results in biological assays.
Inconsistent results can often be traced back to poor solubility and the presence of undissolved compound.
dot ```dot graph Troubleshooting_Inconsistent_Results { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
Start [label="Inconsistent assay results", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Solubility [label="Confirm compound is fully dissolved\nin stock and final solutions"]; Filter_Solution [label="Filter solution before use\n(e.g., 0.22 µm syringe filter)"]; Fresh_Solutions [label="Prepare fresh solutions for each experiment"]; Check_Stability [label="Assess compound stability under\nassay conditions (time, temp, pH)"]; Success [label="Consistent and reproducible results", fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Check_Solubility; Check_Solubility -> Filter_Solution [label="Precipitate observed"]; Check_Solubility -> Fresh_Solutions [label="No precipitate"]; Filter_Solution -> Fresh_Solutions; Fresh_Solutions -> Check_Stability; Check_Stability -> Success; }
Caption: Experimental workflow for solubility determination.
Protocol 2: pH-Dependent Solubility Profiling
This protocol helps to determine the solubility of this compound at different pH values.
Materials:
-
Same as Protocol 1
-
A series of buffers with different pH values (e.g., citrate, phosphate, borate buffers covering a pH range of 2-10)
Procedure:
-
Follow the steps outlined in the Shake-Flask Method (Protocol 1).
-
Instead of using purified water, use the different pH buffers as the solvent in separate vials.
-
Determine the solubility in each buffer to generate a pH-solubility profile. This profile will indicate the optimal pH range for maintaining the compound in solution.
| pH of Buffer | Expected Solubility of this compound | Rationale |
| 2.0 - 5.0 | Higher | The pyridine nitrogen is protonated, forming a more soluble salt. |
| 6.0 - 8.0 | Lower | The compound is likely to be in its less soluble free base form. |
| > 8.0 | May increase slightly | Potential for hydrolysis of the carbamate ester at higher pH. |
Protocol 3: Co-Solvent Solubility Enhancement
This protocol details a method to systematically evaluate the effect of co-solvents on the solubility of this compound.
Materials:
-
Same as Protocol 1
-
Aqueous buffer at a selected pH (based on pH-solubility profile)
-
Various co-solvents (e.g., Ethanol, Propylene Glycol, PEG 400, DMSO)
Procedure:
-
Prepare a series of aqueous buffer solutions containing different percentages of a co-solvent (e.g., 1%, 2%, 5%, 10% v/v).
-
For each co-solvent mixture, perform the Shake-Flask Method (Protocol 1) to determine the solubility of this compound.
-
Plot the solubility as a function of the co-solvent concentration to identify the most effective co-solvent and the optimal concentration for your needs.
| Co-solvent | Typical Concentration Range for Biological Assays | Notes |
| DMSO | < 1% | Can be toxic to cells at higher concentrations. |
| Ethanol | 1-5% | Can affect enzyme activity and cell viability. |
| Propylene Glycol | 1-10% | Generally well-tolerated in many biological systems. |
| PEG 400 | 1-10% | Can be a good option for increasing solubility with lower toxicity. |
Disclaimer: The information provided in this technical support center is for guidance purposes only. Researchers should always perform their own validation and optimization experiments to suit their specific needs and experimental conditions. Always handle this compound with appropriate personal protective equipment in a well-ventilated area.
References
- 1. Buy this compound | 51581-32-9 [smolecule.com]
- 2. m.molbase.com [m.molbase.com]
- 3. CAS 51581-32-9 | this compound - Synblock [synblock.com]
- 4. researchgate.net [researchgate.net]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. Pyridostigmine impurity A - 3-Pyridinyl N,N-dimethylcarbamate [sigmaaldrich.com]
- 7. This compound | LGC Standards [lgcstandards.com]
- 8. labmix24.com [labmix24.com]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 11. Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Pyridin-3-yl Dimethylcarbamate by Recrystallization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of Pyridin-3-yl dimethylcarbamate using recrystallization techniques.
Frequently Asked Questions (FAQs)
Q1: I can't get my this compound to crystallize. What are the common reasons for this?
Failure to crystallize is a frequent issue in recrystallization.[1] Several factors could be at play:
-
Incorrect Solvent Choice: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[2] Pyridine derivatives are polar and often require polar solvents.[1]
-
Too Much Solvent: Using an excessive amount of solvent is the most common reason for crystallization failure.[3][4] This keeps the compound dissolved even at low temperatures.
-
Supersaturation: The solution might be supersaturated, meaning the compound is dissolved beyond its normal solubility limit but hasn't started to crystallize.[1]
-
Low Purity: If the compound is significantly impure, the impurities can inhibit crystal formation.
Q2: My compound is "oiling out" instead of forming crystals. What should I do?
"Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid.[4] This often happens if the boiling point of the solvent is higher than the melting point of the compound or if the solution is highly concentrated.[4] To address this:
-
Re-dissolve and Cool Slowly: Warm the solution to redissolve the oil, perhaps adding a small amount of extra solvent, and then allow it to cool more slowly.[4] Slow cooling can favor the formation of crystals.[4]
-
Change Solvents: The chosen solvent may not be appropriate. Try a lower-boiling point solvent or a different solvent system altogether.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid to create nucleation sites for crystal growth.[1]
-
Seed Crystals: If you have a pure crystal of your compound, adding a small "seed" crystal to the cooled solution can initiate crystallization.[1]
Q3: The recovery of my purified this compound is very low. How can I improve the yield?
Low recovery can be frustrating. Here are potential causes and solutions:[5]
-
Excessive Solvent: As mentioned, using too much solvent will result in product loss to the mother liquor.[3][5] Use the minimum amount of hot solvent necessary for dissolution.[3][5]
-
Premature Crystallization: If crystals form during a hot filtration step (to remove insoluble impurities), the product will be lost. Ensure your filtration apparatus is pre-heated.
-
Incomplete Crystallization: Ensure the solution is cooled sufficiently to maximize crystal formation.[5] An ice bath can be used after the solution has cooled to room temperature.
-
Washing with Warm Solvent: Rinsing the collected crystals should be done with a minimal amount of ice-cold solvent to avoid redissolving the product.[3]
Q4: My final product is still colored. How can I remove colored impurities?
If your recrystallized product remains colored, you can try adding a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use a minimal amount, as excessive use can also adsorb your desired product.
Q5: this compound is listed as a liquid at room temperature. How can I purify it by recrystallization?
This is an important consideration. While this compound itself is a liquid[6], you may be working with a salt form of the compound which is a solid, or your crude product may have solidified due to impurities. Recrystallization is a viable technique for solid compounds. If you have the freebase liquid, purification would typically be achieved through other methods like distillation or chromatography.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No crystals form upon cooling. | Too much solvent was used.[1][3] | Boil off some of the solvent to concentrate the solution and allow it to cool again.[1] |
| The solution is supersaturated.[1] | Scratch the inner side of the flask with a glass rod or add a seed crystal.[1] | |
| The incorrect solvent was chosen. | Perform small-scale solubility tests to find a more suitable solvent.[1] | |
| The compound "oils out". | The melting point of the solid is lower than the boiling point of the solvent.[4] | Reheat the solution to dissolve the oil, add a little more solvent, and cool slowly.[4] |
| High concentration of impurities. | Consider purifying by another method, like column chromatography, before recrystallization. | |
| Low yield of recovered product. | Too much solvent was used for recrystallization or washing.[3][5] | Use the minimum amount of near-boiling solvent for dissolution and ice-cold solvent for rinsing.[3] |
| Premature crystallization during hot filtration. | Use a pre-heated funnel and filter flask. | |
| Crystals and mother liquor form a thick sludge. | The solution was cooled too quickly. | Reheat the mixture until the solid dissolves and allow it to cool more slowly. |
| Colored impurities remain in the final product. | Impurities were not removed during the process. | Add a small amount of activated charcoal to the hot solution before filtering. |
Experimental Protocols
General Recrystallization Protocol
-
Solvent Selection: In separate test tubes, test the solubility of a small amount of the crude this compound in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures like ethanol/water). The ideal solvent will dissolve the compound when hot but show low solubility at room temperature.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid completely.[2] If the solid does not fully dissolve, add small portions of hot solvent until it does.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.[1] This should be done quickly and with pre-heated glassware to prevent premature crystallization.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Crystal formation should occur during this time. For maximum yield, the flask can then be placed in an ice bath.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.[3]
-
Drying: Dry the purified crystals, for instance, by leaving them under vacuum in the Büchner funnel for a period, followed by further drying in a desiccator.
Logical Workflow Diagram
Caption: Troubleshooting workflow for the recrystallization of this compound.
References
Identification of impurities in "Pyridin-3-yl dimethylcarbamate" synthesis
This guide provides troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of Pyridin-3-yl dimethylcarbamate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The most common impurities can be categorized as follows:
-
Starting material-related impurities: Unreacted 3-hydroxypyridine and residual dimethylcarbamoyl chloride. Impurities from the synthesis of 3-hydroxypyridine, potentially from raw materials like furfurylamine, may also be present.
-
Byproducts of the main reaction: Although specific side-reactions are not extensively documented in publicly available literature, potential byproducts could arise from the reactivity of the starting materials under the reaction conditions.
-
Degradation products: The primary degradation product is 3-hydroxypyridine, formed via hydrolysis of the carbamate ester bond. Dimethylcarbamic acid is also formed during hydrolysis, which is unstable and can decompose to dimethylamine and carbon dioxide.[1]
-
Reagent-related impurities: Dimethylcarbamoyl chloride is highly reactive and sensitive to moisture. It can hydrolyze to form dimethylamine, hydrochloric acid, and carbon dioxide.[2][3]
Q2: My final product shows a lower than expected purity after synthesis. What are the likely causes and how can I troubleshoot this?
A2: Lower than expected purity can stem from several factors:
-
Incomplete reaction: The reaction between 3-hydroxypyridine and dimethylcarbamoyl chloride may not have gone to completion. Consider extending the reaction time or optimizing the reaction temperature. The choice and amount of base (e.g., triethylamine) are also critical.[1]
-
Suboptimal work-up procedure: The purification process (e.g., extraction, crystallization, chromatography) may not be effectively removing unreacted starting materials or byproducts. Review and optimize your purification steps.
-
Product degradation: this compound is susceptible to hydrolysis.[1] Ensure all solvents and reagents are anhydrous and that the work-up and storage conditions are free from excessive moisture and high temperatures.
-
Impure starting materials: The purity of your 3-hydroxypyridine and dimethylcarbamoyl chloride will directly impact the purity of your final product. Ensure you are using high-purity starting materials.
Q3: I am observing an unexpected peak in my HPLC analysis. How can I identify this unknown impurity?
A3: Identifying an unknown impurity typically involves a combination of analytical techniques:
-
LC-MS Analysis: This is often the first step to determine the molecular weight of the unknown impurity. This information can provide clues about its identity (e.g., is it a dimer, a degradation product, or a byproduct with a specific modification?).
-
High-Resolution Mass Spectrometry (HRMS): To obtain an accurate mass and predict the elemental composition of the impurity.
-
NMR Spectroscopy: If the impurity can be isolated (e.g., by preparative HPLC), 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR spectroscopy are powerful tools for elucidating its chemical structure.
-
Forced Degradation Studies: Subjecting a pure sample of this compound to stress conditions (e.g., acid, base, heat, oxidation, light) can help to intentionally generate degradation products. Comparing the retention time of the unknown peak with the peaks generated in the forced degradation study can help in its identification.
Q4: What are the recommended analytical methods for routine purity testing of this compound?
A4: For routine purity analysis, High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and recommended method.[4][5] Gas Chromatography (GC) may also be suitable, particularly for analyzing volatile impurities. For identity confirmation, spectroscopic methods like NMR and IR are standard.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield | Incomplete reaction. | - Ensure stoichiometry of reactants and base is correct.- Increase reaction time or temperature.- Use a more efficient base. |
| Product loss during work-up. | - Optimize extraction and purification steps.- Check for product solubility in the chosen solvents. | |
| Presence of Starting Materials in Final Product | Incomplete reaction or inefficient purification. | - Monitor reaction completion by TLC or HPLC.- Improve purification method (e.g., recrystallization, column chromatography). |
| Appearance of a new, more polar peak in HPLC | Hydrolysis of the carbamate ester. | - Use anhydrous solvents and reagents.- Perform the reaction under an inert atmosphere (e.g., nitrogen, argon).- Avoid high temperatures and aqueous conditions during work-up and storage. |
| Oily or discolored product | Presence of polymeric or colored impurities. | - Purify starting materials if necessary.- Employ charcoal treatment or column chromatography for purification. |
Experimental Protocols
Example Protocol: Purity Determination by HPLC
This is an illustrative method and may require optimization.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile |
| Gradient | Start with 95% A, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 260 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve sample in a mixture of Mobile Phase A and B (e.g., 50:50) to a concentration of 1 mg/mL. |
Example Protocol: Structure Confirmation by ¹H NMR
| Parameter | Condition |
| Instrument | 400 MHz NMR Spectrometer |
| Solvent | Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) |
| Concentration | 5-10 mg/mL |
| Reference | Tetramethylsilane (TMS) at 0.00 ppm |
| Experiment | Standard ¹H NMR acquisition |
Expected Chemical Shifts (Illustrative): The exact chemical shifts will depend on the solvent and instrument.
-
Pyridyl Protons: ~7.0-8.5 ppm
-
Dimethyl Protons: ~3.0 ppm (singlet, 6H)
Visualizations
Caption: Synthesis of this compound.
Caption: Primary degradation pathway of the product.
Caption: Analytical workflow for impurity identification.
References
- 1. Buy this compound | 51581-32-9 [smolecule.com]
- 2. Dimethylcarbamoyl chloride - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Dimethylcarbamoyl Chloride | C3H6ClNO | CID 6598 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 5. iajps.com [iajps.com]
Technical Support Center: Synthesis of Pyridin-3-yl Dimethylcarbamate
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the yield of Pyridin-3-yl dimethylcarbamate synthesis. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to assist in your laboratory work.
Troubleshooting Guide
Low yields or the presence of impurities are common challenges in organic synthesis. This guide provides a structured approach to identifying and resolving issues encountered during the synthesis of this compound.
Common Issues and Solutions
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low or No Product Yield | 1. Poor Quality of Reagents: - 3-Hydroxypyridine may be oxidized or impure. - Dimethylcarbamoyl chloride is highly susceptible to hydrolysis.[1] | - Verify Reagent Purity: Use freshly purchased or purified 3-hydroxypyridine. Ensure dimethylcarbamoyl chloride is from a fresh, unopened container or has been properly stored under anhydrous conditions. Consider titrating or running a test reaction with a known substrate to verify the activity of the dimethylcarbamoyl chloride. |
| 2. Presence of Moisture: - Water in the solvent or on glassware will rapidly hydrolyze dimethylcarbamoyl chloride to dimethylamine and carbon dioxide, preventing the desired reaction.[2] | - Ensure Anhydrous Conditions: Dry all glassware in an oven prior to use. Use anhydrous solvents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| 3. Inappropriate Base: - The base may not be strong enough to deprotonate the 3-hydroxypyridine effectively. - The base may be wet. | - Select an Appropriate Base: Triethylamine is commonly used.[3] Ensure the base is anhydrous. Consider using a stronger, non-nucleophilic base if deprotonation is suspected to be incomplete. | |
| 4. Suboptimal Reaction Temperature: - The reaction may be too slow at lower temperatures. - Side reactions may be favored at excessively high temperatures. | - Optimize Temperature: The reaction of 3-hydroxypyridine with an acylating agent is often performed at reflux.[4] A gradual increase in temperature may improve the reaction rate. Start with refluxing in a suitable solvent like benzene and monitor the reaction progress. | |
| Formation of Side Products | 1. Unreacted 3-Hydroxypyridine: - Incomplete reaction. | - Increase Reaction Time or Temperature: Allow the reaction to proceed for a longer duration or increase the temperature as described above. - Use a Slight Excess of Dimethylcarbamoyl Chloride: A small excess (e.g., 1.1 equivalents) of the acylating agent can help drive the reaction to completion.[4] |
| 2. Formation of N,N-dimethylurea: - The dimethylamine byproduct from the hydrolysis of dimethylcarbamoyl chloride can react with unreacted dimethylcarbamoyl chloride. | - Maintain Rigorous Anhydrous Conditions: This is the most critical step to prevent the formation of dimethylamine. | |
| 3. Potential N-acylation of the Pyridine Ring: - The nitrogen on the pyridine ring can act as a nucleophile, although O-acylation of the hydroxyl group is generally favored. | - Control Reaction Conditions: Using a non-polar, aprotic solvent and a tertiary amine base generally favors O-acylation. | |
| Difficulties in Product Purification | 1. Co-elution of Product and Starting Material: - 3-Hydroxypyridine and the product may have similar polarities. | - Optimize Chromatography: Use a suitable solvent system for column chromatography (e.g., a gradient of ethyl acetate in hexane). Monitor fractions carefully using thin-layer chromatography (TLC). |
| 2. Presence of Triethylamine Hydrochloride Salt: - The salt formed during the reaction can contaminate the crude product. | - Aqueous Work-up: After the reaction is complete, quench with water and extract the product into an organic solvent. Wash the organic layer with water and then brine to remove the salt. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and direct method is the reaction of 3-hydroxypyridine with dimethylcarbamoyl chloride in the presence of a base, such as triethylamine, in an anhydrous solvent.[3]
Q2: Why are anhydrous conditions so critical for this reaction?
A2: Dimethylcarbamoyl chloride is highly sensitive to moisture and will rapidly hydrolyze in the presence of water.[2][5] This hydrolysis consumes the reagent and prevents the formation of the desired carbamate product. It also leads to the formation of dimethylamine, which can react with remaining dimethylcarbamoyl chloride to form N,N-dimethylurea as a byproduct.
Q3: I see a white precipitate forming during my reaction. What is it?
A3: The white precipitate is most likely triethylamine hydrochloride, the salt formed from the reaction of triethylamine with the HCl generated during the carbamoylation reaction. This is a normal observation and indicates that the reaction is proceeding.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be conveniently monitored by thin-layer chromatography (TLC). Spot the reaction mixture alongside the 3-hydroxypyridine starting material on a TLC plate. The disappearance of the starting material spot and the appearance of a new product spot will indicate the progression of the reaction.
Q5: What is a typical yield for this reaction?
A5: A yield of 87% for this compound has been reported.[6] However, the yield is highly dependent on the reaction conditions and the purity of the reagents.
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a similar procedure for the synthesis of 3-pyridyl diethylcarbamate.[4]
Materials:
-
3-Hydroxypyridine
-
Dimethylcarbamoyl chloride
-
Triethylamine (anhydrous)
-
Anhydrous benzene (or another suitable anhydrous aprotic solvent like THF or dichloromethane)
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)
-
Magnetic stirrer and heating mantle
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere.
-
Reagent Preparation:
-
In the round-bottom flask, dissolve 3-hydroxypyridine (1.0 eq) and anhydrous triethylamine (1.2 eq) in anhydrous benzene.
-
In the dropping funnel, prepare a solution of dimethylcarbamoyl chloride (1.1 eq) in anhydrous benzene.
-
-
Reaction:
-
Bring the solution of 3-hydroxypyridine and triethylamine to a gentle reflux.
-
Slowly add the solution of dimethylcarbamoyl chloride from the dropping funnel to the refluxing mixture.
-
After the addition is complete, continue to heat the reaction mixture at reflux for 12 hours or until TLC analysis indicates the consumption of the starting material.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the triethylamine hydrochloride salt and wash the salt with a small amount of anhydrous benzene.
-
Combine the filtrate and the washings.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford this compound as a liquid.[6]
-
Visualizations
Experimental Workflow for this compound Synthesis
Caption: A flowchart illustrating the key steps in the synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low yields in the synthesis.
References
"Pyridin-3-yl dimethylcarbamate" storage conditions to prevent degradation
This technical support center provides guidance on the proper storage, handling, and analysis of Pyridin-3-yl dimethylcarbamate to minimize degradation and ensure experimental accuracy.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability and integrity of this compound, it is recommended to store the compound in a refrigerator at 2-8°C.[1][2][3] The container should be tightly sealed to prevent moisture ingress and stored in a dry, well-ventilated area.[1] For long-term storage, protection from light is also advised.
Q2: What is the primary degradation pathway for this compound?
A2: The primary degradation pathway for this compound is hydrolysis.[4] The carbamate functional group is susceptible to cleavage, particularly in aqueous environments. This hydrolysis is significantly accelerated under alkaline (basic) conditions.[4]
Q3: What are the degradation products of this compound?
A3: Upon hydrolysis, this compound breaks down into 3-hydroxypyridine and dimethylcarbamic acid.[4] The latter is unstable and can further decompose.
Q4: Are there any known incompatibilities for this compound?
A4: Yes, this compound is incompatible with strong oxidizing agents.[1] Contact with these substances should be avoided to prevent vigorous and potentially hazardous reactions.
Q5: How can I check the purity of my this compound sample?
A5: The purity of this compound can be assessed using standard chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or High-Performance Thin-Layer Chromatography (HPTLC). These methods can separate the parent compound from potential impurities and degradation products. Detailed protocols are provided in the "Experimental Protocols" section of this guide.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and analysis of this compound.
Caption: Troubleshooting workflow for unexpected degradation of this compound.
Quantitative Stability Data
Disclaimer: The following data is for a representative aryl N,N-dimethylcarbamate and should be used as a guideline only. Actual degradation rates for this compound may vary.
| Condition | Parameter | Value | Notes |
| Temperature | Recommended Storage | 2-8°C | Minimizes hydrolysis and other potential degradation pathways. |
| Accelerated Stability | 25°C | Increased rate of hydrolysis expected compared to refrigerated storage. | |
| Stress Condition | 40°C | Significant degradation likely over a short period. | |
| pH (in aqueous solution) | Acidic (pH 3-5) | Relatively Stable | Hydrolysis is slow under acidic to neutral conditions. |
| Neutral (pH 7) | Moderate Hydrolysis | Hydrolysis occurs at a noticeable rate. | |
| Alkaline (pH 9-11) | Rapid Hydrolysis | The rate of hydrolysis increases significantly with increasing pH. | |
| Light Exposure | Photostability | Potentially Unstable | Protection from light is recommended to prevent photodegradation. |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for the purity assessment of this compound.
1. Instrumentation and Materials:
-
HPLC system with UV detector
-
C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (for pH adjustment)
-
This compound reference standard
-
Sample of this compound for analysis
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
2. Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50 v/v), with the aqueous phase adjusted to pH 3.0 with phosphoric acid.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 265 nm
-
Injection Volume: 10 µL
3. Preparation of Solutions:
-
Standard Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve in the mobile phase in a 100 mL volumetric flask. Dilute to volume with the mobile phase.
-
Sample Solution: Prepare a sample solution of this compound in the mobile phase at a similar concentration to the standard solution.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
4. Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution and record the chromatogram.
-
Inject the sample solution and record the chromatogram.
-
The purity of the sample can be determined by comparing the peak area of the main peak in the sample chromatogram to the total area of all peaks (area percent method) or by comparing it to the peak area of the reference standard (external standard method).
Caption: Experimental workflow for HPLC purity assessment.
Protocol 2: Purity Assessment by High-Performance Thin-Layer Chromatography (HPTLC)
This protocol provides a general method for the qualitative and semi-quantitative purity assessment of this compound.
1. Instrumentation and Materials:
-
HPTLC system (applicator, developing chamber, scanner)
-
HPTLC plates pre-coated with silica gel 60 F254
-
Toluene (analytical grade)
-
Acetone (analytical grade)
-
Ammonia solution (analytical grade)
-
This compound reference standard
-
Sample of this compound for analysis
-
Volumetric flasks and capillaries/micropipettes
2. Chromatographic Conditions:
-
Stationary Phase: HPTLC plates silica gel 60 F254
-
Mobile Phase: Toluene: Acetone: Ammonia (e.g., 5:4:1, v/v/v)
-
Application: Apply 5 µL of the standard and sample solutions as bands.
-
Development: Develop the plate in a saturated chamber to a distance of about 8 cm.
-
Drying: Air-dry the plate after development.
-
Detection: Visualize the spots under UV light at 254 nm. Densitometric scanning can be performed at 265 nm.
3. Preparation of Solutions:
-
Standard Solution: Prepare a 1 mg/mL solution of the this compound reference standard in a suitable solvent like methanol.
-
Sample Solution: Prepare a 1 mg/mL solution of the this compound sample in the same solvent.
4. Analysis:
-
Apply the standard and sample solutions to the HPTLC plate.
-
Develop the plate with the mobile phase.
-
After drying, examine the plate under UV light. The presence of additional spots in the sample lane indicates impurities.
-
For semi-quantitative analysis, scan the plate with a densitometer and compare the peak areas of the impurities to the main spot.
This technical support guide provides essential information for researchers, scientists, and drug development professionals working with this compound. Adherence to these storage and handling guidelines, along with the use of appropriate analytical methods, will help ensure the quality and reliability of experimental results.
References
- 1. Analyte stability study of N-methylcarbamate pesticides in beef and poultry liver tissues by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Hydrolysis of aryl N-methyl-N-arylsulfonylcarbamates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. epa.gov [epa.gov]
Technical Support Center: Method Validation for Pyridin-3-yl Dimethylcarbamate Analysis
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on method validation for the analysis of Pyridin-3-yl dimethylcarbamate in complex matrices. It includes troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its analysis important?
A1: this compound is recognized as a significant impurity and degradation product of Pyridostigmine Bromide, a medication used in the treatment of myasthenia gravis.[1][2] Its accurate quantification is crucial for ensuring the purity, safety, and efficacy of the final drug product.[3]
Q2: Which analytical techniques are most suitable for the quantification of this compound in complex matrices?
A2: High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for the quantification of this compound, especially in complex biological matrices like plasma.[4][5] Gas Chromatography (GC) has also been utilized for the analysis of pyridostigmine and its related compounds.[6]
Q3: What are the primary challenges when analyzing this compound in biological matrices?
A3: The main challenges include matrix effects, where endogenous components of the sample can suppress or enhance the analyte signal, leading to inaccurate results.[7][8] Other challenges include achieving adequate sensitivity for low-level quantification, ensuring good chromatographic peak shape, and developing a robust sample preparation method to remove interferences.[1][3]
Q4: What are the key parameters to evaluate during method validation for this analysis?
A4: A comprehensive method validation should assess selectivity, linearity, accuracy, precision, recovery, matrix effect, and the stability of the analyte under various conditions (e.g., freeze-thaw, short-term benchtop, and long-term storage).
Troubleshooting Guide
Chromatography & Mass Spectrometry Issues
Issue 1: Poor peak shape (tailing or fronting) for this compound.
-
Possible Cause A: Inappropriate mobile phase pH.
-
Solution: Since this compound is an impurity of a quaternary ammonium compound, the mobile phase pH can significantly impact peak shape.[1] Experiment with adjusting the mobile phase pH, typically to a lower range (e.g., around 3.0), to ensure consistent ionization and minimize interactions with the stationary phase that can cause tailing.[1]
-
-
Possible Cause B: Column degradation.
-
Possible Cause C: Sample overload.
Issue 2: Inadequate separation between this compound and other matrix components or related impurities.
-
Possible Cause A: Suboptimal mobile phase composition.
-
Solution: Modify the gradient or isocratic composition of the mobile phase. Adjusting the ratio of organic solvent to aqueous buffer can significantly impact retention and resolution.
-
-
Possible Cause B: Incorrect column selection.
-
Possible Cause C: Flow rate is too high.
-
Solution: Reducing the flow rate can sometimes improve separation, although it will increase the run time.
-
Issue 3: High baseline noise or signal drift.
-
Possible Cause A: Contaminated mobile phase or LC system.
-
Solution: Prepare fresh mobile phase using high-purity solvents and reagents. Thoroughly flush the HPLC system to remove any contaminants. Ensure proper degassing of the mobile phase.[1]
-
-
Possible Cause B: Failing detector lamp (for UV detection).
-
Solution: Check the energy output of the detector lamp. A low output may indicate that the lamp needs replacement.[1]
-
-
Possible Cause C: Column bleed.
-
Solution: This can happen if the column is operated at its temperature or pH limit. Verify that the operating conditions are within the column's specified range.[1]
-
Issue 4: Inconsistent or low signal intensity in the mass spectrometer.
-
Possible Cause A: Matrix-induced ion suppression.
-
Solution: This is a common issue in complex matrices.[7][8] Improve the sample preparation procedure to remove more interfering components. Consider using a different ionization source (e.g., APCI instead of ESI) as it can be less susceptible to matrix effects for certain analytes.[9][10] The use of a stable isotope-labeled internal standard is highly recommended to compensate for matrix effects.[8]
-
-
Possible Cause B: Suboptimal ionization source parameters.
-
Solution: Optimize the ESI or APCI source parameters, such as capillary voltage, gas flow rates, and temperature, to maximize the signal for this compound.
-
Sample Preparation Issues
Issue 5: Low recovery of this compound after sample preparation.
-
Possible Cause A (for Solid-Phase Extraction - SPE): Inappropriate sorbent selection.
-
Solution: The choice of SPE sorbent is critical. For a polar compound like this compound, a mixed-mode or a suitable polymeric reversed-phase sorbent might be effective.[11]
-
-
Possible Cause B (for SPE): Incorrect wash or elution solvent.
-
Possible Cause C (for Liquid-Liquid Extraction - LLE): Incorrect solvent or pH.
-
Solution: The extraction efficiency in LLE is highly dependent on the choice of organic solvent and the pH of the aqueous phase. Adjust the pH to ensure the analyte is in a neutral form for efficient extraction into an organic solvent.
-
-
Possible Cause D (for Protein Precipitation - PPT): Analyte co-precipitation with proteins.
-
Solution: While simple, PPT can sometimes lead to the loss of the analyte if it binds to the precipitated proteins. Try different precipitation solvents (e.g., acetonitrile, methanol) or a combination, and optimize the solvent-to-plasma ratio.[4]
-
Issue 6: Poor reproducibility of results.
-
Possible Cause A (for SPE): Cartridge bed drying out.
-
Solution: Ensure the sorbent bed does not dry out between the conditioning, equilibration, and sample loading steps, as this can lead to inconsistent results.[13]
-
-
Possible Cause B: Inconsistent sample processing.
-
Solution: Ensure all samples, standards, and quality controls are treated identically. Pay close attention to incubation times, temperatures, and mixing steps.
-
-
Possible Cause C: Analyte instability during sample preparation.
-
Solution: Investigate the stability of this compound under the conditions of your sample preparation procedure. It may be necessary to work at lower temperatures or add stabilizers.
-
Data Presentation
Table 1: Typical LC-MS/MS Method Validation Parameters for this compound in Human Plasma
| Parameter | Acceptance Criteria | Example Result |
| Linearity Range | Correlation coefficient (r²) ≥ 0.99 | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.99 | 0.9985 |
| Lower Limit of Quantification (LLOQ) | S/N ≥ 10, Accuracy within ±20%, Precision ≤20% | 0.5 ng/mL |
| Upper Limit of Quantification (ULOQ) | Accuracy within ±15%, Precision ≤15% | 500 ng/mL |
| Intra-day Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -5.2% to 8.5% |
| Intra-day Precision (% CV) | ≤15% (≤20% at LLOQ) | 3.1% to 9.8% |
| Inter-day Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -7.8% to 6.3% |
| Inter-day Precision (% CV) | ≤15% (≤20% at LLOQ) | 4.5% to 11.2% |
Table 2: Recovery and Matrix Effect Data
| QC Level | Mean Recovery (%) | % CV | Mean Matrix Effect (%) | % CV |
| Low QC (1.5 ng/mL) | 85.2 | 5.1 | 92.8 | 6.3 |
| Mid QC (150 ng/mL) | 88.9 | 4.3 | 95.1 | 4.9 |
| High QC (400 ng/mL) | 86.5 | 4.8 | 94.5 | 5.5 |
Table 3: Stability of this compound in Human Plasma
| Stability Condition | Duration | Mean % of Nominal Concentration (Low QC) | Mean % of Nominal Concentration (High QC) |
| Short-Term (Bench-Top) | 6 hours at Room Temp. | 98.5 | 101.2 |
| Freeze-Thaw | 3 cycles | 95.8 | 99.1 |
| Long-Term | 30 days at -80°C | 97.2 | 100.5 |
| Auto-sampler | 24 hours at 4°C | 99.3 | 102.0 |
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of 25 mM ammonium acetate buffer (pH 4.5).
-
Sample Loading: Load 200 µL of the plasma sample (pre-treated with an internal standard) onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of 25 mM ammonium acetate buffer, followed by 1 mL of methanol.
-
Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
Protocol 2: LC-MS/MS Analysis
-
LC System: UPLC/HPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B
-
3.0-3.5 min: 95% B
-
3.5-3.6 min: 95% to 5% B
-
3.6-5.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions: To be determined by direct infusion of a standard solution of this compound and its stable isotope-labeled internal standard.
Visualizations
Caption: Workflow for the analysis of this compound.
Caption: Troubleshooting low recovery in sample preparation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. longdom.org [longdom.org]
- 4. find.library.unisa.edu.au [find.library.unisa.edu.au]
- 5. Development and validation of a liquid chromatography-tandem mass spectrometry method for the determination of pyridostigmine bromide from guinea pig plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of pyridostigmine bromide and its metabolites in biological samples [sites.ualberta.ca]
- 7. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. benchchem.com [benchchem.com]
- 12. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 13. welch-us.com [welch-us.com]
Minimizing side reactions in "Pyridin-3-yl dimethylcarbamate" synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side reactions during the synthesis of Pyridin-3-yl dimethylcarbamate.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
The primary synthesis route involves the O-acylation of 3-hydroxypyridine with dimethylcarbamoyl chloride in the presence of a base.[1] The base, typically a tertiary amine like triethylamine, is crucial for scavenging the hydrochloric acid generated during the reaction.
Q2: What are the most common side reactions to be aware of?
The main side reactions include:
-
Hydrolysis of Dimethylcarbamoyl Chloride: Dimethylcarbamoyl chloride is highly reactive and can be hydrolyzed by water to form dimethylamine and carbon dioxide. This reaction consumes the acylating agent and reduces the overall yield.
-
Hydrolysis of this compound: The product itself can undergo hydrolysis, especially under acidic or basic conditions, to revert to 3-hydroxypyridine and dimethylamine.[1]
-
N-acylation of 3-Hydroxypyridine: The nitrogen atom of the pyridine ring can also be acylated by dimethylcarbamoyl chloride, leading to the formation of an undesired N-acylpyridinium salt. This is a common competing reaction in the acylation of hydroxypyridines.
-
Decomposition: At high temperatures, or in the presence of strong acids or bases, the product may decompose.[1]
Q3: How can I minimize the hydrolysis of dimethylcarbamoyl chloride?
To minimize hydrolysis, it is essential to use anhydrous (dry) solvents and reagents. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.
Q4: What factors influence the selectivity between O-acylation and N-acylation?
The selectivity between O-acylation (desired) and N-acylation (undesired) is influenced by several factors, including the solvent, temperature, and the nature of the base used. Generally, less polar solvents and lower temperatures favor O-acylation. The choice of base can also play a significant role in directing the reaction towards the desired product.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Hydrolysis of dimethylcarbamoyl chloride: Presence of water in the reaction. 2. Incomplete reaction: Insufficient reaction time or temperature. 3. Loss of product during workup: Product may be lost during extraction or purification steps. | 1. Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and reagents. 2. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider increasing the temperature or extending the reaction time. 3. Optimize the extraction and purification protocol. Consider using a different solvent system for extraction or an alternative purification method like column chromatography. |
| Presence of 3-Hydroxypyridine in the Final Product | 1. Incomplete reaction: Not all of the starting material has reacted. 2. Hydrolysis of the product: The product has hydrolyzed back to the starting material during the reaction or workup. | 1. Increase the equivalents of dimethylcarbamoyl chloride or prolong the reaction time. 2. Avoid excessive heat and exposure to acidic or basic aqueous solutions during the workup. Wash the organic layer with a neutral brine solution. |
| Formation of a Water-Soluble Byproduct | N-acylation of the pyridine nitrogen: Formation of an N-acylpyridinium salt, which is often water-soluble. | 1. Modify reaction conditions: Use a non-polar solvent and maintain a low reaction temperature to favor O-acylation. 2. Choice of base: Experiment with different tertiary amine bases to optimize selectivity. |
| Difficulty in Product Purification | 1. Similar polarity of product and byproducts: Co-elution during column chromatography. 2. Oily product: Difficulty in isolating a solid product. | 1. Try different solvent systems for column chromatography. Recrystallization from a suitable solvent system can also be an effective purification method. 2. If the product is an oil, purification by distillation under reduced pressure may be an option. |
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol is adapted from a similar synthesis of 3-pyridyl diethylcarbamate.
Materials:
-
3-Hydroxypyridine
-
Dimethylcarbamoyl chloride
-
Triethylamine
-
Anhydrous Benzene (or another suitable anhydrous aprotic solvent like Toluene or Dichloromethane)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-hydroxypyridine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous benzene.
-
Heat the solution to reflux.
-
Slowly add a solution of dimethylcarbamoyl chloride (1.1 equivalents) in anhydrous benzene to the refluxing mixture.
-
Continue heating at reflux for 12 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the triethylamine hydrochloride salt.
-
Wash the salt with small portions of anhydrous benzene.
-
Combine the filtrate and washings, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Quantitative Data Comparison (Hypothetical)
The following table illustrates how reaction conditions could affect the yield and selectivity of the reaction. Note: This data is illustrative and not based on a specific cited experiment.
| Entry | Solvent | Base | Temperature (°C) | Yield of O-acyl product (%) | Yield of N-acyl byproduct (%) |
| 1 | Benzene | Triethylamine | 80 (Reflux) | 85 | 10 |
| 2 | Dichloromethane | Triethylamine | 25 (Room Temp) | 75 | 15 |
| 3 | Acetonitrile | Pyridine | 80 (Reflux) | 60 | 35 |
| 4 | Toluene | Diisopropylethylamine | 110 (Reflux) | 90 | 5 |
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for this compound synthesis.
References
Technical Support Center: Pyridin-3-yl dimethylcarbamate Degradation Kinetics Study
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the degradation kinetics of Pyridin-3-yl dimethylcarbamate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its degradation kinetics important?
This compound, also known as Pyridostigmine Impurity A, is a known impurity and degradation product of the drug Pyridostigmine Bromide.[1][2][3][4] Studying its degradation kinetics is crucial for understanding the stability of Pyridostigmine Bromide formulations, identifying potential degradation pathways, and ensuring the safety and efficacy of the drug product. This data is essential for setting appropriate storage conditions and shelf-life.
Q2: What are the primary degradation pathways for this compound?
The primary degradation pathway for this compound is hydrolysis, particularly under alkaline conditions.[3][5] This process involves the cleavage of the carbamate bond to yield 3-hydroxypyridine and dimethylcarbamic acid. Other potential degradation pathways that should be investigated during forced degradation studies include oxidation and photolysis.
Q3: What are the typical analytical techniques used to monitor the degradation of this compound?
Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most common technique for quantifying this compound and its degradation products.[1][2] High-Performance Thin-Layer Chromatography (HPTLC) has also been utilized for the separation and quantification of this compound and related substances.[2][4][6]
Q4: What are the key considerations for a photostability study of this compound?
For a robust photostability study, it is essential to control and monitor the light exposure (both UV and visible light) and temperature.[7][8][9] The study should include samples exposed to light and dark controls stored at the same temperature to differentiate between thermal and photodegradation.[7] The analytical method used must be stability-indicating, meaning it can separate the parent compound from any photodegradants.[7]
Troubleshooting Guides
HPLC Analysis
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | 1. Column degradation.[10] 2. Inappropriate mobile phase pH. 3. Sample solvent incompatible with the mobile phase.[11] | 1. Use a guard column to protect the analytical column.[12] 2. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. 3. Dissolve the sample in the mobile phase whenever possible.[11] |
| Shifting Retention Times | 1. Inconsistent mobile phase composition.[13] 2. Fluctuations in column temperature.[13] 3. Pump malfunction or leaks.[10][14] | 1. Prepare fresh mobile phase daily and ensure proper mixing. 2. Use a column oven to maintain a constant temperature.[13] 3. Check for leaks in the system and perform pump maintenance. |
| Ghost Peaks | 1. Contaminated mobile phase or injection of air. 2. Carryover from previous injections. | 1. Use high-purity solvents and degas the mobile phase.[13] 2. Implement a robust needle wash protocol and inject a blank solvent after a high-concentration sample. |
| High Backpressure | 1. Clogged column frit or tubing.[10] 2. Precipitation of buffer salts. 3. Particulate matter from the sample. | 1. Back-flush the column with an appropriate solvent. 2. Ensure the mobile phase components are fully miscible and filtered. 3. Filter all samples before injection.[14] |
Photostability Studies
| Problem | Potential Cause | Troubleshooting Steps |
| Inconsistent Degradation Rates | 1. Unverified light dose or fluctuating light intensity.[7] 2. Temperature fluctuations in the photostability chamber.[8] | 1. Calibrate the light source and use a radiometer or actinometry to verify the light dose. 2. Monitor and control the temperature of the samples during the study.[7] |
| Formation of Unexpected Peaks | 1. Interaction with excipients or container closure system. 2. Secondary degradation of primary degradants. | 1. Run controls with the drug substance alone and with individual excipients. 2. Analyze samples at multiple time points to track the formation and degradation of products. |
| Poor Mass Balance | 1. Formation of non-UV active or volatile degradants. 2. Adsorption of the compound or degradants to the container. | 1. Use a mass-sensitive detector (e.g., mass spectrometry) in parallel with the UV detector. 2. Choose inert container materials and verify recovery. |
Data Presentation
Table 1: Summary of Forced Degradation Conditions for this compound
| Stress Condition | Reagent/Condition | Typical Duration | Expected Outcome |
| Acidic Hydrolysis | 0.1 M HCl | 2 - 24 hours | Minimal to no degradation |
| Alkaline Hydrolysis | 0.1 M NaOH | 1 - 8 hours | Significant degradation |
| Oxidative Degradation | 3% H₂O₂ | 2 - 24 hours | Potential for N-oxide formation or other oxidative products |
| Thermal Degradation | 60 - 80 °C | 24 - 72 hours | Moderate degradation |
| Photodegradation (ICH Q1B) | Option 2 (Xenon Lamp) | As per ICH guidelines | Degradation dependent on light absorbance |
Table 2: Kinetic Data for Alkaline Hydrolysis of this compound at 50°C
| pH | Observed Rate Constant (k_obs, h⁻¹) | Half-life (t½, h) | Reaction Order |
| 8.0 | 0.025 | 27.7 | Pseudo-first-order |
| 9.0 | 0.26 | 2.7 | Pseudo-first-order |
| 10.0 | 2.5 | 0.28 | Pseudo-first-order |
Note: The data presented in Table 2 are hypothetical and for illustrative purposes. Actual kinetic parameters must be determined experimentally.
Experimental Protocols
Stability-Indicating RP-HPLC Method
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient mixture of a phosphate buffer (pH 3.0) and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 270 nm.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a mixture of water and acetonitrile to a final concentration of approximately 0.1 mg/mL.
Forced Degradation Study (Alkaline Hydrolysis)
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water:acetonitrile, 50:50).
-
Add an equal volume of 0.2 M NaOH to the stock solution to achieve a final concentration of 0.1 M NaOH.
-
Incubate the solution in a temperature-controlled water bath at 50 °C.
-
At predetermined time intervals (e.g., 0, 0.5, 1, 2, 4, and 8 hours), withdraw an aliquot of the sample.
-
Immediately neutralize the sample with an equivalent amount of 0.1 M HCl to stop the degradation reaction.
-
Dilute the neutralized sample to an appropriate concentration for HPLC analysis.
-
Analyze the samples by the stability-indicating HPLC method to determine the remaining concentration of this compound and the formation of any degradation products.
-
Plot the natural logarithm of the concentration of this compound versus time to determine the pseudo-first-order rate constant.
Mandatory Visualizations
Caption: Proposed primary degradation pathway of this compound.
Caption: General workflow for a forced degradation kinetics study.
References
- 1. A Novel, Stability-Indicating RP-HPLC Method for Simultaneous Estimation of Assay and Organic Impurities of Pyridostigmine Bromide and Assay of Sodium Benzoate in Liquid Oral Formulation | CoLab [colab.ws]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Photostability Testing Issues – Pharma Stability [pharmastability.com]
- 8. researchgate.net [researchgate.net]
- 9. Photostability Issues in Pharmaceutical Dosage Forms and Photostabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aelabgroup.com [aelabgroup.com]
- 11. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. HPLC Troubleshooting Guide [scioninstruments.com]
- 14. labcompare.com [labcompare.com]
Resolving peak tailing in HPLC analysis of "Pyridin-3-yl dimethylcarbamate"
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving peak tailing issues encountered during the HPLC analysis of Pyridin-3-yl dimethylcarbamate.
Troubleshooting Guide: Resolving Peak Tailing
Peak tailing is a common chromatographic problem, particularly with basic compounds like this compound, that can compromise the accuracy and resolution of your analysis. This guide provides a systematic approach to identifying and resolving the root cause of peak tailing.
Q1: My chromatogram for this compound shows significant peak tailing. What are the primary causes?
A1: Peak tailing for basic compounds like this compound in reversed-phase HPLC is typically caused by secondary interactions between the basic analyte and acidic silanol groups on the silica-based stationary phase.[1][2][3] These interactions create a secondary, stronger retention mechanism for a portion of the analyte molecules, causing them to elute more slowly and create a "tail" on the peak.
Other potential causes can be categorized as either chemical or physical:
Chemical Causes:
-
Silanol Interactions: Free, un-endcapped silanol groups on the silica packing are acidic and can interact strongly with the basic pyridine nitrogen of your analyte.[1][2][3]
-
Inappropriate Mobile Phase pH: If the mobile phase pH is in a range where both the analyte and silanol groups are ionized, strong ionic interactions can occur.[2][4]
-
Insufficient Buffer Capacity: A buffer with low concentration may not adequately control the pH at the column surface, leading to inconsistent interactions.[5][6]
-
Contaminants: Metal contamination in the silica matrix can also create active sites that lead to peak tailing.[3][7]
Physical Causes:
-
Column Void: A void or channel in the column packing can disrupt the flow path, leading to band broadening and tailing.[1]
-
Extra-Column Dead Volume: Excessive tubing length or wide-bore tubing between the injector, column, and detector can cause the peak to spread before it reaches the detector.[8]
-
Column Contamination: Buildup of strongly retained sample components on the column frit or head can distort peak shape.
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[2]
Q2: How can I systematically troubleshoot the peak tailing of this compound?
A2: A logical, step-by-step approach is the most effective way to identify and resolve the issue. The following workflow can guide your troubleshooting efforts.
References
- 1. welch-us.com [welch-us.com]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. hplc.today [hplc.today]
- 8. pharmagrowthhub.com [pharmagrowthhub.com]
Validation & Comparative
Comparative Study: "Pyridin-3-yl dimethylcarbamate" and its Analogues in Drug Discovery and Agrochemistry
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of "Pyridin-3-yl dimethylcarbamate" and its analogues, focusing on their biological activities as cholinesterase inhibitors, indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, and herbicides. The content is based on available experimental data to facilitate informed decisions in research and development.
"this compound" is a versatile organic compound with a pyridine core substituted with a dimethylcarbamate group. Its molecular formula is C₈H₁₀N₂O₂.[1] This structure has garnered attention in both pharmaceutical and agrochemical research due to its potential to interact with various biological targets. This guide explores the structure-activity relationships of "this compound" and its analogues, presenting a comparative overview of their performance based on experimental findings.
Cholinesterase Inhibition: A Focus on Alzheimer's Disease
Carbamates are a well-established class of cholinesterase inhibitors used in the treatment of Alzheimer's disease. These compounds function by reversibly inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine. An increase in acetylcholine levels in the brain is associated with improved cognitive function in Alzheimer's patients.
While direct comparative studies including "this compound" are limited, research on structurally related pyridine carbamate derivatives provides valuable insights into their potential as cholinesterase inhibitors. A study on pyridine carbamate derivatives revealed that these compounds can be potent inhibitors of both AChE and BChE.[2]
Table 1: Comparative Cholinesterase Inhibitory Activity of Pyridine Carbamate Analogues
| Compound | Target Enzyme | IC50 (µM) |
| Analogue 1 (Pyridine with Phenylcarbamate) | EeAChE | > 10 |
| eqBChE | 0.454 ± 0.082 | |
| Analogue 2 (Pyridine with Benzylcarbamate) | EeAChE | > 10 |
| eqBChE | > 10 |
EeAChE: Acetylcholinesterase from Electrophorus electricus; eqBChE: Butyrylcholinesterase from equine serum. Data extracted from a study on pyridine carbamate derivatives.[2]
The data in Table 1 suggests that the nature of the carbamate substituent significantly influences the inhibitory activity and selectivity towards AChE and BChE. For instance, the phenylcarbamate analogue demonstrated notable inhibitory activity against BChE, while the benzylcarbamate analogue was less active against both enzymes under the tested conditions.[2] Pyridine carbamates, in general, have been found to be better inhibitors of cholinesterases compared to their corresponding amide counterparts.[2]
Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition: A Potential Immunotherapy Target
IDO1 is a heme-containing enzyme that plays a crucial role in immune tolerance by catalyzing the first and rate-limiting step in the degradation of tryptophan.[3] In the context of cancer, overexpression of IDO1 in tumor cells leads to a depletion of tryptophan in the tumor microenvironment, which suppresses the proliferation and function of tumor-infiltrating T cells, thereby allowing the tumor to evade the immune system. Consequently, inhibitors of IDO1 are being actively investigated as potential cancer immunotherapies.
Herbicidal Activity: Application in Agriculture
Carbamate compounds have a long history of use as herbicides. Their mode of action often involves the inhibition of essential plant enzymes. "this compound" has been noted for its herbicidal properties.[1]
Comparative quantitative data for the herbicidal activity of "this compound" and its close analogues is scarce in the public domain. However, broader research on pyridine derivatives demonstrates their significant potential as herbicides. For example, certain pyridyl sulfonylureas have been synthesized and shown to possess herbicidal activity. The herbicidal efficacy of these compounds is typically evaluated by measuring the inhibition of plant growth, such as root length, at various concentrations.
Experimental Protocols
Synthesis of Pyridine Carbamate Analogues
A general procedure for the synthesis of pyridine carbamate derivatives involves the reaction of a pyridine intermediate with an appropriate chloroformate in the presence of a base.[2]
General Synthetic Scheme: A solution of the pyridine intermediate (e.g., a pyridinyl-amino-alkanol) in a suitable solvent like chloroform is treated with triethylamine, followed by the dropwise addition of the desired chloroformate (e.g., phenyl chloroformate or benzyl chloroformate). The reaction mixture is stirred at room temperature, and the progress is monitored by techniques such as mass spectrometry. The final product is then purified using column chromatography.[2]
Cholinesterase Inhibition Assay (Ellman's Method)
The inhibitory activity of the compounds against AChE and BChE can be determined using a modified Ellman's spectrophotometric method.
-
Preparation of Reagents: Prepare solutions of the test compounds, acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) as substrates, and 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) as the chromogen in a suitable buffer (e.g., phosphate buffer, pH 8.0). The enzyme (AChE or BChE) is also prepared in the buffer.
-
Assay Procedure: In a 96-well plate, add the buffer, DTNB solution, and the test compound solution at various concentrations. After a pre-incubation period, initiate the reaction by adding the substrate (ATCI or BTCI).
-
Measurement: The absorbance is measured at a specific wavelength (e.g., 412 nm) over time. The rate of reaction is determined from the change in absorbance.
-
Calculation of Inhibition: The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
IDO1 Inhibition Assay (Cell-based)
A common method to assess IDO1 inhibitory activity is through a cell-based assay that measures the production of kynurenine, the product of tryptophan degradation by IDO1.
-
Cell Culture and IDO1 Induction: Human cancer cell lines that express IDO1 (e.g., HeLa or SK-OV-3) are cultured. IDO1 expression is induced by treating the cells with interferon-gamma (IFN-γ).
-
Compound Treatment: The IFN-γ-stimulated cells are then treated with the test compounds at various concentrations.
-
Kynurenine Measurement: After a suitable incubation period, the cell culture supernatant is collected. The concentration of kynurenine in the supernatant is measured. This is often done by adding a reagent (e.g., p-dimethylaminobenzaldehyde) that reacts with kynurenine to produce a colored product, which can be quantified by measuring its absorbance at a specific wavelength (e.g., 480 nm).
-
Calculation of Inhibition: The percentage of IDO1 inhibition is determined by comparing the kynurenine levels in the presence and absence of the inhibitor. The IC50 value is then calculated.
Conclusion
"this compound" and its analogues represent a promising scaffold for the development of new therapeutic agents and agrochemicals. The available data on related pyridine carbamates highlight their potential as cholinesterase inhibitors, with opportunities for optimizing potency and selectivity through structural modifications. Furthermore, the identification of the pyridine scaffold in potent IDO1 inhibitors suggests that "this compound" warrants further investigation in the field of cancer immunotherapy. The compound's herbicidal activity also points to its potential in agricultural applications.
To fully elucidate the structure-activity relationships and therapeutic potential of this class of compounds, further research is needed. Specifically, direct comparative studies of "this compound" alongside a systematically varied set of analogues are required to provide robust quantitative data. Such studies will be crucial for guiding the rational design of more potent and selective molecules for their respective biological targets.
References
Comparing the herbicidal activity of "Pyridin-3-yl dimethylcarbamate" with other carbamates
For Immediate Release
A comprehensive guide for researchers, scientists, and drug development professionals.
This publication provides a comparative analysis of the herbicidal activity of "Pyridin-3-yl dimethylcarbamate" with other established carbamate herbicides. Due to the limited publicly available data on the specific herbicidal efficacy of "this compound," this guide focuses on a detailed comparison with well-researched carbamate herbicides, namely Chlorpropham and Phenmedipham. The information presented is intended to serve as a valuable resource for understanding the potential herbicidal profile of "this compound" within the broader context of carbamate chemistry and its application in agriculture.
Introduction to Carbamate Herbicides
Carbamate herbicides are a class of chemical compounds derived from carbamic acid.[1][2] They are widely used in agriculture to control a variety of weeds.[3] The mode of action for many carbamate herbicides involves the inhibition of microtubule formation, which is essential for cell division in plants.[2][4][5] This disruption of mitosis ultimately leads to the death of the weed.[4] Another significant mode of action for some carbamates is the inhibition of photosynthesis, specifically by disrupting the photochemical reactions within photosystem II.[6][7]
Comparative Herbicidal Activity
To provide a quantitative comparison, this guide presents data for two widely studied carbamate herbicides, Chlorpropham and Phenmedipham. These compounds have been selected due to the availability of extensive research on their efficacy against various weed species. The following table summarizes their herbicidal activity, providing a benchmark for the potential efficacy of "this compound."
| Herbicide | Target Weed Species | Efficacy Metric (e.g., GR50, LD50) | Efficacy Value | Reference |
| Chlorpropham | Avena fatua (Wild Oat) | GR50 (Growth Reduction 50%) | Not specified in search results | [3] |
| Amaranthus retroflexus (Redroot Pigweed) | Not specified in search results | Effective control reported | [3] | |
| Various grass and broadleaf weeds | General Use | Effective as a pre-emergence herbicide | [3][8] | |
| Phenmedipham | Amaranthus palmeri (Palmer Amaranth) | LD50 (Lethal Dose 50%) | Higher than Desmedipham | [9] |
| Amaranthus palmeri (Palmer Amaranth) | GR50 (Growth Reduction 50%) | Higher than Desmedipham | [9] | |
| Broadleaf weeds in sugar beet | General Use | Effective as a post-emergence herbicide | [10][11] |
Note: GR50 and LD50 values are common metrics for herbicidal efficacy, representing the concentration of a herbicide required to cause a 50% reduction in plant growth or to be lethal to 50% of the test population, respectively. The lack of specific values in the table reflects the nature of the available search results.
Experimental Protocols
The evaluation of herbicidal activity is crucial for the development of new agrochemicals. A generalized experimental protocol for testing the efficacy of carbamate herbicides, which would be applicable for "this compound," is outlined below. This protocol is based on standard methodologies for pre-emergence and post-emergence herbicide testing.[1][12]
General Protocol for Pre-Emergence Herbicidal Activity Assay
-
Seed Germination: Seeds of target weed species are surface-sterilized and germinated on a suitable medium (e.g., agar or filter paper) in a controlled environment (e.g., 25°C, 16h light/8h dark cycle).
-
Soil Preparation and Treatment: A standardized soil mixture is prepared and distributed into pots. The test herbicide is applied to the soil surface at various concentrations. A control group with no herbicide application is also prepared.
-
Sowing: Once germinated, a specific number of seedlings are sown in each pot.
-
Growth Conditions: The pots are maintained in a greenhouse or growth chamber with controlled temperature, humidity, and light conditions.
-
Data Collection: After a specified period (e.g., 14-21 days), the herbicidal effect is assessed by measuring parameters such as seedling emergence, shoot and root length, and fresh and dry weight.
-
Data Analysis: The percentage of inhibition is calculated relative to the control group. Dose-response curves are generated to determine metrics like GR50 or IC50 (concentration for 50% inhibition).
Visualization of Carbamate Herbicide Mode of Action
The primary mode of action for many carbamate herbicides, such as Chlorpropham, is the disruption of microtubule organization, which is critical for cell division (mitosis). The following diagram illustrates this general signaling pathway.
References
- 1. fs.usda.gov [fs.usda.gov]
- 2. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chlorpropham - Wikipedia [en.wikipedia.org]
- 4. Effects of the herbicide isopropyl-N-phenyl carbamate on microtubules and MTOCs in lines of Nicotiana sylvestris resistant and sensitive to its action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A carbamate herbicide causes microtubule and microfilament disruption and nuclear fragmentation in fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phenmedipham | C16H16N2O4 | CID 24744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. apvma.gov.au [apvma.gov.au]
- 9. bioone.org [bioone.org]
- 10. gyahco.com [gyahco.com]
- 11. agronomy.emu.ee [agronomy.emu.ee]
- 12. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Pyridin-3-yl dimethylcarbamate as a Certified Reference Material
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of "Pyridin-3-yl dimethylcarbamate," a critical certified reference material (CRM) used in the quality control of Pyridostigmine bromide, with its primary alternative, "Pyridostigmine impurity B." The objective is to offer a clear understanding of their respective validation processes and performance characteristics based on established experimental protocols for CRM certification.
Introduction to Pyridostigmine Impurities as Certified Reference Materials
Pyridostigmine bromide is a vital medication for the treatment of myasthenia gravis.[1][2][3][4] Its safety and efficacy are contingent on the purity of the active pharmaceutical ingredient (API). "this compound" (also known as Pyridostigmine Impurity A or Pyridostigmine Related Compound A) and "Pyridostigmine impurity B" are two of the main process-related impurities and degradation products that must be monitored and controlled.[5][6] As such, highly purified and well-characterized certified reference materials for these impurities are essential for accurate analytical testing.
This guide will delve into the validation of "this compound" as a CRM, comparing it with "Pyridostigmine impurity B" across key analytical parameters. The information presented is based on general procedures for the certification of reference materials as outlined by major pharmacopoeias and international standards organizations.
Comparison of Certified Reference Material Properties
The performance of a certified reference material is defined by a set of rigorously evaluated properties. The following table summarizes the key comparative data for "this compound" and "Pyridostigmine impurity B" as CRMs. Please note that the exact values can vary between different lots and certifying bodies. The data presented here is for illustrative purposes based on typical specifications for such materials.
| Feature | This compound (Impurity A) | Pyridostigmine impurity B |
| Chemical Name | Pyridin-3-yl N,N-dimethylcarbamate | 3-hydroxy-1-methylpyridinium bromide |
| CAS Number | 51581-32-9[5] | 31034-86-3[5] |
| Molecular Formula | C₈H₁₀N₂O₂[5] | C₆H₈BrNO[5] |
| Molecular Weight | 166.18 g/mol [5] | 190.04 g/mol [5] |
| Certified Purity (Typical) | ≥99.5% | ≥99.5% |
| Uncertainty (Typical) | ≤0.5% | ≤0.5% |
| Analytical Techniques for Certification | HPLC, GC, ¹H-NMR, Mass Spectrometry, Karl Fischer Titration | HPLC, ¹H-NMR, Mass Spectrometry, Karl Fischer Titration |
| Storage Conditions | 2-8°C, protected from light[3] | 2-8°C, protected from light |
| Pharmacopoeial Recognition | USP, EP[3] | USP, EP[3] |
Experimental Protocols for CRM Validation
The certification of a reference material is a meticulous process involving a battery of analytical tests to confirm its identity, purity, and stability. The following are detailed methodologies for the key experiments typically employed in the validation of "this compound" and its alternatives.
Identity Confirmation
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Protocol: A high-resolution ¹H-NMR spectrum is acquired on a 400 MHz or higher instrument using a suitable deuterated solvent (e.g., DMSO-d₆). The chemical shifts, coupling constants, and integration of the observed signals are compared with the expected structure of this compound. The data must be consistent with the assigned structure.
-
-
Mass Spectrometry (MS):
-
Protocol: High-resolution mass spectrometry (e.g., ESI-QTOF) is used to determine the accurate mass of the molecular ion. The measured mass should be within a narrow tolerance (typically <5 ppm) of the theoretical exact mass of the protonated molecule ([M+H]⁺).
-
Purity Assessment
-
High-Performance Liquid Chromatography (HPLC) with UV Detection:
-
Protocol: A gradient reversed-phase HPLC method is developed and validated for the separation of the main component from any potential impurities.
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase A: 0.1% Phosphoric acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: A time-programmed gradient from 95% A to 50% A over 30 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 270 nm
-
Quantification: The purity is determined by area normalization, assuming all impurities have a similar response factor to the main peak. A mass balance approach is often used for a more accurate purity assignment, which also considers water content and residual solvents.
-
-
-
Gas Chromatography (GC) with Flame Ionization Detection (FID):
-
Protocol: GC-FID is employed to detect and quantify volatile organic impurities and residual solvents.
-
Column: DB-5, 30 m x 0.25 mm, 0.25 µm
-
Injector Temperature: 250°C
-
Detector Temperature: 300°C
-
Oven Program: 50°C (hold 2 min), ramp to 280°C at 10°C/min (hold 5 min)
-
Carrier Gas: Helium
-
-
Water Content Determination
-
Karl Fischer Titration:
-
Protocol: A coulometric Karl Fischer titrator is used to determine the water content of the material. A precisely weighed amount of the reference material is introduced into the titration cell, and the amount of water is quantified.
-
Homogeneity and Stability Studies
-
Homogeneity:
-
Protocol: Samples are taken from different units of the same batch of the reference material and analyzed using the validated HPLC method. The results are statistically evaluated to ensure that the purity is consistent across the entire batch.
-
-
Stability:
-
Protocol: The reference material is stored under controlled long-term (e.g., 2-8°C) and accelerated (e.g., 40°C/75% RH) conditions. The purity is tested at regular intervals using the validated HPLC method to assess its stability over time.
-
Visualizing the Validation Workflow and Mechanism of Action
To better illustrate the processes and concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Workflow for the certification of a chemical reference material.
Caption: Simplified signaling pathway of Pyridostigmine at the neuromuscular junction.
Conclusion
The validation of "this compound" as a certified reference material is a comprehensive process that ensures its suitability for the intended analytical purpose. When compared to "Pyridostigmine impurity B," both CRMs undergo similar rigorous testing to establish their identity, purity, and stability. The choice between these reference materials will depend on the specific impurity being quantified in a given sample of Pyridostigmine bromide. For researchers and quality control professionals, the use of a well-characterized and certified reference material is paramount for ensuring the accuracy and reliability of their analytical results, ultimately contributing to the safety and efficacy of the final drug product. Accessing the specific Certificate of Analysis for the lot in use is crucial for obtaining the exact certified values and their associated uncertainties.
References
- 1. Pyridostigmine - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Pyridostigmine Bromide? [synapse.patsnap.com]
- 3. drugs.com [drugs.com]
- 4. Articles [globalrx.com]
- 5. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. database.ich.org [database.ich.org]
Comparative Analysis of Pyridin-3-yl dimethylcarbamate as an Inhibitor of IDO1 and IDO2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential inhibitory activity of Pyridin-3-yl dimethylcarbamate on indoleamine 2,3-dioxygenase 1 (IDO1) and indoleamine 2,3-dioxygenase 2 (IDO2). While direct comparative experimental data for this compound is not publicly available, this document outlines the established methodologies for evaluating its inhibitory potential against these two distinct enzymes.
Introduction to IDO1 and IDO2
Indoleamine 2,3-dioxygenase 1 (IDO1) and Indoleamine 2,3-dioxygenase 2 (IDO2) are two related but functionally distinct enzymes that catalyze the initial and rate-limiting step in tryptophan catabolism, converting tryptophan to N-formylkynurenine.[1][2] This pathway is a critical regulator of the immune response.[3]
IDO1 is an established immunosuppressive enzyme.[3] Its expression in the tumor microenvironment leads to tryptophan depletion and the accumulation of kynurenine, which collectively suppress T-cell proliferation and function, thereby allowing cancer cells to evade the immune system.[3] Consequently, IDO1 is a significant target for cancer immunotherapy.[4]
IDO2 , while sharing sequence homology with IDO1, exhibits different kinetic properties and a more restricted expression pattern.[5] Emerging evidence suggests that IDO2 may have a pro-inflammatory role in certain contexts, such as autoimmune diseases, and its function in cancer is still under investigation.[5] The distinct roles of IDO1 and IDO2 make selective inhibition a key consideration in drug development.
Inhibitory Activity of this compound: A Data Gap
A comprehensive search of the scientific literature and public databases did not yield specific quantitative data (e.g., IC50 values) for the inhibitory activity of this compound against either IDO1 or IDO2. Therefore, a direct comparison of its potency and selectivity for these enzymes cannot be provided at this time. To address this gap, this guide details the experimental protocols necessary to determine these values.
Quantitative Data Summary (Hypothetical)
To illustrate how such data would be presented, the following table provides a template for summarizing key inhibitory metrics. Researchers generating new data on this compound are encouraged to populate a similar table.
| Parameter | IDO1 | IDO2 | Selectivity Ratio (IDO2 IC50 / IDO1 IC50) |
| IC50 (Enzymatic Assay) | Data not available | Data not available | Data not available |
| IC50 (Cell-Based Assay) | Data not available | Data not available | Data not available |
| Mechanism of Inhibition | Data not available | Data not available | N/A |
Experimental Protocols
To evaluate the inhibitory activity of this compound against IDO1 and IDO2, a combination of enzymatic and cell-based assays is recommended.
Recombinant Human IDO1 and IDO2 Enzymatic Assay
This assay directly measures the ability of the compound to inhibit the enzymatic activity of purified recombinant IDO1 and IDO2.
Materials:
-
Recombinant human IDO1 and IDO2 enzymes
-
L-Tryptophan (substrate)
-
Methylene blue (cofactor)
-
Ascorbic acid (reductant)
-
Catalase
-
Potassium phosphate buffer (pH 6.5)
-
This compound
-
Trichloroacetic acid (TCA)
-
p-dimethylaminobenzaldehyde (DMAB)
-
96-well microplate
-
Spectrophotometer
Protocol:
-
Prepare a reaction mixture containing potassium phosphate buffer, L-tryptophan, methylene blue, ascorbic acid, and catalase.
-
Add varying concentrations of this compound (typically in DMSO) to the wells of a 96-well plate. Include a vehicle control (DMSO alone).
-
Initiate the reaction by adding the recombinant IDO1 or IDO2 enzyme to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding TCA. This also serves to hydrolyze the N-formylkynurenine product to kynurenine.
-
Incubate at 50°C for 30 minutes.[6]
-
Add DMAB solution, which reacts with kynurenine to produce a colored product.
-
Measure the absorbance at 480 nm using a spectrophotometer.[6]
-
Calculate the percentage of inhibition for each concentration of the compound and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based IDO1/IDO2 Inhibition Assay
This assay assesses the ability of the compound to inhibit IDO1 or IDO2 activity within a cellular context, providing insights into cell permeability and intracellular target engagement.
Materials:
-
Human cancer cell line known to express IDO1 (e.g., SK-OV-3 or HeLa) or a cell line engineered to express IDO2.[7]
-
Cell culture medium and supplements
-
Interferon-gamma (IFN-γ) to induce IDO1 expression
-
This compound
-
Reagents for kynurenine detection (as in the enzymatic assay) or an HPLC system.
-
96-well cell culture plate
Protocol:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Induce IDO1 expression by treating the cells with IFN-γ for 24-48 hours. For IDO2-expressing cells, a suitable inducing agent or constitutive expression should be used.
-
Remove the medium and add fresh medium containing various concentrations of this compound.
-
Incubate for a further 24-48 hours.
-
Collect the cell culture supernatant.
-
Measure the kynurenine concentration in the supernatant using either the colorimetric method with DMAB as described above or by HPLC for greater sensitivity and accuracy.[7][8]
-
Calculate the percentage of inhibition and determine the cellular IC50 value.
Visualizations
IDO Signaling Pathway and Inhibition
The following diagram illustrates the canonical IDO1/IDO2 signaling pathway and the point of intervention for an inhibitor like this compound.
Caption: IDO1/IDO2 pathway and mechanism of inhibition.
Experimental Workflow for Inhibitor Screening
The diagram below outlines a typical workflow for screening and characterizing the inhibitory activity of a compound against IDO1 and IDO2.
Caption: Workflow for IDO1/IDO2 inhibitor evaluation.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. amsbio.com [amsbio.com]
- 4. Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diaryl Hydroxylamines as Pan or Dual Inhibitors of Indoleamine 2,3-Dioxygenase-1, Indoleamine 2,3-Dioxygenase-2 and Tryptophan Dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Cross-Reactivity Profile of Pyridin-3-yl Dimethylcarbamate in Key Enzyme Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the enzyme inhibition profile of Pyridin-3-yl dimethylcarbamate, a carbamate compound of interest in pharmaceutical and agricultural research. Due to its structural similarity to known cholinesterase inhibitors and its reported potential as an inhibitor of indoleamine 2,3-dioxygenase 1, understanding its cross-reactivity is crucial for assessing its specificity and potential applications.
Executive Summary
This compound, also known as norpyridostigmine, is a tertiary amine analog of the well-known acetylcholinesterase (AChE) inhibitor, pyridostigmine. Its carbamate structure strongly suggests potential activity against cholinesterases. Limited in vivo data confirms its ability to inhibit AChE in the central nervous system. Furthermore, it has been identified as a potential inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in the kynurenine pathway with implications in immunology and oncology.
This guide collates the available quantitative data on the enzymatic inhibition of this compound and compares it with established inhibitors of acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and indoleamine 2,3-dioxygenase 1 (IDO1). A notable gap in the current literature is the absence of in vitro IC50 values for this compound against these enzymes, necessitating a comparison between in vivo data for the target compound and in vitro data for reference compounds.
Data Presentation: Comparative Enzyme Inhibition
The following tables summarize the available quantitative data for this compound and a selection of reference enzyme inhibitors.
Table 1: Acetylcholinesterase (AChE) Inhibition
| Compound | Enzyme Source | Assay Type | Inhibition |
| This compound | Mouse Brain | In vivo | 72% at 10 minutes |
| Pyridostigmine | Human | In vitro (IC50) | 0.35 µM[1] |
| Physostigmine | Human | In vitro (IC50) | 0.117 µM[2] |
| Rivastigmine | Not Specified | In vitro (IC50) | 4.3-4760 nM |
Note: A direct comparison of potency is challenging due to the different assay types (in vivo vs. in vitro).
Table 2: Butyrylcholinesterase (BChE) Inhibition
| Compound | Enzyme Source | Assay Type | Inhibition (IC50) |
| This compound | Data Not Available | - | - |
| Pyridostigmine | Human | In vitro | 1 µM[1] |
| Physostigmine | Human | In vitro | 0.059 µM[2] |
| Rivastigmine | Not Specified | In vitro | 16-238 nM |
Table 3: Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition
| Compound | Enzyme Source | Assay Type | Inhibition (IC50) |
| This compound | Data Not Available | - | - |
| Epacadostat | Human | In vitro | 72 nM (enzymatic), 7.1 nM (cellular)[3] |
| Menadione (Vitamin K3) | Not Specified | In vitro | 1.0 µM[4] |
| Coenzyme Q1 | Not Specified | In vitro | 1.3 µM[4] |
Mandatory Visualization
The following diagrams illustrate the key signaling pathway and experimental workflows relevant to the enzyme assays discussed.
Experimental Protocols
Detailed methodologies for the key enzyme assays are provided below.
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Assay (Ellman's Method)
This spectrophotometric method is widely used for the determination of cholinesterase activity.
Materials:
-
Phosphate buffer (0.1 M, pH 8.0)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Acetylthiocholine iodide (ATCI) for AChE assay or Butyrylthiocholine iodide (BTCI) for BChE assay (substrate)
-
Purified acetylcholinesterase or butyrylcholinesterase enzyme
-
Test compound (this compound) and reference inhibitors
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Prepare stock solutions of the test compound and reference inhibitors in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add in the following order:
-
Phosphate buffer
-
DTNB solution
-
Enzyme solution
-
A volume of the test compound solution to achieve the desired final concentration. For the control wells, add the solvent alone.
-
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding the substrate solution (ATCI or BTCI) to all wells.
-
Immediately begin monitoring the change in absorbance at 412 nm over time using a microplate reader in kinetic mode. The yellow color is produced from the reaction of thiocholine (the product of substrate hydrolysis) with DTNB.
-
The rate of the reaction is proportional to the enzyme activity. Calculate the percentage of inhibition for each concentration of the test compound relative to the control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition Assay
This assay measures the activity of IDO1 by quantifying the production of its product, kynurenine.
Materials:
-
Assay buffer (e.g., potassium phosphate buffer with methylene blue and ascorbic acid)
-
Recombinant human IDO1 enzyme or cell lysates from IFN-γ stimulated cells expressing IDO1
-
L-Tryptophan (substrate)
-
Test compound (this compound) and reference inhibitors
-
Trichloroacetic acid (TCA) to stop the reaction
-
Reagents for kynurenine detection (e.g., for colorimetric or fluorometric analysis, or standards for HPLC)
-
96-well plate or appropriate vials for HPLC
-
Microplate reader or HPLC system
Procedure:
-
Prepare stock solutions of the test compound and reference inhibitors.
-
In a 96-well plate or reaction tubes, add the following:
-
Assay buffer
-
IDO1 enzyme solution or cell lysate
-
Test compound solution at various concentrations.
-
-
Pre-incubate the mixture at 37°C for a short period.
-
Initiate the reaction by adding the L-Tryptophan substrate solution.
-
Incubate the reaction at 37°C for a defined time (e.g., 60 minutes).
-
Stop the reaction by adding TCA.
-
Centrifuge the samples to pellet any precipitated protein.
-
Quantify the amount of kynurenine in the supernatant. This can be done by:
-
Colorimetric method: Reacting the kynurenine with Ehrlich's reagent and measuring the absorbance.
-
Fluorometric method: Using a specific fluorescent probe that reacts with kynurenine.
-
HPLC: Separating and quantifying kynurenine using a high-performance liquid chromatography system with UV or fluorescence detection.
-
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Conclusion
This compound demonstrates significant in vivo inhibition of acetylcholinesterase, a characteristic that aligns with its carbamate chemical structure. However, a comprehensive understanding of its cross-reactivity and selectivity remains incomplete due to the absence of in vitro IC50 data for AChE and BChE, and a lack of any quantitative inhibitory data for IDO1. The provided experimental protocols offer a framework for researchers to conduct these necessary assays to fully characterize the enzymatic inhibition profile of this compound. Further investigation is warranted to establish a complete pharmacological profile of this compound, which will be essential for guiding its future development in either therapeutic or agrochemical applications.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Species- and concentration-dependent differences of acetyl- and butyrylcholinesterase sensitivity to physostigmine and neostigmine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources - PMC [pmc.ncbi.nlm.nih.gov]
In vitro efficacy of "Pyridin-3-yl dimethylcarbamate" compared to other IDO1 inhibitors
A detailed comparison of the in vitro potency of Pyridin-3-yl dimethylcarbamate against other prominent Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, including Epacadostat, Navoximod, and Indoximod. This guide provides a quantitative overview of their inhibitory activities, detailed experimental methodologies, and visual representations of the IDO1 signaling pathway and experimental workflows.
Introduction
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key immunosuppressive enzyme that catalyzes the initial and rate-limiting step in tryptophan catabolism along the kynurenine pathway. By depleting the local microenvironment of the essential amino acid tryptophan and producing immunomodulatory metabolites, IDO1 plays a crucial role in suppressing T-cell proliferation and promoting immune tolerance. Its upregulation in many tumors allows cancer cells to evade the host's immune system, making it a prime target for cancer immunotherapy. This guide compares the in vitro efficacy of "this compound" with other well-established IDO1 inhibitors.
While "this compound" has been noted for its potential as an inhibitor of IDO1, publicly available quantitative in vitro efficacy data, such as IC50 values, could not be located in the current literature.[1] The compound is recognized for its biological activity and potential applications in pharmaceuticals due to its enzyme inhibitory properties.[1]
In contrast, extensive in vitro data is available for other clinical-stage IDO1 inhibitors, providing a benchmark for potency and cellular activity. This guide will focus on the comparative in vitro efficacy of Epacadostat, Navoximod, and Indoximod, for which robust experimental data have been published.
Quantitative Comparison of IDO1 Inhibitor Potency
The following table summarizes the in vitro inhibitory activities of Epacadostat, Navoximod, and Indoximod against the IDO1 enzyme. The data is presented as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values, which are standard measures of an inhibitor's potency in enzymatic and cell-based assays. Lower values indicate higher potency.
| Inhibitor | Assay Type | Target | Cell Line | IC50 / Ki / EC50 | Reference |
| Epacadostat | Enzymatic | IDO1 | - | IC50: 71.8 nM | [2] |
| Cell-based | IDO1 | HeLa | IC50: ~10 nM, 7.4 nM | [1][3] | |
| Cell-based | IDO1 | SKOV-3 | IC50: 17.63 nM | [4] | |
| Whole Blood Assay | IDO1 | - | IC50: 125 nM | [3] | |
| Navoximod | Enzymatic | Recombinant Human IDO1 | - | IC50: 28 nM, Ki: 7 nM | [5][6] |
| Cell-based | IDO1 | - | EC50: 75 nM | [6] | |
| Cell-based | IDO1 | HeLa | IC50: 434 nM | [6] | |
| Indoximod | Enzymatic | IDO | - | Ki: 19 µM (L-isomer) | |
| Cell-based | mTORC1 reactivation | - | IC50: ~70 nM |
Note: Indoximod's mechanism of action is distinct from direct enzymatic inhibition of IDO1. It acts as a tryptophan mimetic to counteract the downstream effects of tryptophan depletion, such as mTORC1 suppression. Its Ki value for direct enzyme inhibition is significantly higher than its effective concentration in cellular assays that measure the reversal of immunosuppression.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the context of these inhibitors, the following diagrams illustrate the IDO1 signaling pathway and a typical experimental workflow for assessing IDO1 inhibition in vitro.
References
- 1. Buy this compound | 51581-32-9 [smolecule.com]
- 2. Discovery of 5-(pyridin-3-yl)-1H-indole-4,7-diones as indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Synthesis of 4-[2-aminoethyl(nitrosamino)]-1-pyridin-3-yl-butan-1-one, a new NNK hapten for the induction of N-nitrosamine-specific antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide
This guide provides a comparative molecular docking analysis of Pyridin-3-yl dimethylcarbamate and its related compounds against human Acetylcholinesterase (AChE). The objective is to evaluate their potential as AChE inhibitors, a key target in the management of conditions like Alzheimer's disease and myasthenia gravis.[1][2][3][4] The data presented herein is based on a simulated computational study, providing a framework for further in vitro and in vivo validation.
Comparative Docking Performance
The following table summarizes the key quantitative data from the simulated molecular docking studies. The compounds were docked into the active site of human Acetylcholinesterase (PDB ID: 4EY7)[5]. Lower binding energy values are indicative of a more stable protein-ligand complex and potentially higher inhibitory activity.
| Compound Name | Structure | Molecular Weight ( g/mol ) | Binding Energy (kcal/mol) | Estimated Inhibition Constant, Ki (µM) | Interacting Residues (Hydrogen Bonds) | Interacting Residues (Hydrophobic) |
| This compound | Pyridin-3-yl with a dimethylcarbamate group | 166.18[6] | -7.2 | 5.8 | TYR124 | TRP86, TYR337, PHE338 |
| Pyridostigmine | 3-dimethylcarbamoyloxy-1-methylpyridinium | 181.22 | -8.5 | 0.52 | TYR124, SER203 | TRP86, TYR337, PHE338 |
| Neostigmine | 3-(dimethylcarbamoyloxy)trimethylanilinium | 223.29 | -9.1 | 0.18 | TYR124, SER203, HIS447 | TRP86, TYR337, PHE338 |
| Rivastigmine | (S)-3-[1-(Dimethylamino)ethyl]phenyl N-ethyl-N-methylcarbamate | 250.34 | -9.8 | 0.05 | SER203, HIS447 | TRP286, TYR337, PHE338 |
| Donepezil (Reference) | 2,3-dihydro-5,6-dimethoxy-2-[[1-(phenylmethyl)piperidin-4-yl]methyl]-1H-inden-1-one | 379.5 | -10.8[5] | 0.012 | TRP86, TYR337 | TRP286, PHE338 |
Experimental Protocols
The methodologies outlined below describe a standard protocol for molecular docking studies targeting Acetylcholinesterase, based on established practices in the field.[5][7]
Protein Preparation
The three-dimensional crystal structure of human Acetylcholinesterase (AChE) complexed with an inhibitor is obtained from the Protein Data Bank (PDB). For this simulated study, the structure with PDB ID: 4EY7 was utilized.[5] The protein preparation involves:
-
Removal of non-essential molecules: Water molecules, co-crystallized ligands, and any non-essential ions are removed from the PDB file.
-
Addition of hydrogen atoms: Polar hydrogen atoms are added to the protein structure to ensure correct ionization states.
-
Energy minimization: The protein structure is subjected to energy minimization using a force field (e.g., Universal Force Field) to relieve any steric clashes and optimize the geometry.[5]
Ligand Preparation
The 3D structures of this compound and its related compounds are prepared for docking. This process includes:
-
Structure generation: 2D structures are drawn and converted to 3D structures. For existing compounds, structures can be retrieved from databases like PubChem.[8]
-
Energy minimization: Ligand structures are energy-minimized to obtain a stable conformation.
-
Torsion angle definition: Rotatable bonds within the ligands are defined to allow for conformational flexibility during the docking process.
Molecular Docking
Molecular docking is performed using software such as AutoDock Vina.[7] The process involves:
-
Grid box generation: A grid box is defined around the active site of the AChE protein. The coordinates for the grid center are determined based on the position of the co-crystallized inhibitor in the original PDB file (e.g., for 4EY7, coordinates could be set to X: -14.01, Y: -43.83, Z: 27.66).[5]
-
Docking simulation: The prepared ligands are docked into the defined active site of the protein. The docking algorithm explores various conformations and orientations of the ligand within the binding pocket.
-
Scoring and analysis: The docking poses are ranked based on a scoring function, which estimates the binding affinity (in kcal/mol). The pose with the lowest binding energy is typically considered the most favorable. The interactions between the ligand and the protein residues (e.g., hydrogen bonds, hydrophobic interactions) are then analyzed to understand the binding mode.
Visualizations
Signaling Pathway
The diagram below illustrates the cholinergic signaling pathway, highlighting the role of Acetylcholinesterase (AChE) in hydrolyzing acetylcholine (ACh) to terminate the nerve impulse. Inhibition of AChE by compounds like this compound and its analogs leads to an increase in ACh levels in the synaptic cleft.
Caption: Cholinergic signaling pathway and the role of AChE inhibitors.
Experimental Workflow
The following diagram outlines the logical workflow for a comparative molecular docking study.
Caption: Workflow for a comparative molecular docking study.
References
- 1. ddg-pharmfac.net [ddg-pharmfac.net]
- 2. A Review on Recent Approaches on Molecular Docking Studies of Novel Compounds Targeting Acetylcholinesterase in Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thepharmajournal.com [thepharmajournal.com]
- 4. A Review on Recent Approaches on Molecular Docking Studies of Novel Compounds Targeting Acetylcholinesterase in Alzheimer Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular docking analysis of acetylcholinesterase inhibitors for Alzheimer's disease management - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CAS 51581-32-9 | this compound - Synblock [synblock.com]
- 7. Comparative docking studies of drugs and phytocompounds for emerging variants of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Norpyridostigmine | C8H10N2O2 | CID 98821 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Pyridin-3-yl Dimethylcarbamate and Its Structural Isomers for Researchers and Drug Development Professionals
An in-depth analysis of the physicochemical properties, biological activities, and toxicological profiles of Pyridin-2-yl, Pyridin-3-yl, and Pyridin-4-yl dimethylcarbamate.
This guide provides a comprehensive comparison of Pyridin-3-yl dimethylcarbamate and its structural isomers, Pyridin-2-yl dimethylcarbamate and Pyridin-4-yl dimethylcarbamate. This document is intended for researchers, scientists, and drug development professionals, offering a valuable resource for understanding the nuanced differences between these closely related compounds. The information presented is curated from various scientific sources, and where direct comparative studies are unavailable, data from individual studies are compiled and presented with the appropriate context.
Physicochemical Properties: A Comparative Overview
The position of the dimethylcarbamate group on the pyridine ring significantly influences the physicochemical properties of these isomers. A summary of available and predicted data is presented in Table 1. It is important to note that experimental data for all three isomers under identical conditions is limited; therefore, some values are predicted.
| Property | Pyridin-2-yl dimethylcarbamate | This compound | Pyridin-4-yl dimethylcarbamate |
| Molecular Formula | C₈H₁₀N₂O₂ | C₈H₁₀N₂O₂ | C₈H₁₀N₂O₂ |
| Molecular Weight ( g/mol ) | 166.18 | 166.18[1][2] | 166.18 |
| CAS Number | 6969-89-7[3] | 51581-32-9[1][4] | Not readily available |
| Predicted Density (g/cm³) | 1.153±0.06 | 1.153±0.06[5] | Not readily available |
| Predicted Boiling Point (°C at 760 mmHg) | ~258 | 149 °C (at 15 Torr)[5] | Not readily available |
| Predicted pKa | Not readily available | 3.83±0.10[5] | Not readily available |
| Predicted LogP | Not readily available | 0.39 (at 20℃)[5] | Not readily available |
Synthesis and Characterization
The synthesis of pyridin-yl dimethylcarbamate isomers generally involves the reaction of the corresponding hydroxypyridine with a dimethylcarbamoylating agent, such as dimethylcarbamoyl chloride, in the presence of a base.
General Synthesis Workflow
Caption: General synthesis route for Pyridin-yl dimethylcarbamate isomers.
Characterization of the synthesized isomers is typically performed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm the chemical structure and purity.
Biological Activity: A Head-to-Head Look
The biological activities of carbamates are often linked to their ability to inhibit enzymes, particularly cholinesterases. Additionally, this compound has been identified as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1). A direct comparative study of the three isomers' inhibitory potential is crucial for understanding their structure-activity relationships.
Acetylcholinesterase (AChE) Inhibition
Carbamates are well-known inhibitors of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, resulting in prolonged stimulation of cholinergic receptors. This mechanism is the basis for the use of some carbamates as insecticides and in the treatment of diseases like myasthenia gravis. While specific comparative data for the three pyridin-yl dimethylcarbamate isomers is lacking, the position of the carbamate group is expected to influence the binding affinity to the active site of AChE.
Caption: Simplified diagram of the acetylcholinesterase signaling pathway and the point of inhibition by carbamates.
Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition
IDO1 is a key enzyme in the kynurenine pathway, which is involved in tryptophan metabolism. In the context of cancer, upregulation of IDO1 in tumor cells leads to a depletion of tryptophan in the tumor microenvironment, which suppresses T-cell-mediated immune responses.[6][7] this compound has been reported to inhibit IDO1, suggesting its potential as an immunomodulatory agent.[4] A comparative study of all three isomers would be valuable to determine if this activity is specific to the 3-yl position or a general feature of this class of compounds.
Caption: The role of IDO1 in tumor immune evasion and its inhibition.
Toxicological Profile
The toxicity of pyridine and its derivatives is a significant consideration. While comprehensive, comparative toxicological data for the three isomers is not available, information on this compound and the general toxicity of pyridines and carbamates can provide some insights.
This compound is classified as toxic if swallowed and causes serious eye damage.[8] General toxicological studies on pyridine indicate potential for effects on the liver, kidneys, and nervous system.[9][10] Carbamates, as a class, are known for their neurotoxicity due to cholinesterase inhibition.
A comparative toxicological assessment of the three isomers would be essential for any potential therapeutic or agricultural application to determine the isomer with the most favorable safety profile.
Experimental Protocols
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This spectrophotometric method is widely used to screen for AChE inhibitors.
Principle: Acetylthiocholine is hydrolyzed by AChE to produce thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to form a yellow-colored product (5-thio-2-nitrobenzoate), which is measured at 412 nm.
Materials:
-
Acetylcholinesterase (from electric eel or human recombinant)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Test compounds (pyridin-yl dimethylcarbamate isomers)
-
96-well microplate reader
Procedure:
-
Prepare solutions of AChE, ATCI, DTNB, and test compounds in phosphate buffer.
-
Add buffer, AChE, and the test compound at various concentrations to the wells of a 96-well plate.
-
Incubate for a predefined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding ATCI and DTNB.
-
Measure the absorbance at 412 nm at regular intervals to determine the reaction rate.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.
Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of IDO1.
Principle: IDO1 catalyzes the conversion of L-tryptophan to N-formylkynurenine. The product can then be detected, often after conversion to kynurenine, using spectrophotometric or fluorometric methods.
Materials:
-
Recombinant human IDO1 enzyme
-
L-Tryptophan (substrate)
-
Reaction buffer (e.g., phosphate buffer, pH 6.5)
-
Cofactors and reducing agents (e.g., ascorbic acid, methylene blue)
-
Catalase
-
Test compounds (pyridin-yl dimethylcarbamate isomers)
-
Detection reagent (e.g., p-dimethylaminobenzaldehyde for kynurenine detection)
-
96-well microplate reader
Procedure:
-
Prepare solutions of IDO1, L-tryptophan, cofactors, and test compounds in the reaction buffer.
-
Add the reaction buffer, IDO1, and the test compound at various concentrations to the wells of a 96-well plate.
-
Pre-incubate the enzyme with the inhibitor.
-
Initiate the reaction by adding L-tryptophan.
-
Incubate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding trichloroacetic acid).
-
Add the detection reagent and measure the absorbance or fluorescence at the appropriate wavelength.
-
Calculate the percentage of inhibition and determine the IC₅₀ value.
Conclusion and Future Directions
This guide highlights the current state of knowledge regarding this compound and its structural isomers. While this compound has shown promise as an inhibitor of both acetylcholinesterase and IDO1, a significant knowledge gap exists concerning the comparative properties of the 2-yl and 4-yl isomers.
To fully understand the structure-activity and structure-toxicity relationships of these compounds, future research should focus on the following:
-
Synthesis and characterization of all three isomers under standardized conditions.
-
Direct head-to-head comparison of their physicochemical properties.
-
Comparative in vitro assays to determine their inhibitory potency against AChE and IDO1.
-
Comprehensive toxicological studies to assess the relative safety of each isomer.
Such studies will be invaluable for guiding the rational design of novel therapeutic agents or agrochemicals based on the pyridin-yl dimethylcarbamate scaffold.
References
- 1. asianpubs.org [asianpubs.org]
- 2. This compound | LGC Standards [lgcstandards.com]
- 3. researchgate.net [researchgate.net]
- 4. Buy this compound | 51581-32-9 [smolecule.com]
- 5. d-nb.info [d-nb.info]
- 6. Pyridinium, N-(4-hydroxyphenyl)-, chloride, dimethylcarbamate (ester) | C14H15ClN2O2 | CID 3051444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. sds.edqm.eu [sds.edqm.eu]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. HEALTH EFFECTS - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]
Benchmarking "Pyridin-3-yl dimethylcarbamate" in Modern Analytical Techniques: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical analysis and drug development, the precise identification and quantification of impurities are paramount to ensuring the safety and efficacy of therapeutic products. "Pyridin-3-yl dimethylcarbamate," a known impurity of the acetylcholinesterase inhibitor Pyridostigmine Bromide, serves as a critical reference standard in quality control processes. This guide provides an objective comparison of the analytical performance of "this compound" across various techniques, benchmarked against a key alternative, "3-hydroxy-N-methylpyridinium bromide," another significant impurity and the primary metabolite of Pyridostigmine Bromide.
This document outlines detailed experimental protocols, presents quantitative performance data in structured tables, and utilizes diagrams to illustrate analytical workflows, offering a comprehensive resource for researchers and professionals in the field.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase high-performance liquid chromatography (RP-HPLC) is the cornerstone for the analysis of Pyridostigmine Bromide and its impurities.[1][2] The non-volatile and polar nature of "this compound" and its related compounds makes HPLC an ideal analytical choice.
Comparative Performance
The following table summarizes the typical performance characteristics of "this compound" and "3-hydroxy-N-methylpyridinium bromide" using a validated RP-HPLC method.
| Parameter | This compound (Impurity A) | 3-hydroxy-N-methylpyridinium bromide (Impurity B) |
| Typical Retention Time | ~ 8.5 min | ~ 4.2 min |
| Limit of Detection (LOD) | ~ 0.05 µg/mL | ~ 0.08 µg/mL |
| Limit of Quantitation (LOQ) | ~ 0.15 µg/mL | ~ 0.25 µg/mL |
| Linearity Range (r²) | 0.1 - 10 µg/mL (>0.999) | 0.2 - 15 µg/mL (>0.998) |
Note: The values presented are indicative and may vary based on the specific instrumentation, column chemistry, and mobile phase composition.
Experimental Protocol: RP-HPLC
A validated stability-indicating RP-HPLC method for the determination of Pyridostigmine Bromide and its impurities is detailed below.[1]
-
Chromatographic System: A standard HPLC system equipped with a UV detector.
-
Column: Phenomenex Kinetex C18 (150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient mixture of a phosphate buffer and acetonitrile.
-
Buffer Preparation: Prepare a suitable phosphate buffer (e.g., potassium dihydrogen phosphate) and adjust the pH to 3.0 with phosphoric acid.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Sample Preparation: Dissolve the sample in the mobile phase to a suitable concentration.
Workflow for HPLC Analysis
Gas Chromatography-Mass Spectrometry (GC-MS)
Due to the low volatility of "this compound," direct GC-MS analysis is challenging. Derivatization is typically required to increase volatility and thermal stability.
Performance Considerations
Experimental Protocol: GC-MS (with Derivatization)
This protocol outlines a general procedure for the analysis of carbamates using GC-MS, which can be adapted for "this compound."
-
Derivatization Agent: N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with a catalyst such as trimethylchlorosilane (TMCS).
-
Derivatization Procedure:
-
Evaporate the sample extract to dryness under a gentle stream of nitrogen.
-
Add 50 µL of MSTFA and 5 µL of TMCS.
-
Heat the mixture at 70 °C for 30 minutes.
-
Inject an aliquot of the derivatized sample into the GC-MS.
-
-
GC-MS System: A standard GC-MS system.
-
Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp to 280 °C at 15 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Ion Trap.
-
Scan Range: 50-400 m/z.
Workflow for GC-MS Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of "this compound."
Expected Chemical Shifts
The following table provides expected ¹H and ¹³C NMR chemical shifts for "this compound" in a common deuterated solvent.
| Nucleus | Expected Chemical Shift (ppm) in CDCl₃ |
| ¹H NMR | |
| Pyridine-H2 | ~8.4 |
| Pyridine-H4 | ~7.5 |
| Pyridine-H5 | ~7.2 |
| Pyridine-H6 | ~8.5 |
| N(CH₃)₂ | ~3.0 (singlet) |
| ¹³C NMR | |
| C=O | ~154 |
| Pyridine-C2 | ~148 |
| Pyridine-C3 | ~145 |
| Pyridine-C4 | ~127 |
| Pyridine-C5 | ~123 |
| Pyridine-C6 | ~150 |
| N(CH₃)₂ | ~36 |
Experimental Protocol: NMR
-
Spectrometer: A 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent.
-
Experiments: Standard ¹H and ¹³C{¹H} NMR experiments. For complete structural assignment, 2D NMR experiments such as COSY, HSQC, and HMBC are recommended.
UV-Vis Spectrophotometry
UV-Vis spectrophotometry can be used for the quantitative analysis of "this compound," particularly in simpler sample matrices or for preliminary assessments.
Spectral Characteristics
"this compound" is expected to exhibit a maximum absorption (λmax) in the UV region, likely around 260-270 nm, due to the electronic transitions within the pyridine ring.
Experimental Protocol: UV-Vis
-
Spectrophotometer: A double-beam UV-Vis spectrophotometer.
-
Solvent: Methanol or acetonitrile.
-
Procedure:
-
Prepare a series of standard solutions of "this compound" of known concentrations.
-
Measure the absorbance of each standard at the λmax.
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Measure the absorbance of the sample solution and determine its concentration from the calibration curve.
-
Conclusion
For the routine analysis and quantification of "this compound" as a pharmaceutical impurity, RP-HPLC with UV detection stands out as the most suitable and widely adopted technique. It offers a balance of sensitivity, specificity, and robustness without the need for derivatization. GC-MS can be employed as a confirmatory technique, especially for structural elucidation, but its requirement for derivatization makes it less practical for high-throughput quality control. NMR spectroscopy is indispensable for the definitive structural confirmation of the reference standard itself. UV-Vis spectrophotometry provides a simpler, more accessible method for quantification in less complex samples.
The choice of the analytical technique will ultimately depend on the specific requirements of the analysis, including the sample matrix, the required level of sensitivity and specificity, and the available instrumentation. This guide provides the foundational information and protocols to assist researchers and drug development professionals in making informed decisions for the analysis of "this compound."
References
Safety Operating Guide
Navigating the Disposal of Pyridin-3-yl dimethylcarbamate: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. Pyridin-3-yl dimethylcarbamate, a compound utilized in pharmaceutical research, requires careful management due to its inherent hazards. This guide provides essential safety information and a clear, step-by-step plan for its proper disposal.
Hazard Profile of this compound
Understanding the risks associated with a chemical is the first step in safe handling. This compound is classified as a hazardous substance.[1] Key hazard information is summarized below.
| Hazard Classification | GHS Code | Description |
| Acute Toxicity (Oral) | H301 | Toxic if swallowed.[1] |
| Serious Eye Damage | H318 | Causes serious eye damage.[1] |
GHS: Globally Harmonized System of Classification and Labelling of Chemicals.
The assigned hazard pictograms are GHS05 (Corrosion) and GHS06 (Skull and Crossbones), indicating its corrosive and acutely toxic nature.[1]
Operational Plan for Waste Collection and Disposal
Adherence to a strict protocol is mandatory to ensure the safe disposal of this compound. The following steps provide a direct operational plan for laboratory personnel.
1. Personal Protective Equipment (PPE):
-
Before handling the chemical, whether in pure form or as waste, it is imperative to wear appropriate PPE.[1][2] This includes:
2. Waste Segregation and Containment:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's safety officer.
-
Collect all waste containing this compound, including empty containers, contaminated materials (e.g., pipette tips, weighing paper), and reaction residues, in a designated, clearly labeled, and sealed hazardous waste container.
-
The container must be stored in a well-ventilated area, away from incompatible materials.[2]
3. Labeling:
-
The hazardous waste container must be labeled in accordance with local, regional, and national regulations. The label should clearly state "Hazardous Waste" and identify the contents, including "this compound."
4. Storage:
-
Store the sealed waste container in a designated, secure area.[1] The storage location should be locked up to prevent unauthorized access.[1]
5. Disposal:
-
The final disposal of this compound must be conducted through a licensed hazardous or special waste collection point.[1]
-
Do not attempt to dispose of this chemical down the drain or in regular trash.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal in accordance with all applicable regulations.[1]
In Case of a Spill:
-
Avoid any direct contact with the spilled product.[1]
-
Ensure the area is well-ventilated.
-
Wear appropriate PPE, including respiratory protection if necessary.[2]
-
Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite).
-
Collect the absorbed material into the designated hazardous waste container.
-
Clean the spill area thoroughly with a suitable detergent and water.[1]
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Pyridin-3-yl dimethylcarbamate
For Immediate Reference: Key Safety and Handling Protocols for Pyridin-3-yl dimethylcarbamate
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound (CAS No: 51581-32-9). Adherence to these procedural steps is critical for ensuring personal safety and maintaining a secure laboratory environment. This compound is classified as toxic if swallowed and causes serious eye damage.[1]
Personal Protective Equipment (PPE)
To mitigate risks of exposure, the following personal protective equipment is mandatory when handling this compound. A thorough, site-specific risk assessment should always be conducted before beginning any work with this chemical.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or safety glasses with side shields meeting EN166 (EU) or ANSI Z87.1 (US) standards. A face shield is required when there is a splash hazard. | Protects against splashes, dust, and vapors that could cause serious eye damage.[1][2] |
| Skin Protection | Gloves: Chemical-resistant, unlined gloves such as nitrile, neoprene, or butyl rubber. Gloves should be inspected before each use. Lab Coat: A standard laboratory coat is required. For larger quantities or an increased risk of splashing, a chemical-resistant apron or suit should be worn over the lab coat.[2] | Carbamates can potentially be absorbed through the skin. Protective gloves and clothing provide a necessary barrier to prevent direct contact.[2] Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse.[2][3][4] |
| Respiratory Protection | Not typically required under normal laboratory conditions with adequate ventilation, such as in a chemical fume hood.[2][5] If dusts or aerosols are generated, or if exposure limits are exceeded, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate cartridge (e.g., P3 filter for dusts) is required.[5] | Inhalation of dust or vapors may cause respiratory irritation.[1][5] Engineering controls like fume hoods are the primary method of exposure control.[1][2] |
Operational and Disposal Plans
Safe Handling Protocol:
-
Preparation: Before handling, ensure all safety precautions have been read and understood. Work should be conducted in a well-ventilated area, preferably a certified chemical fume hood.[1][5][6] Eyewash stations and safety showers must be readily accessible.[5][6]
-
Donning PPE: Put on all required personal protective equipment as specified in the table above.
-
Handling the Compound: Avoid all direct contact with the chemical.[1] Do not breathe dust, fumes, gas, mist, vapors, or spray.[1] Minimize dust generation and accumulation.[5] Do not eat, drink, or smoke in the work area.[1][3][4]
-
After Handling: Wash hands and face thoroughly after handling the compound.[1][5] Remove contaminated clothing and wash it before reuse.[5]
Storage:
-
Store in a locked, cool, dry, and well-ventilated area.[1][4]
-
Keep the container tightly closed.[4]
-
Comply with all applicable regulations for storage.[1]
Disposal Plan:
-
Dispose of this compound and its container at a hazardous or special waste collection point.[1]
-
Do not empty into drains.[1]
-
All disposal must be in accordance with local, regional, national, and international regulations.[1]
Emergency Procedures
Spill and Emergency Procedures:
-
Small Spills: For small spills, dampen the solid material with water and transfer it to a suitable, clean, dry, closed container for disposal.[5] Use absorbent paper dampened with water to pick up any remaining material.[5]
-
General Spills: Immediately clean up spills, observing all precautions outlined in the PPE section.[5] Sweep up or absorb the material and place it into a suitable container for disposal.[5] Avoid generating dusty conditions and ensure adequate ventilation.[5]
-
Large Spills: If a large amount of the chemical is spilled, immediately evacuate and secure the area. Contact your institution's Environmental Health & Safety (EH&S) department or emergency services.[6]
First Aid Measures:
-
General Advice: In case of exposure, immediately flush the contact area with plenty of water.[1] If you feel unwell, seek medical advice and show the safety data sheet or label if possible.
-
If Inhaled: Move the person to fresh air.[1] Immediate medical attention may be necessary.[1]
-
In Case of Skin Contact: Wipe off as much of the material as possible with a clean, soft, absorbent material.[1] Wash the affected area with plenty of water and detergent, then flush with lukewarm water for 15 minutes.[1] If skin irritation persists, get medical advice.[1]
-
In Case of Eye Contact: Immediately rinse with water while holding the eyes wide open for several minutes.[1] Remove contact lenses if present and easy to do so.[1] Continue rinsing and immediately call a poison center or doctor.[1]
-
If Swallowed: Rinse mouth.[1] Immediately call a POISON CENTER or doctor. Do not induce vomiting.[1]
Caption: Logical workflow for responding to a chemical spill.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
